BAY 3389934
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H30ClN5O7S2 |
|---|---|
Molecular Weight |
624.1 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)ethyl (2S)-3-[(5-chlorothiophene-2-carbonyl)amino]-2-[[2-ethyl-3-[(3S)-3-hydroxy-2-oxopyrrolidin-1-yl]phenyl]sulfonylamino]propanoate |
InChI |
InChI=1S/C26H30ClN5O7S2/c1-3-16-18(32-12-9-19(33)25(32)35)5-4-6-21(16)41(37,38)30-17(15-29-24(34)20-7-8-22(27)40-20)26(36)39-14-10-23-28-11-13-31(23)2/h4-8,11,13,17,19,30,33H,3,9-10,12,14-15H2,1-2H3,(H,29,34)/t17-,19-/m0/s1 |
InChI Key |
UHRIYOJEACOYON-HKUYNNGSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BAY 3389934: A Technical Whitepaper on its Dual Inhibition Mechanism of Action in Sepsis-Induced Coagulopathy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY 3389934 is a first-in-class, potent, and highly selective small-molecule dual inhibitor of coagulation factors IIa (thrombin) and Xa (FXa).[1][2] Developed by Bayer, this investigational drug is designed for intravenous administration in the acute treatment of sepsis-induced coagulopathy (SIC), a life-threatening complication of sepsis with high mortality rates.[3][4] Its innovative "soft drug" design, featuring a metabolically labile carboxylic ester, ensures a short pharmacokinetic half-life, allowing for rapid onset and offset of action and high controllability of its anticoagulant effect.[1][2] Currently in Phase I clinical trials, this compound represents a promising therapeutic strategy to address the significant unmet medical need in managing acute hypercoagulation disorders.[3][5]
Introduction to Sepsis-Induced Coagulopathy (SIC)
Sepsis is a dysregulated host response to infection that can lead to life-threatening organ dysfunction.[3] A frequent and severe complication of sepsis is the development of disseminated intravascular coagulation (DIC), with SIC considered an early stage of this condition.[3] SIC is characterized by the uncontrolled activation of the coagulation cascade, leading to widespread microthrombi formation, consumption of coagulation factors and platelets, and subsequent multiple organ dysfunction.[3] The primary trigger for coagulation activation in sepsis is the expression of tissue factor, which initiates the extrinsic pathway. Both the extrinsic and intrinsic pathways converge on the activation of Factor X to FXa, which in turn converts prothrombin (Factor II) to thrombin (Factor IIa), the central enzyme in the coagulation cascade.[3]
Core Mechanism of Action: Dual Inhibition of FIIa and FXa
This compound exerts its anticoagulant effect through the direct and simultaneous inhibition of two key enzymes in the coagulation cascade: Factor IIa (thrombin) and Factor Xa.[3][6] This dual inhibition provides a comprehensive approach to anticoagulation by:
-
Inhibiting existing thrombin (FIIa): This immediately reduces the conversion of fibrinogen to fibrin, a critical step in clot formation.[3]
-
Preventing the generation of new thrombin: By inhibiting FXa, this compound blocks the conversion of prothrombin to thrombin, thus suppressing the amplification of the coagulation cascade.[3]
This dual mechanism is hypothesized to offer a broader therapeutic window and greater efficacy at lower doses compared to single-factor inhibitors.[3] The molecule was designed to have a slightly higher relative potency against FXa versus FIIa in human plasma to potentially limit bleeding risks, as FXa inhibition is generally associated with a lower bleeding tendency.[3]
Signaling Pathway
Caption: Dual inhibition of the coagulation cascade by this compound.
Pharmacological and Physicochemical Properties
This compound is designed as a "soft drug" with a labile carboxylic ester group that is rapidly metabolized, leading to a short half-life and high controllability.[1][2] This design is particularly advantageous for intravenous administration in critically ill patients.[2]
In Vitro Potency and Selectivity
| Parameter | Value | Species/Matrix |
| IC50 FIIa | 4.9 nM | Buffer |
| IC50 FXa | 0.66 nM | Buffer |
| IC50 FIIa | 22 nM | Plasma |
| IC50 FXa | 9.2 nM | Plasma |
| Plasma FIIa/FXa Ratio | 2.4 | - |
| Thrombin Generation IC50 | 65 nM | - |
| LPS-induced Clotting Time IC50 | 130 nM | Human Whole Blood |
| Solubility | >500 g/L | - |
| Data sourced from BioWorld.[5] |
Pharmacokinetic Profile
| Parameter | Rat | Rabbit | Dog | Minipig | Human |
| Plasma Half-life (t½) in vitro (h) | <0.02 | 0.6 | 4.4 | 1.5 | 3.2 |
| Plasma Half-life (t½) in vivo (h) | <0.02 | 0.28 | 0.25 | 0.20 | - |
| Clearance (L/h·kg) | 3.7 | 4.8 | 1.3 / 2.1 | 3.4 | 0.7 |
| Bioavailability (F) (%) | 88 | 165 | 62 / 100 | 131 | 58 |
| Data sourced from BioWorld.[5] |
Preclinical Efficacy
The efficacy of this compound has been demonstrated in various preclinical models that simulate conditions of coagulopathy and sepsis.
Experimental Protocols and Key Findings
Rabbit Model of Arteriovenous Shunt/Ear Bleeding Time
-
Methodology: This model assesses both antithrombotic efficacy and bleeding risk. Rabbits were administered this compound, and the formation of thrombus in an arteriovenous shunt was measured, along with the time to cessation of bleeding from a standardized ear incision.
-
Key Findings: this compound demonstrated dose-dependent antithrombotic efficacy starting from a dose of 0.1 mg/kg·h.[5] This was accompanied by a shorter bleeding time and reduced thrombus weight compared to control groups.[5]
Monkey Model of Sepsis-Induced Coagulopathy
-
Methodology: Monkeys were exposed to heat-inactivated Staphylococcus aureus to induce a state of septic SIC.[5] this compound hydrochloride was administered during the septic phase.
-
Key Findings: Treatment with this compound improved signs of end-organ damage.[5] It showed positive effects on coagulation parameters, including a reduction in fibrinogen consumption and thrombocytopenia.[5]
Baboon Model of Staphylococcus aureus Sepsis
-
Methodology: A baboon model of S. aureus sepsis was utilized to evaluate the effects of this compound on coagulopathy and organ dysfunction.
-
Key Findings: this compound was shown to reduce coagulopathy and protect against organ dysfunction in this model.[6]
Experimental Workflow: Preclinical Sepsis Model
Caption: Generalized workflow for preclinical evaluation in sepsis models.
Clinical Development
This compound hydrochloride is currently being investigated in Phase I clinical trials.[5] These initial studies in humans are designed to assess the safety, tolerability, and appropriate dosage of the drug in both healthy volunteers and patients with SIC.[5][7] The trials will monitor for adverse events and evaluate the effects of this compound on coagulation parameters in a clinical setting.[7]
Conclusion
This compound is a novel, dual-acting anticoagulant with a mechanism of action tailored for the acute management of sepsis-induced coagulopathy. Its unique "soft drug" properties, leading to a short and controllable half-life, address a key clinical need in the critical care setting. Preclinical data have demonstrated its potency and efficacy in relevant animal models. The ongoing Phase I clinical trials are a crucial step in determining the safety and therapeutic potential of this promising new agent for a patient population with a high unmet medical need.
References
- 1. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sepsis || Coagulopathy | Study 22265 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
BAY 3389934: A Technical Whitepaper on a Novel Dual Inhibitor of Coagulation Factors IIa and Xa
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 3389934 is a potent, selective, and short-acting small molecule inhibitor that simultaneously targets two key enzymes in the coagulation cascade: Factor IIa (thrombin) and Factor Xa (FXa). Developed by Bayer AG, this investigational compound is designed for intravenous administration in acute care settings, with a primary focus on treating sepsis-induced coagulopathy (SIC), a life-threatening complication of sepsis associated with high mortality.[1][2][3][4] Its "soft drug" design, featuring a metabolically labile ester group, allows for rapid in vivo clearance, providing a high degree of controllability over its anticoagulant effect and potentially reducing bleeding risks.[3][4][5] Preclinical data have demonstrated its efficacy in normalizing coagulation parameters and protecting against organ damage in models of sepsis.[1][6] this compound is currently in Phase I clinical development.[1][5][7]
Introduction
Sepsis-induced coagulopathy (SIC) is characterized by the systemic activation of coagulation, leading to the formation of microthrombi, consumption of clotting factors, and subsequent organ dysfunction.[1][2][3][8] The rationale behind developing a dual FIIa/FXa inhibitor is to provide a broader therapeutic window compared to single-target anticoagulants.[1] By inhibiting FXa, this compound blocks the conversion of prothrombin to thrombin, and by directly inhibiting FIIa, it neutralizes existing thrombin, thus providing a rapid and comprehensive anticoagulant effect.[2] The molecule was designed with a slightly higher potency for FXa over FIIa to potentially mitigate bleeding risks.[1][2] Its short half-life is a key feature, allowing for precise control of anticoagulation in critically ill patients, where a rapid onset and offset of action are crucial.[2][3][4][5]
Mechanism of Action
This compound exerts its anticoagulant effect by directly and reversibly binding to the active sites of both Factor IIa and Factor Xa. This dual inhibition interrupts the common pathway of the coagulation cascade, as depicted in the signaling pathway below.
Caption: Coagulation cascade showing dual inhibition of FXa and FIIa by this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species/Matrix |
| FIIa IC50 | 4.9 nM | Buffer |
| 22 nM | Human Plasma | |
| FXa IC50 | 0.66 nM | Buffer |
| 9.2 nM | Human Plasma | |
| Plasma FIIa/FXa Ratio | 2.4 | Human |
| Thrombin Generation IC50 | 65 nM | Human |
| LPS-induced Clotting Time IC50 | 130 nM | Human Whole Blood |
| Aqueous Solubility | >500 g/L | - |
Data sourced from BioWorld.[1]
Table 2: In Vitro Plasma Half-Life
| Species | Half-Life (t½) in hours |
| Rat | <0.02 |
| Rabbit | 0.6 |
| Dog | 4.4 |
| Minipig | 1.5 |
| Human | 3.2 |
Data sourced from BioWorld.[1]
Table 3: In Vivo Pharmacokinetic Parameters
| Species | Half-Life (t½) in hours | Clearance (L/h·kg) | Bioavailability (F) |
| Rat | <0.02 | 3.7 | 88% |
| Rabbit | 0.28 | 4.8 | 165% |
| Dog | 0.25 | 2.1 (in vivo), 1.3 (in vitro) | 100% (in vivo), 62% (in vitro) |
| Minipig | 0.20 | 3.4 | 131% |
| Human | - | 0.7 (in vitro) | 58% (in vitro) |
Data sourced from BioWorld.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following methodologies are based on descriptions from published literature.
In Vitro Enzyme Inhibition Assays (FIIa and FXa)
A standard chromogenic substrate assay is typically used to determine the inhibitory potency (IC50) of compounds against FIIa and FXa.
Caption: General workflow for in vitro chromogenic enzyme inhibition assays.
-
Reagents : Purified human Factor IIa or Factor Xa, a specific chromogenic substrate for each enzyme, and a suitable buffer (e.g., Tris-HCl with salts and a carrier protein).
-
Procedure :
-
A fixed concentration of the enzyme (FIIa or FXa) is pre-incubated with varying concentrations of this compound in a microplate well for a defined period to allow for binding.
-
The reaction is initiated by adding the chromogenic substrate.
-
The rate of substrate cleavage, which results in a color change, is monitored kinetically by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The inhibitory activity is calculated as the percentage reduction in the rate of substrate cleavage compared to a vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Plasma-Based Clotting Assays
To assess anticoagulant activity in a more physiologically relevant matrix, assays are performed using human plasma.
-
Ecarin Clotting Time (ECT) : This assay is specific for direct thrombin inhibitors. Ecarin, a snake venom enzyme, activates prothrombin to meizothrombin, which is then inhibited by the test compound. The time to clot formation is measured.
-
Modified Russell's Viper Venom Time (mRVVT) : This assay is sensitive to FXa inhibitors. Russell's viper venom directly activates Factor X. The time to clot formation in the presence of the inhibitor is measured.
-
Thrombin Generation Assay (TGA) : This global hemostasis assay measures the total amount of thrombin generated over time in plasma after the addition of a trigger (e.g., tissue factor). The effect of this compound is quantified by parameters such as the peak thrombin concentration and the endogenous thrombin potential (ETP).
In Vivo Efficacy Models
Rabbit Arteriovenous (AV) Shunt Model This model is used to assess antithrombotic efficacy.[1][2]
-
Animal Preparation : Anesthetized rabbits are prepared by surgically exposing the carotid artery and jugular vein.
-
Shunt Placement : An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between the artery and the vein.
-
Drug Administration : this compound is administered via continuous intravenous infusion at various dose levels.[1] A control group receives a vehicle.
-
Thrombus Formation : Blood is allowed to circulate through the shunt for a specific duration, allowing a thrombus to form on the silk thread.
-
Endpoint Measurement : At the end of the experiment, the shunt is removed, and the silk thread with the thrombus is carefully excised and weighed. The reduction in thrombus weight in the treated groups compared to the control group indicates antithrombotic efficacy.[1]
Baboon Model of Sepsis-Induced Coagulopathy This model evaluates the compound's ability to mitigate coagulopathy and organ damage in a sepsis-like state.[8][6]
-
Induction of Sepsis : Anesthetized baboons are infused with heat-inactivated Staphylococcus aureus to induce a systemic inflammatory response and coagulopathy.[8][6]
-
Treatment : this compound is administered as a continuous intravenous infusion, either before (T0) or after (T2 hours) the bacterial challenge.[8][6]
-
Monitoring : Over an 8-hour period, various parameters are monitored, including:
-
Coagulation Markers : Levels of protease-serpin complexes (e.g., Thrombin-Antithrombin), fibrinogen, and platelet counts.[6]
-
Organ Function Markers : Plasma levels of ALT (liver), creatinine (B1669602) (kidney), and amylase (pancreas).[8][6]
-
Hemostasis : Bleeding time is assessed to monitor for potential side effects.[6]
-
-
Histology : Post-mortem tissue samples (e.g., kidney, lungs) are analyzed for evidence of fibrin deposition and tissue damage.[8][6]
Summary and Future Directions
This compound is a promising drug candidate for the acute treatment of severe coagulation disorders like SIC.[2][3] Its dual inhibitory mechanism targeting both FIIa and FXa, combined with a "soft drug" pharmacokinetic profile, offers the potential for potent, controllable anticoagulation with a favorable safety margin.[3][4][5] Preclinical studies have demonstrated its ability to inhibit thrombus formation, normalize coagulation parameters, and protect against organ damage in relevant animal models.[1][8][6]
The compound is currently undergoing Phase I clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with SIC.[1][7] The results of these trials will be critical in determining the future clinical development of this compound as a potential new standard of care for patients with life-threatening hypercoagulation disorders.[2]
References
- 1. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drughunter.com [drughunter.com]
- 6. ash.confex.com [ash.confex.com]
- 7. Sepsis || Coagulopathy | Study 22265 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 8. researchgate.net [researchgate.net]
BAY 3389934 for Sepsis-Induced Coagulopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sepsis-induced coagulopathy (SIC) is a life-threatening complication of sepsis characterized by dysregulated activation of the coagulation cascade, leading to widespread microvascular thrombosis, organ failure, and increased mortality. BAY 3389934 is a novel, potent, and selective dual inhibitor of Factor IIa (thrombin) and Factor Xa (FXa), key enzymes in the coagulation cascade.[1] Developed by Bayer, this small molecule is designed as a "soft drug" with a metabolically labile carboxylic ester group, allowing for rapid in vivo breakdown.[1][2][3] This characteristic results in a short-acting anticoagulant effect, providing enhanced controllability in critical care settings where bleeding risks are a major concern.[1][2][3] Currently in Phase I clinical trials, this compound holds promise as a new therapeutic intervention for the acute management of sepsis-induced coagulopathy.[2][3][4] This technical guide provides an in-depth overview of the core data, experimental protocols, and mechanism of action of this compound.
Mechanism of Action: Dual Inhibition of FIIa and FXa
This compound exerts its anticoagulant effect by directly and simultaneously inhibiting two critical proteases in the common pathway of the coagulation cascade: Factor Xa (FXa) and Factor IIa (thrombin).[1]
-
Factor Xa Inhibition: By inhibiting FXa, this compound blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This upstream inhibition curtails the amplification of the coagulation cascade.
-
Factor IIa (Thrombin) Inhibition: Direct inhibition of thrombin prevents the conversion of fibrinogen to fibrin (B1330869), the essential step in clot formation. Thrombin also plays a crucial role in platelet activation and feedback activation of other coagulation factors, both of which are attenuated by this compound.
This dual inhibition provides a comprehensive and potent anticoagulant effect. The molecule was designed with a slightly higher relative potency against FXa versus FIIa to potentially offer a wider therapeutic window and minimize bleeding risks.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Potency and Properties
| Parameter | Value | Species/Matrix |
| FIIa IC50 | 4.9 nM | Buffer |
| 22 nM | Human Plasma | |
| FXa IC50 | 0.66 nM | Buffer |
| 9.2 nM | Human Plasma | |
| FIIa/FXa Ratio | 2.4 | Human Plasma |
| Thrombin Generation IC50 | 65 nM | Human Plasma |
| LPS-induced Clotting Time IC50 | 130 nM | Human Whole Blood |
| Solubility | >500 g/L | |
| Data sourced from BioWorld.[4] |
Table 2: In Vitro Pharmacokinetic Parameters
| Species | Plasma Half-life (h) |
| Rat | <0.02 |
| Rabbit | 0.6 |
| Dog | 4.4 |
| Minipig | 1.5 |
| Human | 3.2 |
| Data sourced from BioWorld.[4] |
Table 3: In Vivo Pharmacokinetic Parameters
| Species | Half-life (h) | Clearance (L/h·kg) | Bioavailability (F) |
| Rat | <0.02 | 3.7 | 88% |
| Rabbit | 0.28 | 4.8 | 165% |
| Dog | 0.25 | 2.1 | 100% |
| Minipig | 0.20 | 3.4 | 131% |
| Human | - | 0.7 | 58% |
| Data sourced from BioWorld.[4] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
Baboon Model of Sepsis-Induced Coagulopathy
This model was utilized to assess the efficacy and safety of this compound in a clinically relevant sepsis model.
-
Model Induction:
-
Healthy adult baboons were anesthetized.
-
Sepsis was induced by a continuous intravenous infusion of heat-inactivated Staphylococcus aureus at a dose of 3.3 x 10¹⁰ bacteria/kg body weight.[5]
-
-
Treatment Protocol:
-
Monitoring and Endpoints:
-
Animals were maintained under anesthesia for 9 hours and followed for up to 48 hours.[5]
-
Blood samples were collected at multiple time points to assess markers of coagulation (e.g., protease-serpin complexes, fibrinogen, platelet counts), fibrinolysis, and organ function (e.g., ALT, total bilirubin, pancreatic amylase, creatinine, blood urea (B33335) nitrogen).[5][6]
-
Bleeding time was also assessed.[5]
-
Rotational thromboelastometry (ROTEM) analysis was performed to evaluate whole blood coagulation.[5]
-
Histological analysis of kidney and lung tissues was conducted to assess for fibrin deposition and tissue necrosis.[5][6]
-
Rabbit Arteriovenous Shunt Model
This model was used to evaluate the antithrombotic efficacy of this compound.
-
Model Setup:
-
An extracorporeal arteriovenous shunt was created in anesthetized rabbits.
-
The shunt contained a thrombogenic surface to induce thrombus formation.
-
-
Treatment Protocol:
-
This compound was administered at varying doses, starting from 0.1 mg/kg·h, to determine dose-dependent efficacy.[4]
-
-
Efficacy Endpoints:
-
At the end of the experiment, the shunt was removed, and the thrombus was collected and weighed.
-
Bleeding time was measured to assess the impact on hemostasis.[4]
-
Clinical Development
This compound is currently being investigated in a Phase I clinical trial in patients with sepsis-induced coagulopathy.
-
Title: A Study to Learn About How Safe this compound is, Its Suitable Dose, and How it Affects the Participants With Sepsis Induced Coagulopathy[7][8]
-
Study Design: This is a first-in-patient, open-label, dose-escalation study.[8]
-
Primary Objectives:
-
To investigate the safety and tolerability of intravenous infusions of this compound.
-
To determine a suitable dose for further clinical development.
-
-
Key Inclusion Criteria:
-
Study Procedure: Participants are enrolled into different dose groups, starting with the lowest dose. If a dose is deemed safe, the next cohort of participants receives a higher dose. Each participant is expected to be in the study for approximately 28 days.[7][8][9]
Conclusion
This compound, with its novel dual-inhibitor mechanism and "soft drug" properties, represents a promising new approach for the management of sepsis-induced coagulopathy. The preclinical data demonstrate its potential to mitigate the hypercoagulable state and protect against organ damage in relevant animal models. The ongoing Phase I clinical trial will provide crucial information on its safety, tolerability, and pharmacokinetics in the target patient population. For researchers and drug development professionals, this compound serves as an important case study in the development of targeted, controllable anticoagulant therapies for critical care indications.
References
- 1. Advances in Rodent Experimental Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thrombin generation assay - Wikipedia [en.wikipedia.org]
- 5. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heat shock inhibits lipopolysaccharide-induced tissue factor activity in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 9. Thrombin Generation | technoclone.com [technoclone.com]
Discovery of BAY 3389934 Hydrochloride: A Dual Inhibitor of Factor IIa and Factor Xa for Sepsis-Induced Coagulopathy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sepsis-induced coagulopathy (SIC) is a life-threatening complication of sepsis associated with high mortality.[1][2][3] The dysregulated activation of the coagulation cascade plays a central role in the pathophysiology of SIC, leading to microvascular thrombosis, organ dysfunction, and consumptive coagulopathy.[2] BAY 3389934 hydrochloride is a novel, potent, and selective small-molecule dual inhibitor of coagulation factor IIa (thrombin) and factor Xa (FXa) developed for the acute intravenous treatment of SIC.[2][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound hydrochloride.
Introduction: The Rationale for Dual FIIa/FXa Inhibition in SIC
The management of SIC remains a significant clinical challenge.[2][3] While anticoagulation is a logical therapeutic approach, targeting a single coagulation factor may have limitations. Dual inhibition of both FIIa and FXa offers a potentially broader therapeutic window compared to the inhibition of either factor alone.[1][2] This approach not only inhibits existing thrombin but also prevents its further generation, leading to a rapid and effective anticoagulant effect.[2] this compound was designed with a slightly higher relative potency against FXa versus FIIa to potentially mitigate bleeding risks.[1][2]
A key feature in the design of this compound is its nature as a "soft drug." It contains a metabolically labile carboxylic ester group, which results in a short pharmacokinetic half-life.[3][4] This property is highly desirable for an intravenously administered drug in an acute care setting, as it allows for a high degree of control over the anticoagulant effect.[3][4]
Mechanism of Action
This compound hydrochloride is a direct inhibitor of both FIIa and FXa. By binding to the active sites of these serine proteases, it blocks their enzymatic activity in the coagulation cascade. This dual inhibition effectively reduces thrombin generation and activity, thereby preventing the formation of fibrin (B1330869) clots.
Quantitative Data Summary
The preclinical development of this compound hydrochloride generated extensive quantitative data to characterize its potency, selectivity, and pharmacokinetic/pharmacodynamic profile.
Table 1: In Vitro Potency and Properties
| Parameter | Value | Reference |
| FIIa Inhibition (Plasma IC50) | 22 nM | [1] |
| FXa Inhibition (Plasma IC50) | 9.2 nM | [1] |
| FIIa Inhibition (Buffer IC50) | 4.9 nM | [1] |
| FXa Inhibition (Buffer IC50) | 0.66 nM | [1] |
| Plasma FIIa/FXa Ratio | 2.4 | [1] |
| Thrombin Generation Inhibition (IC50) | 65 nM | [1] |
| LPS-induced Clotting Time Normalization (IC50) | 130 nM | [1] |
| Aqueous Solubility | >500 g/L | [1] |
Table 2: In Vitro Pharmacokinetics (Plasma Half-life)
| Species | Plasma Half-life (h) | Reference |
| Rat | <0.02 | [1] |
| Rabbit | 0.6 | [1] |
| Dog | 4.4 | [1] |
| Minipig | 1.5 | [1] |
| Human | 3.2 | [1] |
Table 3: In Vivo Pharmacokinetics
| Species | Half-life (h) | Clearance (L/h·kg) | Bioavailability (F) | Reference |
| Rat | <0.02 | 3.7 | 88% | [1] |
| Rabbit | 0.28 | 4.8 | 165% | [1] |
| Dog | 0.25 | 2.1 | 100% | [1] |
| Minipig | 0.20 | 3.4 | 131% | [1] |
| Human | - | 0.7 | 58% | [1] |
Experimental Protocols
The following are representative methodologies for key experiments conducted during the preclinical evaluation of this compound hydrochloride.
In Vitro Enzyme Inhibition Assays (FIIa and FXa)
Objective: To determine the inhibitory potency of this compound on human coagulation factors IIa and Xa.
Methodology:
-
Reagents: Purified human FIIa and FXa, chromogenic substrates specific for each factor, assay buffer (e.g., Tris-buffered saline, pH 7.4), and this compound hydrochloride at various concentrations.
-
Procedure:
-
In a 96-well microplate, incubate FIIa or FXa with varying concentrations of this compound or vehicle control for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the respective chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of substrate cleavage.
-
-
Data Analysis: Determine the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Thrombin Generation Assay (TGA)
Objective: To assess the effect of this compound on the overall potential of plasma to generate thrombin.
Methodology:
-
Reagents: Platelet-poor human plasma, a fluorogenic thrombin substrate, and a trigger solution containing tissue factor and phospholipids. This compound at various concentrations.
-
Procedure:
-
Pre-incubate plasma samples with different concentrations of this compound.
-
Add the trigger solution to initiate coagulation.
-
Simultaneously, add the fluorogenic substrate.
-
Measure the fluorescence intensity over time in a fluorometer at 37°C.
-
-
Data Analysis: The thrombin generation curve is generated by calculating the first derivative of the fluorescence signal. Key parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP) are calculated.
In Vivo Rabbit Arteriovenous (AV) Shunt Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of this compound in an in vivo model of thrombosis.
Methodology:
-
Animal Model: Male New Zealand White rabbits.
-
Procedure:
-
Anesthetize the rabbits.
-
Create an extracorporeal shunt by connecting the carotid artery and the jugular vein with a silicone tubing containing a thrombogenic surface (e.g., a silk thread or stents).
-
Administer this compound hydrochloride or vehicle control as a continuous intravenous infusion.
-
Allow blood to circulate through the shunt for a specified period (e.g., 60 minutes).
-
Remove the thrombogenic surface and weigh the formed thrombus.
-
-
Data Analysis: Compare the thrombus weight in the drug-treated groups to the vehicle control group to determine the dose-dependent antithrombotic effect.
Monkey Model of Sepsis-Induced Coagulopathy
Objective: To assess the efficacy of this compound in a primate model of SIC.
Methodology:
-
Animal Model: Rhesus monkeys.
-
Induction of SIC: Administer a suspension of heat-inactivated Staphylococcus aureus intravenously over a period of 2 hours to induce a systemic inflammatory response and coagulopathy.[1]
-
Treatment: Administer this compound hydrochloride as a continuous intravenous infusion, starting either at the same time as the bacterial challenge or after a 2-hour delay.[1]
-
Monitoring: Collect blood samples at multiple time points to measure coagulation parameters (platelet count, prothrombin time, fibrinogen) and markers of organ damage.
-
Data Analysis: Compare the changes in coagulation and organ damage markers in the treated groups versus a control group receiving the bacterial challenge without treatment.
Clinical Development
This compound hydrochloride is currently in Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and in patients with sepsis-induced coagulopathy.[1]
Conclusion
This compound hydrochloride is a promising new therapeutic agent for the acute management of sepsis-induced coagulopathy. Its dual inhibitory mechanism of action against both FIIa and FXa, combined with its "soft drug" properties that confer a short half-life and high controllability, make it a well-suited candidate for intravenous therapy in critically ill patients. The comprehensive preclinical data package demonstrates its potent antithrombotic effects and favorable pharmacokinetic profile, supporting its ongoing clinical development.
References
The "Soft Drug" Concept and Design of BAY 3389934: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
BAY 3389934 is an innovative, potent, and selective small-molecule dual inhibitor of coagulation factors IIa (thrombin) and Xa, currently under investigation for the acute treatment of sepsis-induced coagulopathy (SIC).[1][2] Its design as a "soft drug" represents a strategic approach to enhance safety and controllability in critical care settings. This technical guide delves into the core principles of its design, mechanism of action, and the preclinical data that underscore its therapeutic potential.
The "Soft Drug" Philosophy: Engineering Controllability
The "soft drug" or "metabolically labile" drug concept is a design strategy aimed at creating therapeutically active compounds that are rapidly metabolized to inactive forms after exerting their desired pharmacological effect.[1][3] This approach is particularly advantageous for drugs administered in acute care settings where precise control over the drug's action is paramount.[1] The primary goal is to achieve a short half-life, allowing for rapid onset and offset of action and minimizing the risk of adverse effects, such as bleeding in the case of anticoagulants.[1][4] This design obviates the need for a specific antidote, as cessation of the infusion leads to rapid clearance of the active pharmaceutical ingredient (API).[1]
The design of this compound incorporates a metabolically labile carboxylic ester group.[2][5][6] This structural feature is the cornerstone of its "soft drug" properties, rendering the molecule susceptible to rapid enzymatic hydrolysis in the body, leading to its inactivation and subsequent elimination.[1] This contrasts with traditional anticoagulants that may have a longer duration of action and require reversal agents in cases of major bleeding.
Design and Mechanism of Action
This compound is a direct dual inhibitor, meaning it binds directly to and inhibits the activity of both Factor IIa (thrombin) and Factor Xa.[1] These two enzymes occupy critical junctures in the coagulation cascade. Factor Xa is the catalytic component of the prothrombinase complex, which converts prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, is the final effector enzyme of the cascade, responsible for converting fibrinogen to fibrin, the key component of a blood clot. By simultaneously inhibiting both factors, this compound provides a potent and efficient anticoagulant effect.[1][7] The rationale for dual inhibition is to potentially achieve a broader therapeutic window with lower required doses compared to inhibiting either factor individually.[1]
The chemical structure of this compound is optimized for intravenous administration, exhibiting high aqueous solubility, a feature attributed to its 1-methylimidazol-2yl ethyl ester group.[5]
Below is a diagram illustrating the logical relationship of the "soft drug" concept as applied to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. drughunter.com [drughunter.com]
- 6. drughunter.com [drughunter.com]
- 7. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
The Pharmacokinetics and Pharmacodynamics of BAY 3389934: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 3389934 is a novel, potent, and selective small-molecule dual inhibitor of coagulation factors IIa (thrombin) and Xa (FXa). Developed by Bayer AG, this agent is under investigation for the acute treatment of sepsis-induced coagulopathy (SIC), a life-threatening condition characterized by widespread microthrombi formation and subsequent organ dysfunction.[1][2] this compound is designed as a "soft drug" with a metabolically labile carboxylic ester group, leading to rapid metabolism and a short half-life, which is advantageous for intravenous administration in critically ill patients where precise control of anticoagulation is paramount.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound.
Pharmacodynamics
The primary mechanism of action of this compound is the direct, competitive inhibition of both Factor IIa (thrombin) and Factor Xa.[1] By targeting both enzymes, this compound not only inhibits existing thrombin but also prevents the generation of new thrombin, leading to a rapid and effective anticoagulant effect.[1] The dual inhibition is hypothesized to offer a broader therapeutic window with a lower bleeding risk compared to single-factor inhibitors.[5]
In Vitro Potency
The inhibitory potency of this compound has been evaluated in both buffer and plasma environments. The compound demonstrates a slightly higher potency for FXa compared to FIIa, which is a deliberate design feature to potentially minimize bleeding events.[5]
Table 1: In Vitro Inhibitory Potency of this compound [5]
| Parameter | Value |
| FIIa IC50 (Buffer) | 4.9 nM |
| FXa IC50 (Buffer) | 0.66 nM |
| FIIa IC50 (Plasma) | 22 nM |
| FXa IC50 (Plasma) | 9.2 nM |
| Plasma FIIa/FXa Ratio | 2.4 |
Thrombin Generation Inhibition
This compound effectively inhibits thrombin generation and normalizes clotting time in in vitro models of coagulopathy.[5]
Table 2: In Vitro Anticoagulant Efficacy of this compound [5]
| Parameter | IC50 Value |
| Thrombin Generation Inhibition | 65 nM |
| LPS-Induced Clotting Time Normalization (Human Whole Blood) | 130 nM |
Signaling Pathway
The mechanism of dual FIIa and FXa inhibition by this compound is depicted in the following signaling pathway diagram.
References
- 1. Sepsis || Coagulopathy | Study 22265 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ash.confex.com [ash.confex.com]
- 5. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
BAY 3389934: A Novel Dual Inhibitor of Factor IIa/Xa for Acute Hypercoagulation Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BAY 3389934 is a potent, selective, and direct dual inhibitor of coagulation factors IIa (thrombin) and Xa (FXa) currently under investigation for the acute treatment of hypercoagulation disorders, with a primary focus on sepsis-induced coagulopathy (SIC).[1][2] Developed by Bayer, this small molecule is designed as a "soft drug" with a metabolically labile carboxylic ester group, ensuring a short pharmacokinetic and pharmacological half-life, which allows for high controllability of its anticoagulant effect.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical development of this compound.
Introduction to Sepsis-Induced Coagulopathy (SIC)
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to a severe complication known as sepsis-induced coagulopathy (SIC).[1] SIC is characterized by the widespread formation of microthrombi in small and mid-sized blood vessels, leading to impaired blood flow and multiple organ dysfunction.[4] This hypercoagulable state also results in the massive consumption of coagulation factors and platelets, which can paradoxically lead to excessive bleeding in later stages.[4] Currently, there is no global standard of care for this critical condition, highlighting the urgent need for novel therapeutic interventions.[1]
Mechanism of Action of this compound
This compound exerts its anticoagulant effect through the direct dual inhibition of two key enzymes in the coagulation cascade: Factor IIa (thrombin) and Factor Xa.[4] The inhibition of existing FIIa provides an immediate anticoagulant effect, while the inhibition of FXa prevents the conversion of prothrombin to thrombin, thus blocking the amplification of the coagulation cascade.[4] This dual mechanism is hypothesized to result in a rapid and highly effective anticoagulation profile, making it particularly suitable for acute hypercoagulation disorders like SIC.[4] The therapeutic strategy aims for a slightly higher relative potency against FXa compared to FIIa in human plasma to potentially minimize bleeding risks, as FXa inhibition is associated with a lower bleeding tendency.[4]
Figure 1: Mechanism of dual Factor IIa and Factor Xa inhibition by this compound.
Quantitative Preclinical Data
A summary of the key in vitro and in vivo preclinical data for this compound is presented below.
Table 1: In Vitro Potency and Properties
| Parameter | Value | Reference |
| FIIa IC50 (Plasma) | 22 nM | [5] |
| FXa IC50 (Plasma) | 9.2 nM | [5] |
| FIIa IC50 (Buffer) | 4.9 nM | [5] |
| FXa IC50 (Buffer) | 0.66 nM | [5] |
| Plasma FIIa/FXa Ratio | 2.4 | [5] |
| Thrombin Generation IC50 | 65 nM | [5] |
| LPS-induced Clotting Time IC50 (Human Whole Blood) | 130 nM | [5] |
| Solubility | >500 g/L | [5] |
Table 2: Pharmacokinetic Parameters in Different Species
| Species | Half-life (t1/2) (h) | Clearance (L/h·kg) | Bioavailability (F) (%) | Reference |
| Rat | <0.02 | 3.7 | 88% | [5] |
| Rabbit | 0.28 | 4.8 | 165% | [5] |
| Dog | 0.25 | 2.1 | 100% | [5] |
| Minipig | 0.20 | 3.4 | 131% | [5] |
| Human | 3.2 | 0.7 | 58% | [5] |
Key Preclinical Efficacy Studies
Rabbit Model of Arteriovenous Shunt/Ear Bleeding Time
-
Methodology: The antithrombotic efficacy of this compound was evaluated in a rabbit model of arteriovenous shunt and ear bleeding time. The specific details of the surgical procedures and dosing regimens have not been fully disclosed in the available literature.
-
Key Findings: this compound demonstrated dose-dependent antithrombotic efficacy starting from a dose of 0.1 mg/kg·h.[5] This was evidenced by a reduction in thrombus weight and a shorter bleeding time compared to the control group.[5]
Monkey Model of Septic Sepsis-Induced Coagulopathy
-
Methodology: In a monkey model of septic SIC, animals were exposed to heat-inactivated Staphylococcus aureus over a two-hour period.[5] this compound hydrochloride was administered either concurrently with the bacterial challenge (0-8 hours) or starting two hours after the challenge (2-8 hours).[5]
-
Key Findings: Treatment with this compound improved signs of end-organ damage.[5] Positive effects were observed on coagulation parameters, fibrinogen consumption, and thrombocytopenia.[5]
Baboon Model of Staphylococcus aureus Sepsis
-
Methodology: A baboon model was utilized where animals were infused with heat-inactivated S. aureus (3.3 x 1010 bacteria/kg body weight).[6] this compound was administered as a continuous intravenous infusion (1-2 mg/kg body weight) for up to 8 hours, starting either at the time of the bacterial challenge (T0) or 2 hours post-challenge.[6] A range of parameters including markers for coagulation, fibrinolysis, organ function, and bleeding time were monitored for up to 48 hours.[6]
-
Key Findings: this compound significantly reduced markers of coagulation activation.[6] The treatment mitigated the consumption of fibrinogen and platelets without inducing bleeding.[6] Furthermore, it protected against organ dysfunction, as indicated by reduced markers of liver (ALT), pancreas (amylase), and kidney (BUN, creatinine) damage, as well as decreased lactate (B86563) levels.[6] Histological analysis revealed that this compound prevented fibrin deposition in the kidneys and lungs and prevented necrosis of the kidney's tubular epithelium.[6]
Figure 2: Experimental workflow for the baboon model of S. aureus-induced sepsis.
Clinical Development
This compound is currently in Phase I clinical trials.[5] The initial studies are focused on evaluating the safety and determining a suitable dose in healthy participants and in patients with sepsis-induced coagulopathy.[5][7] The study design for patients with SIC involves enrolling individuals receiving treatment in an intensive care unit (ICU).[7][8] Participants are divided into different groups, with the first group receiving the lowest dose of this compound.[7][8] If this dose is deemed safe, subsequent groups receive higher doses in a dose-escalation manner to identify a suitable therapeutic dose.[7][8] The primary outcomes of these initial trials are to assess the safety profile by monitoring adverse events.[7]
References
- 1. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Sepsis || Coagulopathy | Study 22265 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
The Structure-Activity Relationship of BAY 3389934: A Dual Inhibitor of Coagulation Factors IIa and Xa
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BAY 3389934 is a potent, selective, and short-acting dual inhibitor of coagulation factors IIa (thrombin) and Xa (FXa), developed for the intravenous treatment of sepsis-induced coagulopathy (SIC).[1][2] Its "soft drug" design, featuring a metabolically labile carboxylic ester, allows for rapid in vivo clearance, providing a high degree of control over its anticoagulant effect and minimizing bleeding risks.[2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that led to its discovery, its mechanism of action, and the experimental methodologies employed in its evaluation.
Introduction: Targeting Sepsis-Induced Coagulopathy
Sepsis-induced coagulopathy is a life-threatening complication of sepsis characterized by widespread microthrombi formation and consumption of coagulation factors, leading to multiple organ dysfunction and a high mortality rate.[1] The dual inhibition of both FIIa and FXa presents a promising therapeutic strategy. This approach not only neutralizes existing thrombin but also prevents its further generation, potentially offering a wider therapeutic window and greater efficacy compared to single-factor inhibitors.[1][5] The development of this compound aimed to create a parenterally administered anticoagulant with a rapid onset and offset of action, tailored for the acute care setting.[1][4]
Mechanism of Action: Dual Inhibition of FIIa and FXa
This compound exerts its anticoagulant effect by directly and selectively binding to the active sites of both Factor IIa (thrombin) and Factor Xa. The inhibition of FXa reduces the conversion of prothrombin to thrombin, thereby decreasing the amplification of the coagulation cascade. The simultaneous inhibition of FIIa directly prevents the conversion of fibrinogen to fibrin, the key component of blood clots. This dual action provides a rapid and potent anticoagulant response.[1]
Structure-Activity Relationship (SAR) Studies
The discovery of this compound involved systematic modifications of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile. A key area of exploration was the R3 residue, where the introduction of a metabolically labile ester group was crucial for achieving the desired short half-life.
SAR at the R3 Residue
The initial lead compound, a carboxylic acid (1), was inactive. Conversion to a simple methyl ester (2) introduced weak activity. Further modifications focused on introducing different ester groups at the R3 position to improve potency and fine-tune the FIIa/FXa selectivity. The goal was to achieve a slightly higher potency for FXa over FIIa (IC50 FIIa / IC50 FXa ratio > 1), as FXa inhibition is associated with a lower bleeding risk.[1]
| Compound | R3 Group | FIIa IC50 (nM) in plasma | FXa IC50 (nM) in plasma | FIIa/FXa Ratio |
| 1 | COOH | Inactive | Inactive | - |
| 2 | COOCH3 | 430 | 12 | 35.8 |
| 3 | COOCH2CH2NH2 | 86 | - | - |
| 4 | COOCH2CH2N(CH3)2 | 140 | - | - |
| 5 | COOCH2CH2OH | - | - | - |
| 6 | COOCH2CH2OCH3 | - | - | - |
| 7 | COOCH2C(CH3)2OH | - | - | - |
| This compound (31) | COOCH2CH2-1-methylimidazol-2-yl | 22 | 9.2 | 2.4 |
Table 1: Structure-Activity Relationship at the R3 Position. Data sourced from[1][5].
The introduction of amine-containing esters (3 and 4) did not lead to significant improvements.[1] However, compounds with alcohol and ether functionalities (5-7) showed improved activity and a more favorable FIIa/FXa ratio. Ultimately, the 1-methylimidazol-2-yl ethyl ester group in this compound (31) provided a combination of high potency, the desired selectivity profile, and high aqueous solubility, making it suitable for intravenous administration.[3]
Pharmacological and Pharmacokinetic Profile of this compound
This compound exhibits potent inhibition of both FIIa and FXa in buffer and plasma. Its pharmacokinetic profile is characterized by a short half-life across multiple species, consistent with its design as a "soft drug".
| Parameter | Value | Species |
| FIIa IC50 (buffer) | 4.9 nM | - |
| FXa IC50 (buffer) | 0.66 nM | - |
| FIIa IC50 (plasma) | 22 nM | Human |
| FXa IC50 (plasma) | 9.2 nM | Human |
| Thrombin Generation IC50 | 65 nM | Human |
| LPS-induced Clotting Time IC50 | 130 nM | Human Whole Blood |
| Solubility | >500 g/L | - |
| Plasma Half-life (in vitro) | 3.2 h | Human |
| Plasma Half-life (in vivo) | <0.02 h | Rat |
| 0.28 h | Rabbit | |
| 0.25 h | Dog | |
| 0.20 h | Minipig | |
| Clearance (in vivo) | 3.7 L/h·kg | Rat |
| 4.8 L/h·kg | Rabbit | |
| 2.1 L/h·kg | Dog | |
| 3.4 L/h·kg | Minipig | |
| 0.7 L/h·kg | Human |
Table 2: In Vitro and In Vivo Pharmacological and Pharmacokinetic Properties of this compound. Data sourced from[5].
Experimental Protocols
The following are summaries of key experimental methodologies used in the characterization of this compound.
Factor IIa and Factor Xa Inhibition Assays
-
Objective: To determine the inhibitory potency (IC50) of compounds against FIIa and FXa.
-
Methodology:
-
Purified human FIIa or FXa is incubated with a chromogenic substrate in a buffer solution.
-
The test compound is added at various concentrations.
-
The rate of substrate cleavage, which produces a colored product, is measured spectrophotometrically.
-
The IC50 value is calculated as the concentration of the compound that inhibits the enzyme activity by 50%.
-
For plasma assays, the same principle is applied, but the reaction is performed in human plasma to account for protein binding effects.
-
Thrombin Generation Assay
-
Objective: To assess the overall effect of the compound on the coagulation cascade in plasma.
-
Methodology:
-
Platelet-poor human plasma is incubated with the test compound.
-
Coagulation is initiated by adding a trigger (e.g., tissue factor).
-
The generation of thrombin over time is monitored using a fluorogenic substrate.
-
The IC50 is the concentration of the compound that inhibits the peak thrombin generation by 50%.
-
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance) of the compound in different animal species.
-
Methodology:
-
The compound is administered to the test animals (e.g., rats, rabbits, dogs, minipigs) via intravenous infusion.
-
Blood samples are collected at various time points.
-
The concentration of the compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters are calculated from the concentration-time data.
-
Preclinical Efficacy
In a rabbit model of arteriovenous shunt thrombosis, this compound demonstrated dose-dependent antithrombotic efficacy starting from a dose of 0.1 mg/kg·h.[5] It also showed a shorter bleeding time and reduced thrombus weight compared to the control group.[5] Furthermore, in a monkey model of septic SIC, administration of this compound improved signs of end-organ damage and had positive effects on coagulation, fibrinogen consumption, and thrombocytopenia.[5]
Clinical Development
This compound hydrochloride is currently in Phase I clinical trials, being evaluated in healthy volunteers and patients with SIC.[5][6]
Conclusion
The structure-activity relationship studies of this compound have successfully led to the discovery of a potent and selective dual FIIa/FXa inhibitor with a desirable pharmacokinetic profile for the acute treatment of sepsis-induced coagulopathy. The key innovation lies in the "soft drug" design, incorporating a metabolically labile ester to ensure a short half-life and high controllability. The preclinical data are promising, and the ongoing clinical trials will further elucidate the therapeutic potential of this novel anticoagulant.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: BAY 3389934 and its Role in the Coagulation Cascade
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BAY 3389934 is a novel, potent, and selective small-molecule dual inhibitor of coagulation Factor IIa (thrombin) and Factor Xa. Developed by Bayer, this agent is characterized by its short half-life, designed for intravenous administration in acute care settings. Its primary indication under investigation is the treatment of sepsis-induced coagulopathy (SIC), a life-threatening condition characterized by widespread activation of coagulation. By targeting two central nodes in the coagulation cascade, this compound offers a promising therapeutic strategy to restore hemostatic balance and mitigate organ damage in critically ill patients. This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound.
Introduction to the Coagulation Cascade and Sepsis-Induced Coagulopathy
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot to prevent blood loss following vascular injury. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway leading to the generation of thrombin (Factor IIa) and subsequent conversion of fibrinogen to fibrin.
Sepsis, a dysregulated host response to infection, can lead to excessive and widespread activation of the coagulation system, a condition known as sepsis-induced coagulopathy (SIC). This pathological process contributes significantly to multiple organ dysfunction and mortality in septic patients.[1]
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by directly and competitively inhibiting the enzymatic activity of both Factor IIa (thrombin) and Factor Xa.[1][2][3] These two serine proteases represent critical junctures in the final common pathway of the coagulation cascade.
-
Inhibition of Factor Xa: By inhibiting Factor Xa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).
-
Inhibition of Factor IIa (Thrombin): Direct inhibition of thrombin, the final effector enzyme of the cascade, prevents the conversion of fibrinogen to fibrin, thereby blocking clot formation. Thrombin also has numerous pro-inflammatory and pro-coagulant feedback roles, which are also attenuated by this compound.
The dual inhibition of both Factor IIa and Factor Xa is hypothesized to provide a broader therapeutic window and more effective anticoagulation compared to the inhibition of either factor alone.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Species | Notes |
| Factor IIa IC50 (Plasma) | 22 nM | Human | [4] |
| Factor Xa IC50 (Plasma) | 9.2 nM | Human | [4] |
| Factor IIa IC50 (Buffer) | 4.9 nM | - | [4] |
| Factor Xa IC50 (Buffer) | 0.66 nM | - | [4] |
| Thrombin Generation IC50 | 65 nM | Human | [4] |
| LPS-induced Clotting Time IC50 | 130 nM | Human Whole Blood | [4] |
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound
| Parameter | Rat | Rabbit | Dog | Minipig | Human |
| In Vitro Plasma Half-life (h) | <0.02 | 0.6 | 4.4 | 1.5 | 3.2 |
| In Vivo Half-life (h) | <0.02 | 0.28 | 0.25 | 0.20 | - |
| Clearance (L/h·kg) | 3.7 | 4.8 | 1.3 (in vitro), 2.1 (in vivo) | 3.4 | 0.7 |
| Bioavailability (F, %) | 88 | 165 | 62 (in vitro), 100 (in vivo) | 131 | 58 |
Data compiled from BioWorld.[4]
Key Experimental Protocols
In Vitro Factor IIa and Factor Xa Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human Factor IIa and Factor Xa.
Methodology (Based on typical chromogenic assays):
-
Preparation of Reagents:
-
Human Factor IIa and Factor Xa are reconstituted to a stock concentration in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
A specific chromogenic substrate for each enzyme is prepared. For Factor IIa, this is often a substrate like S-2238, and for Factor Xa, S-2765.
-
This compound is serially diluted in the assay buffer to create a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, the assay buffer, the respective enzyme (Factor IIa or Xa), and varying concentrations of this compound are added.
-
The plate is incubated for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
The chromogenic substrate is added to each well to initiate the enzymatic reaction.
-
The absorbance is measured at 405 nm at regular intervals using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
The rate of reaction for each inhibitor concentration is calculated.
-
The percentage of inhibition is determined relative to a control with no inhibitor.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Baboon Model of Staphylococcus aureus-Induced Sepsis
Objective: To evaluate the efficacy and safety of this compound in a preclinical model of sepsis-induced coagulopathy.[5]
Methodology:
-
Animal Model: The study utilizes a baboon model, which closely mimics human physiological responses to sepsis.
-
Induction of Sepsis:
-
Sepsis is induced by the intravenous infusion of heat-inactivated Staphylococcus aureus at a dose of 3.3 x 10^10 bacteria/kg body weight.[5]
-
-
Treatment Groups:
-
Control Group: Receives the vehicle.
-
Treatment Group 1 (Prophylactic): this compound is administered as a continuous intravenous infusion (1-2 mg/kg bw) starting at the same time as the bacterial challenge (T0) and continuing for up to 8 hours.[5]
-
Treatment Group 2 (Therapeutic): this compound infusion (1-2 mg/kg bw) is initiated 2 hours after the bacterial challenge and continues for up to 8 hours.[5]
-
-
Monitoring and Sample Collection:
-
Animals are anesthetized and monitored for vital signs for 9 hours, with a follow-up period of up to 48 hours.[5]
-
Blood samples are collected at various time points to measure markers of coagulation (e.g., protease-serpin complexes, fibrinogen, platelet counts), fibrinolysis, and organ function (e.g., ALT, amylase, BUN, creatinine).[5]
-
Bleeding time is also assessed.[5]
-
-
Histological Analysis:
-
At the end of the study, tissue samples from organs such as the kidney and lungs are collected for histological examination to assess for fibrin deposition and tissue damage.[5]
-
Conclusion
This compound is a promising dual inhibitor of Factor IIa and Factor Xa with a pharmacokinetic profile suitable for the acute management of sepsis-induced coagulopathy. Its potent anticoagulant effects, demonstrated in both in vitro and in vivo models, suggest that it may offer a valuable new therapeutic option for this critical unmet medical need. Further clinical investigation is warranted to establish its safety and efficacy in human patients. This compound is currently in Phase I clinical trials.[4]
References
- 1. Pathophysiology, staging and therapy of severe sepsis in baboon models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comprehensive Preclinical Profile of BAY 3389934: A Novel Dual FIIa/FXa Inhibitor for Sepsis-Induced Coagulopathy
Introduction
BAY 3389934 is a potent, selective, and short-acting dual inhibitor of coagulation factors IIa (thrombin) and Xa (FXa) developed by Bayer for the intravenous treatment of sepsis-induced coagulopathy (SIC)[1][2][3]. SIC is a life-threatening condition characterized by widespread microthrombi formation and consumption of coagulation factors, leading to multiple organ dysfunction[4][5]. This compound's mechanism of action, targeting both existing thrombin and its generation, offers the potential for a rapid and potent anticoagulant effect[4]. Designed as a metabolically "soft" drug, it possesses a labile carboxylic ester group that facilitates rapid metabolic inactivation, leading to a short pharmacokinetic half-life and high controllability of its anticoagulant action in acute care settings[2][3][5]. This technical guide provides a detailed overview of the preclinical data available for this compound.
Mechanism of Action
This compound exerts its anticoagulant effect through the direct and selective inhibition of two key enzymes in the coagulation cascade: Factor IIa (thrombin) and Factor Xa. By inhibiting FXa, it reduces the conversion of prothrombin to thrombin. Simultaneously, it directly inhibits existing thrombin (FIIa), preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation. This dual inhibition provides a comprehensive and potent anticoagulant effect[1][4]. The intended potency ratio, with a slightly higher relative potency on FXa versus FIIa in human plasma, is designed to optimize the therapeutic window and limit bleeding risk[4].
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of both FIIa and FXa. The compound exhibits a favorable selectivity profile with a slightly higher potency for FXa in plasma[1].
| Parameter | Value | Species/Matrix |
| FIIa IC50 (plasma) | 22 nM | - |
| FXa IC50 (plasma) | 9.2 nM | - |
| FIIa IC50 (buffer) | 4.9 nM | - |
| FXa IC50 (buffer) | 0.66 nM | - |
| Plasma FIIa/FXa Ratio | 2.4 | - |
| Thrombin Generation IC50 | 65 nM | - |
| LPS-induced clotting time IC50 | 130 nM | Human whole blood |
| Table 1: In vitro inhibitory activity of this compound.[1] |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by a short half-life across multiple species, consistent with its design as a "soft drug" intended for intravenous administration[1][2].
| Species | Half-life (t1/2) (h) | Clearance (L/h·kg) | Bioavailability (F) (%) |
| Rat | <0.02 | 3.7 | 88 |
| Rabbit | 0.28 | 4.8 | 165 |
| Dog | 0.25 | 2.1 | 100 |
| Minipig | 0.20 | 3.4 | 131 |
| Human | 3.2 | 0.7 | 58 |
| Table 2: In vivo pharmacokinetic parameters of this compound across different species.[1] |
In Vivo Efficacy
Preclinical studies in animal models of thrombosis and sepsis-induced coagulopathy have demonstrated the in vivo efficacy of this compound.
| Animal Model | Key Findings |
| Rabbit arteriovenous shunt/ear bleeding time model | Dose-dependent antithrombotic efficacy from 0.1 mg/kg·h, with shorter bleeding time and reduced thrombus weight compared to control.[1] |
| Monkey model of septic SIC | Improved signs of end-organ damage, with positive effects on coagulation, fibrinogen consumption, and thrombocytopenia.[1] |
| Baboon model of S. aureus sepsis | Significantly decreased coagulation markers, mitigated fibrinogen and platelet consumption without causing bleeding, and protected against organ dysfunction (liver, pancreas, kidney).[6] |
| Table 3: Summary of in vivo efficacy data for this compound. |
Experimental Protocols
In Vitro Hepatocyte Stability Assay
-
Objective: To determine the in vitro hepatic clearance of this compound.
-
Methodology:
-
Hepatocytes from male Wistar rats, female Beagle dogs, and male humans were utilized.
-
This compound was incubated with the hepatocytes at a concentration of 1 µM.
-
The rate of disappearance of the parent compound was monitored over time using appropriate analytical methods (e.g., LC-MS/MS).
-
The in vitro intrinsic hepatic clearance was calculated.
-
The in vitro blood clearance (CLblood) was then calculated using the well-stirred model, incorporating the intrinsic hepatic clearance and respective liver weight for each species.
-
Liver blood flow reference values were used to contextualize the in vitro CLblood results.[4]
-
Baboon Model of Staphylococcus aureus Sepsis
-
Objective: To assess the efficacy and safety of this compound in a relevant model of sepsis-induced coagulopathy and organ dysfunction.
-
Methodology:
-
Baboons were infused with heat-inactivated Staphylococcus aureus (3.3 x 10^10 bacteria/kg body weight) to induce sepsis.
-
This compound was administered as a continuous intravenous infusion (1-2 mg/kg body weight) for up to 8 hours post-bacterial challenge.
-
Treatment was initiated either at the time of bacterial challenge (T0) or 2 hours post-challenge.
-
A range of parameters were assessed, including markers of coagulation and fibrinolysis, organ function (liver, pancreas, kidney), and bleeding time.
-
Animals were maintained under anesthesia for 9 hours and subsequently monitored for up to 48 hours after the start of the bacterial challenge.
-
Histological analysis of kidney and lung tissues was performed to evaluate fibrin deposition and tissue necrosis.[6]
-
References
- 1. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 2. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ash.confex.com [ash.confex.com]
Methodological & Application
Application Notes and Protocols for BAY 3389934 Intravenous Infusion in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 3389934 is a potent, selective, and short-acting dual inhibitor of coagulation factors IIa (thrombin) and Xa (FXa).[1][2][3][4][5] Its rapid onset and offset of action, attributed to a metabolically labile carboxylic ester group, make it a promising candidate for the intravenous treatment of acute hypercoagulation disorders, such as sepsis-induced coagulopathy (SIC).[2][3][5] In SIC, the overactivation of the coagulation cascade leads to widespread microthrombi formation, organ dysfunction, and consumption of coagulation factors, contributing to high mortality rates.[1][2][3][5][6] this compound's dual inhibition of both pre-existing FIIa and its replenishment via FXa inhibition offers a potentially efficacious anticoagulant strategy with a broad therapeutic window.[2] These application notes provide a summary of preclinical data and detailed protocols for the intravenous administration of this compound in various animal models to assess its pharmacokinetic, pharmacodynamic, and efficacy profiles.
Mechanism of Action
This compound directly inhibits two key proteases in the common pathway of the coagulation cascade: Factor Xa and Factor IIa (thrombin).[2] Factor Xa is responsible for the conversion of prothrombin to thrombin, and thrombin, in turn, converts fibrinogen to fibrin (B1330869), leading to clot formation. By inhibiting both factors, this compound effectively reduces thrombin generation and fibrin formation.[1]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/Matrix |
| FIIa IC50 (plasma) | 22 nM | Not Specified |
| FXa IC50 (plasma) | 9.2 nM | Not Specified |
| FIIa IC50 (buffer) | 4.9 nM | Not Specified |
| FXa IC50 (buffer) | 0.66 nM | Not Specified |
| Thrombin Generation IC50 | 65 nM | Not Specified |
| LPS-induced Clotting Time IC50 | 130 nM | Human Whole Blood |
| Data sourced from BioWorld article.[1] |
Table 2: Pharmacokinetic Parameters of this compound in Various Animal Species
| Species | Half-life (t1/2) | Clearance (CL) |
| Rat | <0.02 h | 3.7 L/h·kg |
| Rabbit | 0.28 h | 4.8 L/h·kg |
| Dog | 0.25 h | 2.1 L/h·kg |
| Minipig | 0.20 h | 3.4 L/h·kg |
| Data sourced from BioWorld article.[1] |
Experimental Protocols
Protocol 1: Arteriovenous Shunt and Ear Bleeding Time Model in Rabbits
This protocol is designed to evaluate the antithrombotic efficacy and bleeding risk of this compound.
Workflow Diagram:
Methodology:
-
Animal Model: New Zealand White rabbits are used for this model.
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit using an appropriate anesthetic agent.
-
Surgically expose and cannulate a carotid artery and a jugular vein for the creation of an arteriovenous (AV) shunt and for intravenous infusion, respectively.
-
-
Intravenous Infusion:
-
Administer this compound hydrochloride via continuous intravenous infusion.
-
A starting dose-dependent efficacy has been observed from 0.1 mg/kg·h.[1] A dose-ranging study is recommended to determine the optimal dose for the desired anticoagulant effect.
-
A control group receiving vehicle infusion should be included.
-
-
Arteriovenous Shunt:
-
Create an AV shunt by connecting the arterial and venous cannulas with a piece of tubing containing a thrombogenic thread.
-
Allow blood to circulate through the shunt for a predefined period.
-
-
Bleeding Time Measurement:
-
During the infusion, perform a standardized ear bleeding time assay to assess the effect on hemostasis.
-
-
Sample Collection and Analysis:
-
At the end of the experiment, retrieve the thrombogenic thread from the AV shunt and measure the thrombus weight.
-
Collect blood samples to analyze coagulation parameters (e.g., aPTT, PT).
-
Protocol 2: Sepsis-Induced Coagulopathy Model in Monkeys/Baboons
This protocol is designed to evaluate the efficacy of this compound in a more clinically relevant model of sepsis-induced coagulopathy.
Workflow Diagram:
Methodology:
-
Animal Model: Baboons are a suitable non-human primate model for sepsis studies.[6]
-
Sepsis Induction:
-
Intravenous Infusion of this compound:
-
Administer this compound hydrochloride as a continuous intravenous infusion.
-
A dose of 1-2 mg/kg has been used for up to 8 hours post-bacterial challenge.[6]
-
Treatment can be initiated either at the same time as the bacterial challenge (T0) or 2 hours post-challenge to model different clinical scenarios.[6]
-
-
Monitoring and Sample Collection:
-
Continuously monitor vital signs.
-
Collect blood samples at baseline and various time points throughout the experiment.
-
-
Parameter Assessment:
-
Coagulation and Fibrinolysis: Measure markers such as protease-serpin complexes (FXIIa-AT, Kal-AT, FXIa-AT, FVIIa-AT, and T-AT), fibrinogen, and platelet counts.[6]
-
Organ Function: Assess markers of liver (ALT), pancreas (amylase), and kidney (BUN, creatinine) damage, as well as lactate (B86563) levels.[6]
-
Histopathology: At the end of the study, perform histological analysis of organs such as the kidney and lungs to assess for fibrin deposition and tissue necrosis.[6]
-
Conclusion
The provided protocols and data summarize the preclinical evaluation of this compound in animal models of thrombosis and sepsis-induced coagulopathy. The compound's dual inhibitory mechanism and favorable pharmacokinetic profile make it a compelling candidate for further investigation. These application notes should serve as a valuable resource for researchers designing and conducting studies with this compound. It is crucial to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ash.confex.com [ash.confex.com]
Application Notes and Protocols: BAY 3389934 in a Baboon Model of Staphylococcus aureus Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. A key feature of sepsis pathophysiology is the development of sepsis-induced coagulopathy (SIC), a systemic activation of coagulation that contributes significantly to microvascular thrombosis, organ failure, and mortality. Staphylococcus aureus is a common causative agent of sepsis. This document provides detailed application notes and protocols for the use of BAY 3389934, a novel dual inhibitor of coagulation factors IIa (thrombin) and Xa, in a baboon model of Staphylococcus aureus-induced sepsis. This information is intended to guide researchers in the preclinical evaluation of similar therapeutic agents.
This compound: A Novel Therapeutic Agent
This compound is a potent, short-acting, small-molecule inhibitor that simultaneously targets two key enzymes in the coagulation cascade: Factor IIa (thrombin) and Factor Xa.[1][2][3] This dual-inhibition mechanism is designed to provide effective anticoagulation and potentially mitigate the downstream inflammatory and thrombotic consequences of sepsis.[1][4] Its short half-life is a desirable characteristic for use in critically ill patients, allowing for greater control over its anticoagulant effects.[4]
The Baboon Model of Staphylococcus aureus Sepsis
Non-human primate models of sepsis, such as the baboon model, offer a translational platform for studying the complex pathophysiology of human sepsis due to their close physiological and immunological similarities.[5] The infusion of heat-inactivated Staphylococcus aureus induces a robust inflammatory and procoagulant response, mimicking key aspects of clinical sepsis and allowing for the evaluation of therapeutic interventions.[1][6]
Data Presentation
The following tables summarize the key experimental parameters and the reported effects of this compound in the baboon model of S. aureus sepsis, based on available data. Please note that specific quantitative values are not publicly available and the full research articles should be consulted for a comprehensive dataset.
Table 1: Pharmacokinetic Profile of this compound in Various Species [4]
| Species | Plasma Half-life (h) |
| Rat | <0.02 |
| Rabbit | 0.28 |
| Dog | 0.25 |
| Minipig | 0.20 |
Note: Specific pharmacokinetic data for baboons is not available in the public domain.
Table 2: In Vitro Activity of this compound [4]
| Parameter | Value |
| FIIa Inhibition (Plasma IC50) | 22 nM |
| FXa Inhibition (Plasma IC50) | 9.2 nM |
| Thrombin Generation Inhibition (IC50) | 65 nM |
| LPS-induced Clotting Time Normalization (IC50) | 130 nM |
Table 3: Summary of this compound Efficacy in the Baboon S. aureus Sepsis Model [1][7]
| Parameter Category | Measured Markers | Reported Effect of this compound |
| Coagulation | Protease-serpin complexes (FXIIa-AT, Kal-AT, FXIa-AT, FVIIa-AT, T-AT), Fibrinogen, Platelets | Significantly decreased activation markers, Mitigated consumption |
| Organ Function | Liver: ALT, Total Bilirubin (B190676)Pancreas: AmylaseKidney: Creatinine, BUN | Reduced markers of organ damage |
| Metabolic | Lactate | Decreased levels |
| Histopathology | Fibrin (B1330869) deposition (kidney, lungs), Necrosis of kidney tubular epithelium | Prevented |
| Bleeding | Bleeding time | No increase observed |
Experimental Protocols
The following are detailed protocols for key experiments based on the available literature. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and institutional guidelines.
Protocol 1: Preparation of Heat-Inactivated Staphylococcus aureus (HI-SA) Inoculum
-
Bacterial Culture: Culture Staphylococcus aureus (e.g., ATCC strain) in an appropriate broth medium (e.g., Tryptic Soy Broth) overnight at 37°C with agitation.
-
Harvesting and Washing: Centrifuge the bacterial culture to pellet the cells. Wash the bacterial pellet three times with sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Inactivation: Resuspend the bacterial pellet in sterile PBS to a desired concentration. Heat the bacterial suspension at 60-80°C for 60 minutes to ensure complete inactivation.
-
Quantification: Determine the bacterial concentration (bacteria/mL) using a spectrophotometer or by plating a small aliquot of the suspension before the heat inactivation step.
-
Storage: Aliquot the HI-SA and store at -80°C until use.
Protocol 2: Baboon Model of S. aureus Sepsis
-
Animal Acclimatization and Preparation:
-
Acclimatize adult baboons (e.g., Papio ursinus) to the facility for an appropriate period before the experiment.
-
Fast the animals overnight with free access to water.
-
On the day of the experiment, anesthetize the baboons and maintain anesthesia throughout the initial, most intensive phase of the study (e.g., for the first 9 hours).
-
Establish intravenous access for infusion of HI-SA, study drug, and fluids, as well as for blood sampling.
-
Monitor vital signs (heart rate, blood pressure, temperature) continuously.
-
-
Induction of Sepsis:
-
Administer a bolus of HI-SA intravenously at a dose of 3.3 x 1010 bacteria/kg body weight.[1]
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable vehicle for intravenous administration.
-
Initiate a continuous intravenous infusion of this compound at a dose of 1-2 mg/kg/h.[1]
-
The infusion can be started either at the time of HI-SA administration (T0) or 2 hours post-challenge (T+2h).[1]
-
Continue the infusion for up to 8 hours.[1]
-
-
Monitoring and Sample Collection:
-
Collect blood samples at baseline and at predetermined time points throughout the experiment for analysis of coagulation, organ function, and inflammatory markers.
-
Monitor for any signs of bleeding.
-
After the initial intensive monitoring period (e.g., 9 hours), the animals can be recovered and followed for up to 48 hours.[1]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect tissues for histological analysis.
-
Protocol 3: Assessment of Coagulation and Organ Function
-
Coagulation Assays:
-
Measure plasma levels of protease-serpin complexes (e.g., FXIIa-AT, T-AT) using specific ELISA kits.
-
Determine fibrinogen levels using a coagulometer.
-
Perform complete blood counts to assess platelet numbers.
-
-
Organ Function Markers:
-
Use a clinical chemistry analyzer to measure plasma levels of:
-
Alanine aminotransferase (ALT) and total bilirubin for liver function.
-
Amylase for pancreatic function.
-
Creatinine and blood urea (B33335) nitrogen (BUN) for kidney function.
-
-
-
Histopathology:
-
Fix tissue samples (kidney, lungs) in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for cellular damage and fibrin deposition.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound in the Coagulation Cascade.
Caption: Experimental Workflow for the Baboon Sepsis Model.
Conclusion
The use of this compound in a baboon model of Staphylococcus aureus sepsis demonstrates a promising therapeutic strategy for mitigating the severe coagulopathy and organ damage associated with this condition. The dual inhibition of factors IIa and Xa appears to effectively control the hypercoagulable state without inducing significant bleeding. The protocols and data presented here provide a framework for researchers investigating novel anticoagulants in the context of sepsis. It is important to note that the quantitative data presented is based on publicly available abstracts, and for a complete and detailed understanding, the full-text peer-reviewed publications should be consulted. Further research is warranted to fully elucidate the therapeutic potential of this compound in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 5. Nonhuman primate species as models of human bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factor XII plays a pathogenic role in organ failure and death in baboons challenged with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ash.confex.com [ash.confex.com]
Dosing Considerations for the Dual FIIa/FXa Inhibitor BAY 3389934 in Preclinical Research
Application Notes and Protocols for Researchers
BAY 3389934 is a potent, selective, and short-acting dual inhibitor of coagulation factors IIa (thrombin) and Xa, developed for the acute treatment of sepsis-induced coagulopathy (SIC). Its "soft drug" design, featuring a metabolically labile carboxylic ester, allows for rapid metabolism, leading to a short half-life and enhanced controllability in acute care settings.[1][2] This document provides a comprehensive overview of dosing considerations, pharmacokinetic profiles, and detailed experimental protocols for the preclinical evaluation of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro inhibitory and in vivo pharmacokinetic and dosing data for this compound across various preclinical species.
Table 1: In Vitro Inhibitory Activity of this compound [3]
| Parameter | Value |
| Factor IIa (Thrombin) Inhibition | |
| Buffer IC50 | 4.9 nM |
| Plasma IC50 | 22 nM |
| Factor Xa Inhibition | |
| Buffer IC50 | 0.66 nM |
| Plasma IC50 | 9.2 nM |
| Plasma FIIa/FXa IC50 Ratio | 2.4 |
| Thrombin Generation Inhibition (Human Plasma) | |
| IC50 | 65 nM |
| LPS-Induced Clotting Time Normalization (Human Whole Blood) | |
| IC50 | 130 nM |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Hydrochloride [3]
| Species | Half-Life (t½) (h) | Clearance (L/h·kg) | Bioavailability (F) (%) |
| Rat | <0.02 | 3.7 | 88 |
| Rabbit | 0.28 | 4.8 | 165 |
| Dog | 0.25 | 2.1 | 100 |
| Minipig | 0.20 | 3.4 | 131 |
| Human | 3.2 | 0.7 | 58 |
Table 3: Preclinical Efficacy Dosing of this compound
| Animal Model | Dosing Regimen | Efficacy Endpoint |
| Rabbit Arteriovenous Shunt/Ear Bleeding Time Model | Starting from 0.1 mg/kg·h (continuous IV infusion) | Dose-dependent antithrombotic efficacy, reduced thrombus weight, shorter bleeding time.[3] |
| Monkey/Baboon Model of Septic SIC (induced by Staphylococcus aureus) | 1-2 mg/kg body weight (continuous IV infusion for up to 8 hours) | Improved signs of end-organ damage, positive effects on coagulation, fibrinogen consumption, and thrombocytopenia.[3] |
Signaling Pathway and Mechanism of Action
This compound exerts its anticoagulant effect by directly inhibiting two key enzymes in the coagulation cascade: Factor Xa (FXa) and Factor IIa (thrombin). The dual inhibition leads to a rapid and effective reduction in thrombin generation, thereby preventing the formation of fibrin (B1330869) clots.
Experimental Protocols
In Vitro FIIa and FXa Inhibition Assay (Chromogenic Substrate Method)
This protocol describes a general method for determining the in vitro inhibitory potency of this compound against Factor IIa (thrombin) and Factor Xa.
Materials:
-
Human α-thrombin (Factor IIa)
-
Human Factor Xa
-
Chromogenic substrates for FIIa (e.g., S-2238) and FXa (e.g., S-2765)
-
Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add a fixed concentration of either FIIa or FXa to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the respective chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically using a microplate reader.
-
Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This protocol is adapted from established models to assess the antithrombotic efficacy of this compound.
Materials:
-
Male New Zealand White rabbits
-
Anesthetics (e.g., ketamine, xylazine)
-
Polyethylene (B3416737) tubing for creating the AV shunt
-
Surgical instruments
-
Infusion pump
-
This compound formulated for intravenous administration
-
Saline (vehicle control)
Procedure:
-
Anesthetize the rabbits according to an approved institutional animal care and use committee (IACUC) protocol.
-
Surgically expose the carotid artery and jugular vein.
-
Insert cannulas into the vessels and connect them with a piece of polyethylene tubing to create an extracorporeal AV shunt.
-
Administer a continuous intravenous infusion of either vehicle or this compound at the desired dose (e.g., starting from 0.1 mg/kg·h).
-
Allow blood to circulate through the shunt for a specified period (e.g., 40 minutes).
-
At the end of the circulation period, clamp the shunt, remove it, and weigh the thrombus formed within the tubing.
-
Compare the thrombus weight in the treated groups to the vehicle control group to determine the antithrombotic efficacy.
Baboon Model of Staphylococcus aureus-Induced Sepsis and Coagulopathy
This protocol outlines the key steps for evaluating the efficacy of this compound in a primate model of SIC.
Materials:
-
Baboons (Papio anubis)
-
Heat-inactivated Staphylococcus aureus
-
Anesthetics and monitoring equipment
-
Intravenous catheters
-
This compound for IV infusion
-
Equipment for blood sample collection and analysis (coagulation parameters, organ function markers)
Procedure:
-
Anesthetize the baboons and maintain anesthesia throughout the initial phase of the experiment.
-
Place intravenous catheters for bacterial infusion, drug administration, and blood sampling.
-
Induce sepsis by intravenously infusing a suspension of heat-inactivated S. aureus (e.g., 3.3 x 10^10 bacteria/kg) over a period of 2 hours.
-
Initiate a continuous intravenous infusion of this compound (1-2 mg/kg) either at the start of the bacterial infusion (T0) or 2 hours after the start of the challenge (T+2h). The infusion is typically maintained for up to 8 hours.
-
Monitor vital signs continuously.
-
Collect blood samples at baseline and at multiple time points throughout and after the infusion period.
-
Analyze blood samples for markers of coagulation activation (e.g., D-dimer, fibrinogen, platelet count), and organ damage (e.g., ALT, creatinine, lactate).
-
Follow the animals for a predetermined period (e.g., up to 48 hours) to assess outcomes.
Conclusion
The preclinical data for this compound demonstrate its potential as a highly controllable anticoagulant for the acute management of conditions like sepsis-induced coagulopathy. Its dual inhibitory mechanism and short half-life are key features that differentiate it from other anticoagulants. The provided dosing information and experimental protocols serve as a guide for researchers in the design and execution of further preclinical studies to explore the full therapeutic potential of this compound. Careful consideration of the species-specific pharmacokinetic properties is crucial for translating preclinical findings to the clinical setting.
References
- 1. Inhibition of contact-mediated activation of factor XI protects baboons against S aureus-induced organ damage and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
Application Notes and Protocols for Measuring BAY 3389934 Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 3389934 is a potent and selective small-molecule dual inhibitor of coagulation factors IIa (thrombin) and Xa.[1][2][3] Developed for the acute treatment of sepsis-induced coagulopathy (SIC), it is designed as a "soft drug" with a metabolically labile ester group, leading to a short half-life and high controllability for intravenous administration.[2][3][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound exerts its anticoagulant effect by directly inhibiting both Factor IIa (thrombin) and Factor Xa. The dual inhibition targets two critical points in the coagulation cascade: the final step of fibrin (B1330869) generation (Factor IIa) and the convergence point of the intrinsic and extrinsic pathways (Factor Xa). This dual action is hypothesized to provide a rapid and effective anticoagulant effect, which is particularly beneficial in hypercoagulation disorders like SIC.[1]
References
- 1. Anti-Xa Assays [practical-haemostasis.com]
- 2. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Thrombin Generation | technoclone.com [technoclone.com]
Application Notes and Protocols: Monitoring the Anticoagulant Effects of BAY 3389934 in Whole Blood
Audience: Researchers, scientists, and drug development professionals.
Introduction
BAY 3389934 is a potent, selective, direct, and intravenously administered dual inhibitor of Factor IIa (thrombin) and Factor Xa (FXa).[1][2][3][4] This small molecule was developed by Bayer as a "soft drug," featuring a metabolically labile carboxylic ester group that results in a short pharmacokinetic half-life.[2][3] This design allows for a high degree of controllability, making it a promising therapeutic agent for acute conditions such as sepsis-induced coagulopathy (SIC).[1][4][5][6][7] SIC is a critical condition involving widespread microthrombi formation and the consumption of coagulation factors.[1][8] Effective monitoring of the anticoagulant effects of this compound in whole blood is essential for its clinical development and therapeutic application. These application notes provide detailed protocols for key assays to assess the pharmacodynamic effects of this compound.
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by simultaneously inhibiting two pivotal enzymes in the coagulation cascade: Factor Xa and Factor IIa.[1][2] By inhibiting Factor Xa, it curtails the conversion of prothrombin (Factor II) into thrombin (Factor IIa), thereby dampening the amplification of the coagulation process. Concurrently, its direct inhibition of thrombin prevents the conversion of fibrinogen into fibrin, the essential step for clot formation. This dual-inhibition mechanism ensures a rapid and potent anticoagulant response.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory and anticoagulant activities of this compound from published data.
| Parameter | Matrix | Value | Reference(s) |
| FXa Inhibition (IC50) | Buffer | 0.66 nM | [5] |
| Human Plasma | 9.2 nM | [5] | |
| Rabbit Plasma | 5.3 nM | [8] | |
| Minipig Plasma | 16 nM | [8] | |
| FIIa Inhibition (IC50) | Buffer | 4.9 nM | [5] |
| Human Plasma | 22 nM | [5] | |
| Rabbit Plasma | 31 nM | [8] | |
| Minipig Plasma | 26 nM | [8] | |
| Thrombin Generation (IC50) | Human Plasma | 65 nM | [5] |
| LPS-induced Clotting Time (IC50) | Human Whole Blood | 130 nM | [5] |
| Prothrombin Time (PT) (EC200) | Not Specified | 0.32 µM | [8] |
| aPTT (EC200) | Not Specified | 0.22 µM | [8] |
| ROTEM (EXTEM) CT doubling conc. | Whole Blood | 0.23 µM | [8] |
| IC50: Half-maximal inhibitory concentration. EC200: Concentration required to double the baseline value. CT: Clotting Time. |
Experimental Protocols
The following protocols describe standard methods for assessing the anticoagulant effects of this compound. These should be regarded as templates and must be validated in-house for specific applications.
Rotational Thromboelastometry (ROTEM) in Whole Blood
ROTEM provides a global assessment of the viscoelastic properties of a whole blood clot. The EXTEM assay, initiated by tissue factor, is sensitive to inhibitors of the common pathway.
Methodology:
-
Blood Collection: Draw whole blood into collection tubes containing 3.2% sodium citrate.
-
Sample Handling: Gently invert the tube 3-4 times. Keep samples at room temperature and perform the assay within 4 hours.
-
Assay Procedure:
-
Pipette 300 µL of citrated whole blood into a ROTEM cup.
-
Add 20 µL of star-tem® reagent to initiate recalcification.
-
Add 20 µL of ex-tem® reagent to activate coagulation via tissue factor.
-
The analyzer automatically begins the measurement.
-
-
Data Analysis: The primary parameter for monitoring this compound is the Clotting Time (CT) . A dose-dependent prolongation of CT is expected. Other parameters like Clot Formation Time (CFT) and Maximum Clot Firmness (MCF) should also be documented.
Thrombin Generation Assay (TGA)
TGA measures the dynamics of thrombin formation and inhibition in plasma, offering a detailed profile of coagulation potential.
Methodology:
-
Plasma Preparation: Prepare Platelet-Rich Plasma (PRP) by centrifuging citrated whole blood at a low speed (e.g., 150 x g for 15 minutes).
-
Assay Procedure:
-
In a 96-well plate, add 80 µL of PRP.
-
Add 20 µL of a trigger solution containing tissue factor and phospholipids.
-
Initiate the reaction by adding 20 µL of a reagent containing a fluorogenic thrombin substrate and calcium.
-
Immediately measure fluorescence kinetics in a plate reader at 37°C.
-
-
Data Analysis: Key parameters include Lag Time , Endogenous Thrombin Potential (ETP) , and Peak Thrombin . This compound is expected to prolong the lag time and reduce the ETP and peak thrombin.[8]
Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT)
PT and aPTT are fundamental plasma-based clotting assays that assess the extrinsic and intrinsic pathways, respectively. Both are expected to be prolonged by a dual FXa/FIIa inhibitor.
Methodology:
-
Plasma Preparation: Prepare Platelet-Poor Plasma (PPP) by centrifuging citrated whole blood at a higher speed (e.g., 1500 x g for 15 minutes).
-
PT Assay:
-
Pre-warm PPP and thromboplastin reagent to 37°C.
-
Incubate PPP in a coagulometer cuvette.
-
Add the thromboplastin reagent to initiate clotting and measure the time to clot formation.
-
-
aPTT Assay:
-
Pre-warm PPP, aPTT reagent, and calcium chloride to 37°C.
-
Incubate PPP with the aPTT reagent (containing a contact activator).
-
Add calcium chloride to initiate clotting and measure the time to clot formation.
-
-
Data Analysis: The clotting times are reported in seconds. This compound will cause a dose-dependent prolongation of both PT and aPTT.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Sepsis || Coagulopathy | Study 22265 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 8. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY 3389934 in Organ Dysfunction Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of BAY 3389934, a novel, short-acting dual inhibitor of coagulation factors IIa (thrombin) and Xa, in models of organ dysfunction. The focus is on its utility in sepsis-induced coagulopathy, a critical driver of multiple organ failure.
Introduction
Sepsis-induced coagulopathy (SIC) is a life-threatening condition characterized by systemic activation of coagulation, leading to the formation of microthrombi, impaired blood flow, and subsequent organ damage.[1] this compound is a potent, selective, and direct dual inhibitor of both Factor IIa and Factor Xa, key enzymes in the coagulation cascade.[1] Its design as a "soft drug" with a metabolically labile carboxylic ester group results in a short pharmacokinetic half-life, allowing for controlled intravenous application in acute care settings.[2][3] Preclinical studies have demonstrated its potential to mitigate coagulopathy and protect against organ dysfunction.
Mechanism of Action
This compound exerts its anticoagulant effect by directly and simultaneously inhibiting both Factor Xa (FXa) and Factor IIa (thrombin). This dual inhibition targets the common pathway of the coagulation cascade, effectively preventing the generation of fibrin (B1330869), the key component of blood clots. By inhibiting FXa, it blocks the conversion of prothrombin to thrombin. The subsequent inhibition of thrombin prevents the conversion of fibrinogen to fibrin. This comprehensive blockade of the coagulation cascade is hypothesized to prevent the widespread microthrombus formation that contributes to organ damage in conditions like SIC.
"Prothrombin" [fillcolor="#F1F3F4"]; "Thrombin (FIIa)" [fillcolor="#F1F3F4"]; "Fibrinogen" [fillcolor="#F1F3F4"]; "Fibrin" [fillcolor="#F1F3F4"]; "Factor X" [fillcolor="#F1F3F4"]; "Factor Xa" [fillcolor="#F1F3F4"]; "BAY_3389934" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="this compound"];
"Factor X" -> "Factor Xa" [label="Activation"]; "Factor Xa" -> "Prothrombin" [label="Converts"]; "Prothrombin" -> "Thrombin (FIIa)"; "Thrombin (FIIa)" -> "Fibrinogen" [label="Converts"]; "Fibrinogen" -> "Fibr" [label="Formation"];
"BAY_3389934" -> "Factor Xa" [arrowhead=tee, color="#EA4335"]; "BAY_3389934" -> "Thrombin (FIIa)" [arrowhead=tee, color="#EA4335"]; }
Caption: Inhibition of Factor Xa and Thrombin by this compound.Application in a Baboon Model of Sepsis-Induced Coagulopathy and Organ Dysfunction
A key preclinical evaluation of this compound was conducted in a baboon model of sepsis induced by heat-inactivated Staphylococcus aureus. This model recapitulates key features of human sepsis, including robust activation of coagulation and subsequent organ damage.
Experimental Protocol: Baboon Model of S. aureus-Induced Sepsis
Objective: To assess the efficacy of this compound in preventing sepsis-induced coagulopathy and organ dysfunction.
Animal Model: Baboons.
Induction of Sepsis:
-
Administer a continuous intravenous infusion of heat-inactivated Staphylococcus aureus at a dose of 3.3 x 10^10 bacteria/kg body weight.
Treatment Groups:
-
Control Group: Vehicle infusion.
-
This compound Group: Continuous intravenous infusion of this compound at a dose of 1-2 mg/kg body weight. The infusion can be initiated either at the same time as the bacterial challenge (T0) or 2 hours post-challenge.
Experimental Workflow:
digraph "Baboon_Sepsis_Model_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];
subgraph "cluster_Preparation" { label = "Preparation"; style = "rounded"; bgcolor = "#F1F3F4"; "Animal_Prep" [label="Baboon Preparation\n(Anesthesia, Catheterization)"]; }
subgraph "cluster_Induction" { label = "Sepsis Induction"; style = "rounded"; bgcolor = "#F1F3F4"; "S_aureus_Infusion" [label="Infusion of heat-inactivated\nS. aureus (3.3 x 10^10 bacteria/kg)"]; }
subgraph "cluster_Treatment" { label = "Treatment"; style = "rounded"; bgcolor = "#F1F3F4"; "BAY_3389934_Infusion" [label="Continuous IV Infusion of\nthis compound (1-2 mg/kg)\n(Start at T0 or T+2h)"]; "Vehicle_Infusion" [label="Continuous IV Infusion of\nVehicle Control"]; }
subgraph "cluster_Monitoring" { label = "Monitoring & Endpoints"; style = "rounded"; bgcolor = "#F1F3F4"; "Blood_Sampling" [label="Serial Blood Sampling"]; "Coagulation_Markers" [label="Coagulation Markers\n(e.g., Protease-serpin complexes)"]; "Organ_Function" [label="Organ Function Markers\n(ALT, Amylase, BUN, Creatinine, Lactate)"]; "Histopathology" [label="Histopathology of Organs\n(Kidney, Lungs)"]; }
"Animal_Prep" -> "S_aureus_Infusion"; "S_aureus_Infusion" -> "BAY_3389934_Infusion"; "S_aureus_Infusion" -> "Vehicle_Infusion"; "BAY_3389934_Infusion" -> "Blood_Sampling"; "Vehicle_Infusion" -> "Blood_Sampling"; "Blood_Sampling" -> "Coagulation_Markers"; "Blood_Sampling" -> "Organ_Function"; "Blood_Sampling" -> "Histopathology"; }
Caption: Experimental workflow for the baboon sepsis model.Data on Organ Dysfunction
Treatment with this compound demonstrated a protective effect on multiple organs. While specific quantitative data from the primary literature is not publicly available, abstracts from scientific meetings consistently report significant improvements in markers of organ damage.
Table 1: Qualitative Effects of this compound on Organ Dysfunction Markers in a Baboon Sepsis Model
| Organ System | Biomarker | Effect of this compound Treatment |
| Liver | Alanine Aminotransferase (ALT) | Reduced |
| Total Bilirubin | Reduced | |
| Pancreas | Amylase | Reduced |
| Kidney | Blood Urea Nitrogen (BUN) | Reduced |
| Creatinine | Reduced | |
| Metabolic | Lactate | Decreased |
Note: Data is based on qualitative descriptions from published abstracts. Specific mean values, measures of variance, and p-values are not available in the public domain.
Histological analysis further supported the organ-protective effects of this compound, showing prevention of fibrin deposition in the kidneys and lungs, as well as necrosis of the kidney's tubular epithelium.
Application in a Rabbit Arteriovenous (AV) Shunt Thrombosis Model
To evaluate its antithrombotic efficacy, this compound was tested in a rabbit model of arteriovenous shunt thrombosis. This model is widely used to assess the potential of anticoagulant compounds.
Experimental Protocol: Rabbit Arteriovenous (AV) Shunt Thrombosis Model
Objective: To determine the dose-dependent antithrombotic efficacy of this compound.
Animal Model: New Zealand White Rabbits.
Experimental Procedure:
-
Anesthetize the rabbit.
-
Surgically create an extracorporeal shunt by cannulating the carotid artery and the contralateral jugular vein.
-
The shunt contains a silk thread to promote thrombus formation.
-
Administer this compound or vehicle control via intravenous infusion. A dose-dependent antithrombotic effect was observed starting from 0.1 mg/kg·h.[1]
-
Allow blood to circulate through the shunt for a defined period.
-
At the end of the experiment, remove the silk thread and weigh the formed thrombus.
-
Measure bleeding time as a safety endpoint.
Experimental Workflow:
digraph "Rabbit_AV_Shunt_Model_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];
subgraph "cluster_Preparation" { label = "Preparation"; style = "rounded"; bgcolor = "#F1F3F4"; "Animal_Prep" [label="Rabbit Preparation\n(Anesthesia)"]; "Shunt_Creation" [label="Creation of Arteriovenous Shunt\n(Carotid Artery to Jugular Vein)"]; }
subgraph "cluster_Treatment" { label = "Treatment"; style = "rounded"; bgcolor = "#F1F3F4"; "Drug_Administration" [label="IV Infusion of\nthis compound or Vehicle"]; }
subgraph "cluster_Thrombosis_Induction" { label = "Thrombosis Induction"; style = "rounded"; bgcolor = "#F1F3F4"; "Blood_Circulation" [label="Blood Circulation through\nShunt with Silk Thread"]; }
subgraph "cluster_Endpoints" { label = "Endpoints"; style = "rounded"; bgcolor = "#F1F3F4"; "Thrombus_Weight" [label="Measurement of\nThrombus Weight"]; "Bleeding_Time" [label="Measurement of\nBleeding Time"]; }
"Animal_Prep" -> "Shunt_Creation"; "Shunt_Creation" -> "Drug_Administration"; "Drug_Administration" -> "Blood_Circulation"; "Blood_Circulation" -> "Thrombus_Weight"; "Blood_Circulation" -> "Bleeding_Time"; }
Caption: Workflow for the rabbit AV shunt thrombosis model.Data on Antithrombotic Efficacy and Bleeding
In the rabbit AV shunt model, this compound demonstrated a dose-dependent reduction in thrombus weight.[1] Importantly, this antithrombotic effect was associated with a shorter bleeding time compared to control, suggesting a favorable safety profile.[1]
Table 2: Efficacy and Safety of this compound in a Rabbit AV Shunt Model
| Parameter | Outcome with this compound Treatment |
| Thrombus Weight | Dose-dependent reduction |
| Bleeding Time | Shorter compared to control |
Note: Specific quantitative data on thrombus weight and bleeding time for this compound are not detailed in the publicly available literature.
Summary and Future Directions
The preclinical data strongly suggest that this compound is a promising candidate for the treatment of sepsis-induced coagulopathy and the prevention of associated organ dysfunction. Its dual inhibitory mechanism and short half-life offer a controllable therapeutic approach for critically ill patients. This compound is currently being investigated in Phase I clinical trials in healthy volunteers and patients with SIC.[1] Further studies are warranted to fully elucidate its therapeutic potential in various organ dysfunction models and ultimately in clinical settings.
References
- 1. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 2. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY 3389934 stability and solubility for experimental use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the experimental use of BAY 3389934, a potent and selective dual inhibitor of coagulation factors IIa (thrombin) and Xa.[1][2][3] Designed as a "soft drug," this compound features a metabolically labile carboxylic ester, enabling rapid metabolism and a short half-life, which is advantageous for acute therapeutic settings.[1][3]
Compound Information
| Property | Value | Reference |
| IUPAC Name | Not available in search results. | |
| Chemical Formula | C₂₆H₃₀ClN₅O₇S₂ | [4] |
| Molecular Weight | 624.13 g/mol | [4] |
| CAS Number | 2915316-40-2 (HCl salt) | [1][4] |
| Mechanism of Action | Dual inhibitor of Factor IIa (Thrombin) and Factor Xa | [2] |
Stability and Solubility
This compound hydrochloride is characterized by its high aqueous solubility, making it well-suited for intravenous administration.[1][3] However, its stability is pH-dependent due to the presence of a hydrolytically labile ester group.[3]
Key Stability Characteristics:
-
pH Stability: The compound is more stable in acidic conditions. At pH 4 in a 50 mM citrate (B86180) buffer, approximately 5% degradation to its inactive carboxylic acid metabolite was observed after 7 days at room temperature. Stability decreases as the pH becomes more basic.
-
Solid State: In its solid, lyophilized form, this compound is stable. However, it is hygroscopic and can become deliquescent at relative humidity greater than 80%.
Solubility Data:
| Solvent | Solubility | Reference |
| Aqueous Buffer (pH 4) | >500 g/L | [5] |
Signaling Pathway of this compound
This compound exerts its anticoagulant effect by directly inhibiting two key enzymes in the coagulation cascade: Factor Xa and Factor IIa (thrombin). This dual inhibition prevents the conversion of prothrombin to thrombin and the subsequent formation of fibrin (B1330869) from fibrinogen, which is the basis of a blood clot.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
Application Notes and Protocols for Thrombin Generation Assays with BAY 3389934
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing thrombin generation assays (TGAs) to evaluate the anticoagulant activity of BAY 3389934, a direct dual inhibitor of Factor IIa (thrombin) and Factor Xa.
Introduction
This compound is a novel, potent, and selective small-molecule dual inhibitor of coagulation factors IIa (thrombin) and Xa.[1][2][3][4] It is being developed for the acute treatment of sepsis-induced coagulopathy (SIC), a life-threatening condition characterized by widespread microthrombi formation and consumption of coagulation factors.[1][2][4][5][6] The dual inhibition of both pre-existing thrombin and its generation via Factor Xa is hypothesized to provide a rapid and efficacious anticoagulant effect.[1] Thrombin generation assays (TGAs) are global hemostasis assays that measure the overall capacity of plasma to generate thrombin, providing a more complete picture of the coagulation process than traditional clotting time-based tests.[7][8][9][10][11] This makes TGAs an ideal tool for characterizing the pharmacodynamic effects of anticoagulants like this compound. The Calibrated Automated Thrombogram (CAT) is a widely used method for performing TGAs.[7][12][13][14]
Principle of the Assay
The thrombin generation assay, specifically the Calibrated Automated Thrombogram (CAT) method, continuously monitors the generation of thrombin in platelet-poor plasma (PPP) upon the addition of a trigger containing tissue factor (TF) and phospholipids (B1166683).[13][15] A fluorogenic substrate specific for thrombin is added to the plasma, and the resulting fluorescence is measured over time. The rate of substrate cleavage is proportional to the concentration of active thrombin. A parallel sample containing a known amount of thrombin-α2-macroglobulin complex, which has a constant and known amidolytic activity, is used to calibrate the signal and convert the fluorescence data into thrombin concentration.[14] The resulting thrombin generation curve provides several key parameters to assess the coagulation potential of the plasma.
Signaling Pathway of Coagulation and Inhibition by this compound
The coagulation cascade is a series of enzymatic reactions culminating in the generation of thrombin, which then converts fibrinogen to fibrin (B1330869) to form a clot. This compound exerts its anticoagulant effect by directly inhibiting two key enzymes in this cascade: Factor Xa and Factor IIa (thrombin).
Quantitative Data Summary
The following tables summarize the in vitro anticoagulant and pharmacokinetic properties of this compound.
Table 1: In Vitro Anticoagulant Activity of this compound [5]
| Parameter | Value |
| Thrombin Generation IC50 (nM) | 65 |
| Plasma IC50 for FIIa (nM) | 22 |
| Plasma IC50 for FXa (nM) | 9.2 |
| Buffer IC50 for FIIa (nM) | 4.9 |
| Buffer IC50 for FXa (nM) | 0.66 |
| Plasma FIIa/FXa Ratio | 2.4 |
| Normalized LPS-induced Clotting Time IC50 (nM) | 130 |
Table 2: Pharmacokinetic Properties of this compound [5]
| Species | Plasma Half-life (h) | Clearance (L/h·kg) | Bioavailability (F) (%) |
| Rat | <0.02 | 3.7 | 88 |
| Rabbit | 0.6 | 4.8 | 165 |
| Dog | 4.4 | 1.3 | 62 |
| Minipig | 1.5 | 3.4 | 131 |
| Human | 3.2 | 0.7 | 58 |
Experimental Protocols
Materials and Reagents
-
Platelet-Poor Plasma (PPP): Prepared from citrated whole blood by double centrifugation.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and serially diluted to working concentrations.
-
Calibrated Automated Thrombogram (CAT) System: Including a fluorometer, software, and consumables (e.g., 96-well plates). A common commercial system is the Thrombinoscope by Stago.[13]
-
PPP Reagent: Contains a low concentration of tissue factor (e.g., 1 pM or 5 pM) and phospholipids (e.g., 4 µM). The choice of TF concentration is critical for assessing anticoagulants.[9][13][15]
-
Thrombin Calibrator: A lyophilized preparation of a known concentration of thrombin-α2-macroglobulin complex.
-
Fluoro-Substrate/CaCl2 Buffer: A solution containing a fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC) and calcium chloride.
-
Control Plasma: Normal and/or pooled normal plasma.
Experimental Workflow
Step-by-Step Protocol
-
Prepare Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge at 2,500 x g for 15 minutes at room temperature.
-
Carefully aspirate the supernatant (plasma), avoiding the buffy coat.
-
Centrifuge the collected plasma again at 2,500 x g for 15 minutes to remove residual platelets.
-
Aliquot the PPP and store at -80°C until use.
-
-
Prepare Reagents:
-
Reconstitute the Thrombin Calibrator and PPP Reagent according to the manufacturer's instructions.
-
Prepare the Fluoro-Substrate/CaCl2 buffer.
-
-
-
Thaw PPP and control plasma at 37°C.
-
In a 96-well plate, add 80 µL of PPP to each well.
-
Add 10 µL of a working solution of this compound (or vehicle control) to the sample wells and mix gently.
-
To the sample wells, add 20 µL of PPP Reagent (containing TF and phospholipids).
-
To the calibrator wells, add 20 µL of Thrombin Calibrator.
-
Place the plate in the fluorometer and incubate at 37°C for 10 minutes.
-
Initiate thrombin generation by dispensing 20 µL of the pre-warmed Fluoro-Substrate/CaCl2 buffer into all wells.
-
Immediately start measuring the fluorescence intensity at 37°C (excitation ~390 nm, emission ~460 nm) every 20 seconds for at least 60 minutes.
-
Data Analysis and Interpretation
The software automatically calculates the thrombin generation curve and its associated parameters by comparing the sample fluorescence to the calibrator signal.
Key Parameters of the Thrombogram:
-
Lag Time (min): The time until the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP, nM·min): The total amount of thrombin generated over time (area under the curve).
-
Peak Thrombin (nM): The maximum concentration of thrombin reached.
-
Time to Peak (min): The time taken to reach the peak thrombin concentration.
-
Velocity Index (nM/min): The maximum rate of thrombin generation (slope of the curve).
Interpretation in the Context of this compound:
-
Increased Lag Time: Reflects the inhibition of the initial phase of coagulation, primarily due to FXa inhibition.
-
Decreased ETP and Peak Thrombin: Indicates a reduction in the total amount and maximum concentration of thrombin generated, reflecting the dual inhibition of FXa and thrombin.
-
Prolonged Time to Peak: Shows a delay in reaching the maximum thrombin concentration.
-
Decreased Velocity Index: Represents a slower rate of thrombin generation.
By performing dose-response experiments, an IC50 value for each parameter can be determined to quantify the potency of this compound.
Conclusion
Thrombin generation assays are a powerful tool for characterizing the anticoagulant effects of dual FIIa/FXa inhibitors like this compound. The detailed protocol and understanding of the key parameters allow for a comprehensive assessment of its pharmacodynamic profile, providing valuable insights for preclinical and clinical development. The dose-dependent inhibition of thrombin generation, as reflected by changes in Lag Time, ETP, and Peak Thrombin, confirms the mechanism of action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 6. Sepsis || Coagulopathy | Study 22265 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 7. Calibrated automated thrombogram - Wikipedia [en.wikipedia.org]
- 8. ovid.com [ovid.com]
- 9. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mlm-labs.com [mlm-labs.com]
- 11. Thrombin Generation Assay to Support Hematologists in the Era of New Hemophilia Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of a standardized protocol for thrombin generation using the calibrated automated thrombogram: A Nordic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thrombin generation assay (CAT) [protocols.io]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Antithrombotic Efficacy of BAY 3389934
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 3389934 is a potent, selective, and short-acting dual inhibitor of coagulation Factor IIa (thrombin) and Factor Xa, developed for the acute treatment of sepsis-induced coagulopathy (SIC).[1][2] Its mechanism of action involves the direct inhibition of both pre-existing thrombin and the generation of new thrombin, offering a rapid and effective anticoagulant effect.[3] Designed as a "soft drug," this compound contains a metabolically labile carboxylic ester, leading to rapid metabolism and a short half-life, which is advantageous for controlling anticoagulation in acute care settings.[2][4] This document provides an overview of the in vivo antithrombotic efficacy models for this compound, including detailed experimental protocols and a summary of its pharmacological properties.
Mechanism of Action
This compound exerts its antithrombotic effect by simultaneously inhibiting two key enzymes in the coagulation cascade: Factor Xa and Factor IIa (thrombin). This dual inhibition effectively blocks the final common pathway of coagulation, preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent thrombus formation.
Figure 1: Dual Inhibition of Coagulation Cascade by this compound
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Activity of this compound [1]
| Parameter | Value |
| Factor IIa (Thrombin) Inhibition | |
| Plasma IC50 | 22 nM |
| Buffer IC50 | 4.9 nM |
| Factor Xa Inhibition | |
| Plasma IC50 | 9.2 nM |
| Buffer IC50 | 0.66 nM |
| Thrombin Generation Inhibition | |
| IC50 | 65 nM |
| LPS-Induced Clotting Time Normalization (Human Whole Blood) | |
| IC50 | 130 nM |
Table 2: Pharmacokinetic Properties of this compound [1]
| Species | Half-Life (t½) (h) | Clearance (L/h·kg) |
| Rat | <0.02 | 3.7 |
| Rabbit | 0.28 | 4.8 |
| Dog | 0.25 | 2.1 |
| Minipig | 0.20 | 3.4 |
| Human | 3.2 | 0.7 |
Table 3: In Vivo Efficacy of this compound in a Rabbit Model [1]
| Model | Parameter | Result |
| Arteriovenous Shunt | Thrombus Weight | Dose-dependent reduction |
| Ear Bleeding Time | Bleeding Time | Shorter compared to control |
| Effective Dose | Starting from 0.1 mg/kg·h |
Experimental Workflow for In Vivo Efficacy Evaluation
The general workflow for assessing the in vivo antithrombotic efficacy of a test compound like this compound is depicted below.
Figure 2: General Experimental Workflow for In Vivo Antithrombotic Studies
Experimental Protocols
Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This model is utilized to assess the efficacy of antithrombotic agents in preventing thrombus formation under arterial flow conditions.
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Polyethylene (B3416737) tubing for shunt construction
-
Surgical instruments
-
Doppler flow probe
-
Infusion pump
-
This compound solution
-
Saline (control)
Procedure:
-
Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose the carotid artery and jugular vein.
-
Create an extracorporeal arteriovenous shunt by cannulating the carotid artery and the contralateral jugular vein with polyethylene tubing. A thrombogenic surface (e.g., a silk thread) can be incorporated within the shunt to promote thrombus formation.
-
Place a Doppler flow probe around the arterial section of the shunt to monitor blood flow.
-
Administer a continuous intravenous infusion of this compound or saline (vehicle control) via a marginal ear vein using an infusion pump. Dosing should be initiated prior to the start of blood flow through the shunt.
-
Allow blood to circulate through the shunt for a predetermined period (e.g., 60 minutes).
-
Monitor blood flow continuously. A cessation of blood flow indicates thrombotic occlusion of the shunt.
-
At the end of the experiment, clamp the shunt, remove it, and carefully dissect the thrombus from the thrombogenic surface.
-
Determine the wet weight of the thrombus.
-
Euthanize the animal according to approved protocols.
Endpoints:
-
Thrombus weight (mg)
-
Time to shunt occlusion (minutes)
-
Blood flow rate (mL/min)
Rabbit Ear Bleeding Time Model
This model assesses the effect of antithrombotic agents on primary hemostasis.
Materials:
-
New Zealand White rabbits
-
Restraining device
-
Standardized blade or lancet for incision
-
Filter paper
-
Stopwatch
-
This compound solution
-
Saline (control)
Procedure:
-
Administer this compound or saline to the rabbit via an appropriate route (e.g., intravenous infusion).
-
After a specified pretreatment time, place the rabbit in a restraining device.
-
Clean the dorsal surface of the ear with an alcohol swab.
-
Make a standardized incision on the central ear artery using a sterile blade or lancet (e.g., 3 mm long and 1 mm deep).
-
Immediately start a stopwatch.
-
Gently blot the blood from the incision every 30 seconds with filter paper, without touching the wound itself.
-
Stop the stopwatch when bleeding ceases (i.e., no blood is absorbed by the filter paper for 30 seconds).
-
The time recorded is the bleeding time.
Endpoint:
-
Bleeding time (seconds or minutes)
Primate Model of Sepsis-Induced Coagulopathy (SIC)
This model simulates the clinical condition of SIC to evaluate the therapeutic potential of agents like this compound. A baboon model using heat-inactivated Staphylococcus aureus is described here.[5]
Materials:
-
Baboons (e.g., Papio ursinus)
-
Anesthetic and monitoring equipment
-
Heat-inactivated Staphylococcus aureus suspension
-
Infusion pumps
-
This compound solution
-
Saline (control)
-
Blood collection supplies
-
Laboratory equipment for coagulation and organ function analysis
Procedure:
-
Anesthetize the baboon and install catheters for drug administration, bacterial infusion, and blood sampling.
-
Monitor vital signs (heart rate, blood pressure, temperature) continuously.
-
Administer a continuous intravenous infusion of this compound or saline. Treatment can be initiated either before or after the bacterial challenge to assess prophylactic and therapeutic efficacy.[5]
-
Infuse a suspension of heat-inactivated Staphylococcus aureus intravenously over a defined period (e.g., 2 hours) to induce a systemic inflammatory response and coagulopathy.[5]
-
Collect blood samples at baseline and at multiple time points throughout the experiment (e.g., up to 8 hours post-challenge).[5]
-
Analyze blood samples for markers of coagulation activation (e.g., D-dimer, thrombin-antithrombin complexes), fibrinogen levels, and platelet counts.[5]
-
Assess organ function by measuring markers of liver (e.g., ALT, total bilirubin) and kidney (e.g., creatinine, BUN) damage.[5]
-
At the end of the study period, the animal is recovered or euthanized for tissue collection and histological analysis to assess for microthrombi and organ damage.[5]
Endpoints:
-
Markers of coagulation activation
-
Fibrinogen and platelet consumption
-
Markers of organ dysfunction
-
Histological evidence of fibrin deposition and organ damage[5]
Conclusion
The in vivo efficacy models described provide a robust framework for evaluating the antithrombotic properties of this compound. Data from rabbit arteriovenous shunt and ear bleeding time models, as well as primate models of sepsis-induced coagulopathy, demonstrate the potent and dose-dependent antithrombotic effects of this compound. Its dual inhibitory mechanism and favorable pharmacokinetic profile make it a promising candidate for the management of acute thrombotic disorders such as SIC. The detailed protocols provided herein serve as a guide for researchers aiming to further investigate the pharmacological profile of this and similar compounds.
References
- 1. A preparation to study simultaneous arterial and venous thrombus formation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vivo assessment of anticoagulant and antiplatelet effects of Syzygium cumini leaves extract in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Klebsiella pneumoniae induces dose-dependent shock, organ dysfunction, and coagulopathy in a nonhuman primate critical care model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonhuman primate species as models of human bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in BAY 3389934 administration in research settings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 3389934. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule dual inhibitor of coagulation factors IIa (thrombin) and Xa.[1][2][3][4][5] Its mechanism involves the direct inhibition of both pre-existing Factor IIa and the generation of new Factor IIa by inhibiting Factor Xa, leading to a rapid and effective anticoagulant effect.[1] It is being developed for the acute treatment of sepsis-induced coagulopathy (SIC).[1][3][4]
Q2: Why is this compound referred to as a "soft drug"?
A2: this compound is designed as a "soft drug" because it contains a metabolically labile carboxylic ester group.[2][3][4][6][7] This feature allows for rapid metabolism by esterases in the body, resulting in a short pharmacokinetic and pharmacological half-life.[3][4] This rapid clearance is intended to provide high controllability of its anticoagulant effect, which is crucial in acute care settings.[1][3]
Q3: What are the key advantages of a dual Factor IIa/Xa inhibitor like this compound?
A3: Dual inhibition of both Factor IIa and Factor Xa is hypothesized to offer a broader therapeutic window compared to the inhibition of either factor alone.[5] This approach aims to achieve potent anticoagulation to prevent microthrombi formation in SIC while potentially limiting bleeding events by having a slightly higher relative potency on FXa versus FIIa.[5]
Troubleshooting Guide
In Vitro Experimentation
Problem 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
-
Possible Cause: While this compound hydrochloride is reported to have high aqueous solubility (>500 g/L), issues can arise from improper handling or the use of earlier-stage compounds from the same development series that had lower solubility.[1][5] Precipitation can occur when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer if the final concentration of the organic solvent is not optimal.[8]
-
Solution:
-
pH Adjustment: this compound's ester group is more stable under acidic conditions.[1] Ensure the pH of your aqueous buffer is appropriate to maintain both solubility and stability. A pH of 4 has been shown to improve the stability of related compounds.[1]
-
Co-solvents: If using a DMSO stock, ensure the final concentration in the assay medium is kept low (typically below 1%) to avoid precipitation and solvent-induced artifacts.[8]
-
Sonication: If precipitation is observed after dilution, brief sonication of the solution can help redissolve the compound.[8]
-
Problem 2: Inconsistent or Unreliable Results in Plasma-Based Assays
-
Possible Cause: The ester group in this compound is subject to cleavage by carboxylesterases (CES1 and CES2), which are present in plasma.[1][9] The activity of these enzymes can vary significantly between species, leading to rapid degradation of the compound and inconsistent results.[1]
-
Solution:
-
Species Selection: Be aware of the significant inter-species variability in plasma esterase activity. For instance, compound 6, a precursor to this compound, was cleaved within seconds in rat plasma but had a half-life of 1.2 hours in human plasma.[1] Select a species for your in vitro plasma assays that has esterase activity more comparable to humans if translational relevance is critical.
-
Esterase Inhibitors: For mechanistic studies where the intact compound's activity is paramount, consider the addition of broad-spectrum esterase inhibitors to the plasma, but be mindful that this will not reflect the in vivo situation.
-
Temperature and Incubation Time: Perform incubations at a controlled temperature (e.g., 37°C) and keep incubation times as short as possible to minimize enzymatic degradation.
-
In Vivo Experimentation
Problem 3: Difficulty in Achieving and Maintaining a Stable Therapeutic Level
-
Possible Cause: The short half-life of this compound, while desirable for controllability, means that stable plasma concentrations can only be achieved through continuous intravenous (IV) infusion.[1] Bolus administrations will result in rapid clearance and a short duration of action.
-
Solution:
-
Continuous IV Infusion: Administration of this compound in in vivo models should be performed via continuous IV infusion to maintain steady-state plasma concentrations.[1][10]
-
Dose Adjustment: The infusion rate will need to be carefully calculated and potentially adjusted based on the species-specific clearance rate.
-
Problem 4: Challenges in Translating Dosing Regimens from Animal Models to Humans
-
Possible Cause: There are marked differences in the substrate specificity, tissue distribution, and overall activity of carboxylesterases in different species.[1] This makes direct extrapolation of effective doses from, for example, rodents to humans challenging.[1]
-
Solution:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a robust PK/PD model that incorporates the species-specific metabolic rates to better predict the required human dose.
-
Use of Non-Rodent Species: Non-rodent species like dogs or minipigs may have esterase activities that are more predictive of the human situation than rodents.[1]
-
Problem 5: Accurately Assessing Coagulation Status During Treatment
-
Possible Cause: A clinical trial for this compound noted a "difficulty for investigator to assess coagulation status of patient" as a safety concern.[11] This may be due to the dynamic nature of the anticoagulant effect of a short-half-life drug or interference with standard coagulation assays.
-
Solution:
-
Specialized Coagulation Assays: Standard coagulation tests may need to be adapted or specialized assays employed to accurately reflect the level of anticoagulation provided by a dual FIIa/FXa inhibitor.
-
Frequent Monitoring: In preclinical and clinical settings, frequent monitoring of coagulation parameters is essential to ensure the subject remains within the desired therapeutic window.
-
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Species/Conditions | Reference |
| In Vitro Potency | |||
| FIIa IC50 (plasma) | 22 nM | Human | [5] |
| FXa IC50 (plasma) | 9.2 nM | Human | [5] |
| FIIa IC50 (buffer) | 4.9 nM | - | [5] |
| FXa IC50 (buffer) | 0.66 nM | - | [5] |
| Thrombin Generation IC50 | 65 nM | Human | [5] |
| Physicochemical Properties | |||
| Aqueous Solubility | >500 g/L | - | [5] |
| In Vitro Half-Life (Plasma) | |||
| t1/2 | <0.02 h | Rat | [5] |
| t1/2 | 0.6 h | Rabbit | [5] |
| t1/2 | 4.4 h | Dog | [5] |
| t1/2 | 1.5 h | Minipig | [5] |
| t1/2 | 3.2 h | Human | [5] |
| In Vivo Half-Life | |||
| t1/2 | <0.02 h | Rat | [5] |
| t1/2 | 0.28 h | Rabbit | [5] |
| t1/2 | 0.25 h | Dog | [5] |
| t1/2 | 0.20 h | Minipig | [5] |
| In Vivo Clearance | |||
| CL | 3.7 L/h·kg | Rat | [5] |
| CL | 1.3 L/h·kg | Dog | [5] |
| CL | 0.7 L/h·kg | Human | [5] |
Experimental Protocols
Baboon Model of Sepsis-Induced Coagulopathy [10]
-
Model Induction: A baboon model is infused with heat-inactivated S. aureus (3.3 x 10^10 bacteria/kg body weight) to induce sepsis.
-
Treatment Administration: this compound is administered as a continuous IV infusion (1-2 mg/kg body weight) for up to 8 hours. Treatment can be initiated either at the time of bacterial challenge (T0) or 2 hours post-challenge.
-
Parameter Assessment: Throughout the experiment, monitor various parameters including:
-
Markers of coagulation and fibrinolysis.
-
Organ function markers (e.g., plasma ALT, total bilirubin, pancreatic amylase, plasma creatinine, and blood urea (B33335) nitrogen).
-
Bleeding time.
-
-
Histological Analysis: Post-mortem histological analysis of organs such as the kidney and lungs can be performed to assess for fibrin (B1330869) deposition and tissue damage.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 6. drughunter.com [drughunter.com]
- 7. drughunter.com [drughunter.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ash.confex.com [ash.confex.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Interpreting Coagulation Markers with BAY 3389934 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 3389934, a novel dual inhibitor of Factor IIa (thrombin) and Factor Xa.[1][2]
Understanding this compound's Mechanism of Action
This compound is a potent and selective small-molecule inhibitor that simultaneously targets two key enzymes in the coagulation cascade: Factor IIa (thrombin) and Factor Xa.[1] This dual inhibition leads to a rapid and effective anticoagulant effect.[3] It is designed as a "soft drug" with a metabolically labile carboxylic ester, resulting in a short half-life and high controllability, making it suitable for intravenous administration in acute care settings such as sepsis-induced coagulopathy (SIC).[2]
dot
Caption: Mechanism of action of this compound in the coagulation cascade.
Expected Effects on Coagulation Markers
Treatment with this compound will lead to a dose-dependent prolongation of clotting times in various standard coagulation assays. The following tables summarize the expected in vitro effects. Note: The quantitative data presented is based on a closely related dual FIIa/FXa inhibitor (compound 6) from the same discovery program as this compound (compound 31) and should be considered as an estimation.[3]
Table 1: Expected In Vitro Effect of a this compound-related Compound on Coagulation Assays [3]
| Coagulation Assay | Expected Effect | Concentration for 2x Prolongation (µM) |
| aPTT | Prolonged | ~0.16 |
| PT/INR | Prolonged | ~0.26 |
| TT | Prolonged | Not specified, but expected to be highly sensitive |
Table 2: In Vitro Inhibitory Potency of this compound [4]
| Target | IC50 (nM) in Human Plasma |
| Factor IIa | 22 |
| Factor Xa | 9.2 |
Troubleshooting Guide
This guide addresses common issues that may be encountered when measuring coagulation markers in samples treated with this compound.
dot
Caption: General troubleshooting workflow for unexpected coagulation assay results.
Issue 1: Higher-than-Expected aPTT/PT Prolongation
| Possible Cause | Troubleshooting Steps |
| High concentration of this compound | - Verify the dilution calculations and the concentration of the stock solution. - Consider performing a dose-response curve to confirm the expected effect at the target concentration. |
| Pre-analytical Variables | - Incorrect Blood-to-Anticoagulant Ratio: Ensure collection tubes are filled to the appropriate level. Underfilled tubes can lead to falsely prolonged clotting times.[5] - Hemolysis: Hemolyzed samples can interfere with optical-based clot detection methods. Visually inspect samples and recollect if necessary.[6] - Sample Contamination: Ensure samples are not contaminated with other anticoagulants. |
| Reagent Sensitivity | - Different aPTT and PT reagents have varying sensitivities to direct inhibitors.[7] If possible, use a reagent with known sensitivity to dual FIIa/FXa inhibitors. |
| Concomitant Coagulopathy | - In in vivo or clinical studies, the underlying condition (e.g., sepsis) may independently affect coagulation markers.[8] |
Issue 2: Lower-than-Expected or No aPTT/PT Prolongation
| Possible Cause | Troubleshooting Steps |
| Low concentration or degradation of this compound | - Confirm the correct preparation of the working solution. - Due to its short half-life, ensure proper storage and handling of the compound to prevent degradation.[2] |
| Pre-analytical Variables | - Clotted Sample: Visually inspect the sample for clots. A partially clotted sample can consume clotting factors and lead to falsely shortened clotting times. - Delayed Sample Processing: Process samples promptly as prolonged storage at room temperature can affect factor stability.[9] |
| Analytical Issues | - Incorrect Incubation Times/Temperatures: Adhere strictly to the incubation times and temperatures specified in the assay protocol.[6] - Instrument Malfunction: Perform quality control checks on the coagulation analyzer. |
Issue 3: High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting or Mixing | - Ensure accurate and consistent pipetting of all reagents and samples. - Mix samples and reagents thoroughly but gently to ensure homogeneity. |
| Pre-analytical Variability | - Standardize all pre-analytical procedures, including sample collection, processing, and storage.[10] |
| Reagent Lot-to-Lot Variation | - If a new lot of reagent is introduced, perform validation studies to ensure consistency with previous lots. |
Frequently Asked Questions (FAQs)
Q1: Is the INR a reliable measure of the anticoagulant effect of this compound?
A: No, the International Normalized Ratio (INR) is standardized for monitoring vitamin K antagonists like warfarin (B611796) and is not reliable for measuring the effect of direct thrombin or Factor Xa inhibitors.[7] While the Prothrombin Time (PT) will be prolonged, the calculated INR can be misleading. It is recommended to report the PT in seconds.
Q2: How does this compound affect the Thrombin Time (TT)?
A: As a direct inhibitor of thrombin (Factor IIa), this compound is expected to cause a marked, dose-dependent prolongation of the Thrombin Time. The TT is highly sensitive to direct thrombin inhibitors.[11]
Q3: Can this compound interfere with other coagulation assays?
A: Yes, as with other direct oral anticoagulants (DOACs), this compound can potentially interfere with clot-based assays for individual clotting factors, lupus anticoagulant testing, and activated protein C resistance.[12] Chromogenic assays may be less affected, but this needs to be validated for this compound.
Q4: What are the key pre-analytical factors to control for when working with this compound?
A: Critical pre-analytical variables include:
-
Correct blood collection: Use of appropriate anticoagulant (3.2% sodium citrate) and ensuring the correct 9:1 blood-to-anticoagulant ratio.[5]
-
Proper sample handling: Avoid traumatic venipuncture, hemolysis, and lipemia.[5][13]
-
Timely processing: Centrifuge and test plasma within the recommended timeframe to ensure factor stability.[9]
Experimental Protocols
Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
Procedure:
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate (B86180) tube. Centrifuge to obtain platelet-poor plasma (PPP).
-
Incubation: Pre-warm the PPP sample and aPTT reagent (containing a contact activator and phospholipids) to 37°C.
-
Activation: Add a specific volume of aPTT reagent to the PPP and incubate for the time specified by the reagent manufacturer to activate contact factors.
-
Clot Initiation: Add a pre-warmed calcium chloride solution to the mixture to initiate clotting.
-
Measurement: Measure the time in seconds from the addition of calcium chloride until the formation of a fibrin clot.
dot
Caption: Experimental workflow for the aPTT assay.
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the extrinsic and common pathways of coagulation.
Procedure:
-
Sample Preparation: Prepare PPP from a citrated whole blood sample.
-
Incubation: Pre-warm the PPP sample to 37°C.
-
Clot Initiation: Add a pre-warmed thromboplastin reagent (containing tissue factor and calcium) to the PPP and simultaneously start a timer.
-
Measurement: Measure the time in seconds until a fibrin clot forms.
dot
Caption: Experimental workflow for the PT assay.
Thrombin Time (TT) Assay
Principle: The TT assay specifically measures the time it takes for fibrinogen to be converted to fibrin after the addition of a standard amount of thrombin.
Procedure:
-
Sample Preparation: Prepare PPP from a citrated whole blood sample.
-
Incubation: Pre-warm the PPP sample to 37°C.
-
Clot Initiation: Add a known concentration of thrombin reagent to the PPP and start a timer.
-
Measurement: Measure the time in seconds until a fibrin clot is detected.
dot
References
- 1. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 5. myadlm.org [myadlm.org]
- 6. www1.wfh.org [www1.wfh.org]
- 7. benchchem.com [benchchem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cdn0.scrvt.com [cdn0.scrvt.com]
- 10. researchgate.net [researchgate.net]
- 11. thrombosiscanada.ca [thrombosiscanada.ca]
- 12. droracle.ai [droracle.ai]
- 13. Preanalytical conditions that affect coagulation testing, including hormonal status and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Managing BAY 3389934 short half-life in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 3389934. The content is designed to address specific issues that may arise during experimental design due to the compound's short half-life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, direct dual inhibitor of coagulation factor IIa (thrombin) and factor Xa.[1][2][3] It is designed as a "soft drug" for intravenous administration, meaning it has a deliberately short half-life due to a metabolically labile carboxylic ester group.[2][3][4] This allows for rapid metabolism and high controllability of its anticoagulant effect, which is particularly desirable in acute care settings like the treatment of sepsis-induced coagulopathy (SIC).[1][2][3]
Q2: Why is the short half-life of this compound a critical consideration in experimental design?
A2: The short half-life of this compound means that it is rapidly cleared from the experimental system, whether in vitro or in vivo. This can lead to a rapid decline in compound concentration and a diminished pharmacological effect if not accounted for. Standard experimental protocols assuming a stable compound concentration over time will likely yield misleading results. Therefore, specialized experimental setups, such as continuous infusion, are often necessary to maintain a steady-state concentration and accurately assess the compound's efficacy and mechanism of action.
Q3: What are the key pharmacokinetic and pharmacodynamic parameters of this compound?
A3: The following tables summarize the available quantitative data for this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Condition | IC50 (nM) |
| Factor IIa (Thrombin) | Plasma | 22 |
| Factor Xa | Plasma | 9.2 |
| Factor IIa (Thrombin) | Buffer | 4.9 |
| Factor Xa | Buffer | 0.66 |
| Thrombin Generation | - | 65 |
| LPS-induced Clotting Time | Human Whole Blood | 130 |
Data sourced from BioWorld.[1]
Table 2: Pharmacokinetic Profile of this compound (Half-Life)
| Species | In Vitro Plasma Half-Life (hours) | In Vivo Half-Life (hours) |
| Rat | <0.02 | <0.02 |
| Rabbit | 0.6 | 0.28 |
| Dog | 4.4 | 0.25 |
| Minipig | 1.5 | 0.20 |
| Human | 3.2 | - |
Data sourced from BioWorld.[1]
Troubleshooting Guides
Problem 1: Inconsistent or no activity of this compound in an in vitro assay.
-
Possible Cause: Rapid degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Confirm Compound Stability: Perform a time-course experiment to measure the concentration of this compound in your assay medium over the intended duration of the experiment. This can be done using LC-MS/MS.
-
Minimize Incubation Time: If possible, reduce the duration of the assay to minimize the extent of degradation.
-
Implement Continuous Infusion: For longer-term in vitro experiments, a continuous infusion of this compound into the cell culture or assay plate is the recommended approach to maintain a steady-state concentration.
-
Include a Positive Control: Use a stable, known inhibitor of Factor IIa or Xa to ensure the assay itself is performing as expected.
-
Problem 2: High variability in in vivo efficacy studies.
-
Possible Cause: Fluctuating plasma concentrations of this compound due to its short half-life.
-
Troubleshooting Steps:
-
Utilize Continuous Intravenous (IV) Infusion: Bolus injections will result in sharp peaks and rapid troughs in plasma concentration. A continuous IV infusion is essential for maintaining a therapeutic concentration over the desired time period.
-
Optimize Infusion Rate: The infusion rate should be carefully calculated based on the compound's clearance rate in the specific animal model to achieve the target steady-state concentration.
-
Monitor Plasma Concentrations: Collect blood samples at multiple time points during the infusion to confirm that the desired steady-state concentration is being achieved and maintained.
-
Consider the Animal Model: Be aware of species differences in metabolism and clearance, as indicated in Table 2. The half-life can vary significantly between species.[1]
-
Experimental Protocols
1. In Vitro Stability Assay for this compound
-
Objective: To determine the rate of degradation of this compound in a specific in vitro experimental medium.
-
Methodology:
-
Prepare the experimental medium (e.g., cell culture medium, plasma, buffer) to be used in the main experiment.
-
Spike the medium with a known concentration of this compound.
-
Incubate the medium under the same conditions as the planned experiment (e.g., 37°C, 5% CO2).
-
Collect aliquots of the medium at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Immediately stop any further degradation in the collected samples, for example, by adding a quenching solution or by snap-freezing.
-
Analyze the concentration of the remaining this compound in each sample using a validated analytical method like LC-MS/MS.
-
Plot the concentration of this compound versus time to determine its half-life in the specific medium.
-
2. In Vivo Continuous Infusion Protocol for a Rodent Model
-
Objective: To maintain a steady-state plasma concentration of this compound in a rodent model to assess its antithrombotic efficacy.
-
Methodology:
-
Animal Preparation: Anesthetize the animal and surgically implant a catheter into a suitable blood vessel (e.g., jugular vein for infusion and carotid artery for blood sampling).
-
Calculating the Infusion Rate:
-
Determine the desired steady-state plasma concentration (Css) based on in vitro potency data.
-
Use the known clearance (CL) of this compound in the specific animal model.
-
Calculate the infusion rate (R) using the formula: R = Css * CL.
-
-
Loading Dose (Optional but Recommended): To reach the steady-state concentration more rapidly, a loading dose can be administered as a bolus injection. The loading dose can be calculated as: Loading Dose = Css * Vd (Volume of Distribution).
-
Infusion Pump Setup: Prepare a solution of this compound in a suitable vehicle and load it into a syringe pump. Connect the syringe pump to the infusion catheter.
-
Initiate Infusion: Start the infusion at the calculated rate.
-
Blood Sampling: Collect blood samples from the arterial catheter at predetermined time points (e.g., pre-infusion, and at several points during the infusion) to measure the plasma concentration of this compound and relevant pharmacodynamic markers (e.g., clotting time).
-
Data Analysis: Analyze the plasma concentration data to confirm that a steady state was achieved. Correlate the plasma concentrations with the observed pharmacodynamic effects.
-
Mandatory Visualizations
Caption: Coagulation cascade showing the points of inhibition by this compound.
References
- 1. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 2. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. prezi.com [prezi.com]
Troubleshooting inconsistent results in BAY 3389934 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 3389934, a potent dual inhibitor of coagulation factors IIa (thrombin) and Xa.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct, selective, and reversible dual inhibitor of two key enzymes in the coagulation cascade: Factor IIa (thrombin) and Factor Xa.[1][2] By inhibiting Factor Xa, it prevents the conversion of prothrombin (Factor II) to thrombin. By directly inhibiting thrombin, it blocks the conversion of fibrinogen to fibrin (B1330869), the final step in clot formation. This dual-action provides a potent anticoagulant effect.
Q2: What are the intended research applications for this compound?
A2: this compound is primarily investigated for its therapeutic potential in managing sepsis-induced coagulopathy (SIC) and disseminated intravascular coagulation (DIC).[1][3] Its short half-life and intravenous route of administration make it suitable for acute care settings where precise control of anticoagulation is critical.[1][2]
Q3: What are the key properties of this compound to consider in experimental design?
A3: Key properties include its high solubility, making it suitable for intravenous administration, and its metabolically labile ester group, which contributes to a short biological half-life.[1][2] This rapid clearance allows for a high degree of control over its anticoagulant effects. Its dual inhibitory nature means it will affect both the intrinsic, extrinsic, and common pathways of the coagulation cascade.
Q4: Which coagulation assays are most appropriate for measuring the activity of this compound?
A4: Assays that measure the extrinsic and common pathways, such as the Prothrombin Time (PT), and those that measure the intrinsic and common pathways, like the Activated Partial Thromboplastin (B12709170) Time (aPTT), will be prolonged by this compound. Thrombin Generation Assays (TGA) are also highly relevant for assessing its overall impact on coagulation potential.[4] Anti-Xa chromogenic assays can be used, but they will only reflect the inhibition of Factor Xa and not the compound's full activity.
Troubleshooting Inconsistent Results
Issue 1: High variability in Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays.
-
Potential Cause 1: Pre-analytical Variables. Inconsistent results in clotting assays are frequently due to issues with sample collection and processing. This can include incomplete filling of citrate (B86180) tubes (altering the blood-to-anticoagulant ratio), difficult blood draws causing premature activation of coagulation, or delays in sample processing.[5]
-
Solution: Ensure strict adherence to standardized blood collection protocols. Use appropriate vacuum tubes and ensure they are filled to the correct volume. Process samples promptly, and visually inspect for small clots before analysis.
-
-
Potential Cause 2: Reagent and Instrument Variability. Different thromboplastin and aPTT reagents have varying sensitivities to coagulation factor inhibitors.[6][7] Results can also vary between different coagulometers.
-
Solution: Use the same lot of reagents and the same instrument for the duration of a study. If comparing data across studies or labs, be aware of the potential for systemic differences. Calibrate instruments regularly.
-
-
Potential Cause 3: Plasma Quality. The presence of hemolysis, icterus, or lipemia in plasma samples can interfere with the optical detection systems of many coagulometers, leading to inaccurate clotting times.
-
Solution: Centrifuge samples appropriately to obtain platelet-poor plasma. If samples are hemolytic, icteric, or lipemic, consider using a mechanical coagulometer that is not affected by the optical properties of the plasma.
-
Issue 2: Thrombin Generation Assay (TGA) results are not reproducible.
-
Potential Cause 1: Lack of Standardization. TGA is highly sensitive to pre-analytical variables and differences in reagents and software parameters.[8][9] The source and concentration of the tissue factor, the use of platelet-rich versus platelet-poor plasma, and the specific analysis parameters can all introduce variability.
-
Solution: Develop a highly standardized TGA protocol. This includes stringent sample handling, consistent reagent preparation, and the use of identical instrument settings and software analysis parameters for all experiments.
-
-
Potential Cause 2: Substrate Depletion or Quenching. In highly inhibited samples, the thrombin generation may be very low, leading to a weak signal. Conversely, in uninhibited or procoagulant samples, the fluorogenic substrate can be rapidly consumed, leading to an underestimation of the peak thrombin.
-
Solution: Optimize the concentration of the fluorogenic substrate for the expected range of thrombin generation in your samples. Ensure that the software calibration is accurate.
-
Issue 3: Inconsistent efficacy in in vivo models of sepsis.
-
Potential Cause 1: Model Variability. Sepsis models, such as cecal ligation and puncture (CLP) or endotoxin (B1171834) administration, can have inherent variability in the severity of the septic response and the degree of coagulopathy.[10]
-
Solution: Standardize the sepsis induction procedure as much as possible. Use a sufficient number of animals to account for biological variability. Include robust positive and negative control groups. Monitor key physiological parameters to stratify animals by disease severity if necessary.
-
-
Potential Cause 2: Pharmacokinetic Variability. this compound has a short half-life. Inconsistencies in the timing of administration, the infusion rate, or the volume of distribution in different animals can lead to variable plasma concentrations and, consequently, variable anticoagulant effects.[4]
-
Solution: Use precise infusion pumps for continuous intravenous administration. Carefully calculate dosages based on individual animal body weights. Consider performing pharmacokinetic studies in your animal model to confirm target plasma concentrations are being achieved.
-
-
Potential Cause 3: Species-Specific Differences in Coagulation. The coagulation cascade and the efficacy of inhibitors can differ between species.
-
Solution: Be aware of the known differences in the coagulation systems of your chosen animal model compared to humans. The provided data tables show species-specific pharmacokinetic data for this compound.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species | Notes |
| IC50 FIIa (Plasma) | 22 nM | Human | Half-maximal inhibitory concentration against Factor IIa in plasma.[4] |
| IC50 FXa (Plasma) | 9.2 nM | Human | Half-maximal inhibitory concentration against Factor Xa in plasma.[4] |
| IC50 FIIa (Buffer) | 4.9 nM | - | Half-maximal inhibitory concentration against Factor IIa in a purified system.[4] |
| IC50 FXa (Buffer) | 0.66 nM | - | Half-maximal inhibitory concentration against Factor Xa in a purified system.[4] |
| IC50 Thrombin Generation | 65 nM | Human | Half-maximal inhibitory concentration for thrombin generation.[4] |
| IC50 LPS-induced clotting | 130 nM | Human | Half-maximal inhibitory concentration for normalizing LPS-induced clotting time in whole blood.[4] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Plasma Half-life (in vitro) | Plasma Half-life (in vivo) | Clearance (L/h·kg) | Bioavailability (F) |
| Rat | <0.02 h | <0.02 h | 3.7 | 88% |
| Rabbit | 0.6 h | 0.28 h | 4.8 | 165% |
| Dog | 4.4 h | 0.25 h | 1.3 | 62% |
| Minipig | 1.5 h | 0.20 h | 3.4 | 131% |
| Human | 3.2 h | - | 0.7 | 58% |
| (Data sourced from BioWorld article on this compound)[4] |
Experimental Protocols
Note: These are general protocols and should be optimized for your specific experimental conditions and equipment.
1. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: This assay measures the time to clot formation through the intrinsic and common coagulation pathways.
-
Methodology:
-
Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood at 2000 x g for 15 minutes.
-
Pre-warm the PPP sample and aPTT reagent to 37°C.
-
In a coagulometer cuvette, mix 50 µL of PPP with 50 µL of aPTT reagent containing a contact activator (e.g., silica).
-
Incubate the mixture for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Add 50 µL of pre-warmed 25 mM calcium chloride (CaCl2) to initiate the reaction.
-
The coagulometer will measure the time in seconds for a fibrin clot to form.
-
2. Prothrombin Time (PT) Assay
-
Principle: This assay measures the time to clot formation through the extrinsic and common coagulation pathways.
-
Methodology:
-
Prepare platelet-poor plasma (PPP) as described for the aPTT assay.
-
Pre-warm the PPP sample and PT reagent (containing tissue factor and calcium) to 37°C.
-
In a coagulometer cuvette, add 50 µL of PPP.
-
Add 100 µL of the pre-warmed PT reagent to the cuvette to start the reaction.
-
The coagulometer will measure the time in seconds for a fibrin clot to form.
-
3. In Vivo Sepsis-Induced Coagulopathy Model (Baboon)
-
Principle: This model simulates sepsis-induced coagulopathy to evaluate the efficacy of therapeutic agents.
-
Methodology: (Based on the described model[3])
-
Anesthetize the baboon and establish intravenous access for infusion and blood sampling.
-
Induce sepsis by infusing a standardized dose of heat-inactivated S. aureus (e.g., 3.3 x 10^10 bacteria/kg body weight).
-
Initiate a continuous intravenous infusion of this compound (e.g., 1-2 mg/kg/hr) either at the time of bacterial challenge (T0) or at a later time point (e.g., 2 hours post-challenge).
-
Collect blood samples at baseline and at specified time points throughout the experiment.
-
Analyze blood samples for markers of coagulation activation (e.g., PT, aPTT, thrombin-antithrombin complexes), platelet counts, fibrinogen levels, and markers of organ damage (e.g., ALT, creatinine).
-
Monitor vital signs and bleeding time throughout the experiment.
-
Visualizations
Caption: Mechanism of action of this compound on the coagulation cascade.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. ash.confex.com [ash.confex.com]
- 4. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Variability of prothrombin time and activated partial thromboplastin time in the diagnosis of increased surgical bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Assay Selection on Prothrombin Time Measured in Patients Treated With Rivaroxaban for Nonvalvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Assessment of thrombin generation: useful or hype? | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 10. DSpace [open.bu.edu]
BAY 3389934 Dose Escalation Study: Technical Resource Center
Welcome to the technical resource center for the BAY 3389934 dose escalation study. This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), study design details, and safety information based on publicly available data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and highly selective, direct dual inhibitor of coagulation factor IIa (thrombin) and factor Xa (FXa).[1][2][3][4] By inhibiting FXa, it blocks the conversion of prothrombin to thrombin. By directly inhibiting FIIa (thrombin), it blocks the conversion of fibrinogen to fibrin, a key step in clot formation.[1] This dual-action mechanism is hypothesized to provide fast and effective anticoagulation, making it a potential therapeutic for acute hypercoagulation disorders like sepsis-induced coagulopathy (SIC).[1][3] The compound is designed as a "soft drug" with a metabolically labile ester group, leading to a short half-life and high controllability for intravenous application.[2][3][5]
Q2: What is the primary objective of the this compound dose escalation study?
The main purpose of this first-in-patient study is to evaluate the safety and determine a suitable dose of this compound in participants with sepsis-induced coagulopathy (SIC).[6][7] The study will assess the number of medical problems (adverse events) that occur during and after administration of the drug to find a dose that is safe and well-tolerated.[6][7]
Q3: What is the design of the dose escalation study?
The study (NCT06854640) is a dose escalation trial where participants are enrolled in groups, or cohorts.[6][7] The first cohort receives the lowest dose of this compound. If this dose is determined to be safe by the researchers, the next group of participants is enrolled at a higher dose level.[6][7] This process continues until a suitable dose is identified.[6][7] This is a common design for Phase 1 trials to ensure patient safety while determining the maximum tolerated dose (MTD) or recommended Phase 2 dose (RP2D).[8][9]
Q4: Who is eligible to participate in this study?
According to the clinical trial registration, the study enrolls participants who are receiving treatment for sepsis-induced coagulopathy in an Intensive Care Unit (ICU).[6][7] Key inclusion criteria include a coagulopathy diagnosis defined by an INR ≥1.40 or a specific range and drop in platelet count.[6] Exclusion criteria include clinically significant active bleeding, known bleeding disorders, recent major surgery or trauma, chronic liver disease (Child-Pugh Class C), and pregnancy or breastfeeding.[6][7]
Quantitative Data Summary
Disclaimer: Specific quantitative data from the ongoing this compound dose escalation study, such as cohort sizes, specific dose levels, and adverse event frequencies, are not publicly available at this time. The tables below are templates for how such data would be presented.
Table 1: Dose Escalation Cohorts (Illustrative Example)
| Cohort | Dose Level | This compound Administration | Number of Patients | Dose-Limiting Toxicities (DLTs) |
|---|---|---|---|---|
| 1 | Level 1 (X mg/hr) | Continuous IV Infusion | 3-6 | Data not available |
| 2 | Level 2 (Y mg/hr) | Continuous IV Infusion | 3-6 | Data not available |
| 3 | Level 3 (Z mg/hr) | Continuous IV Infusion | 3-6 | Data not available |
|...|...|...|...|...|
Table 2: Safety Profile - Adverse Events (AEs) (Illustrative Example)
| Adverse Event | Cohort 1 (N=?) | Cohort 2 (N=?) | Cohort 3 (N=?) | Overall (N=?) |
|---|---|---|---|---|
| Any AE | Data not available | Data not available | Data not available | Data not available |
| Drug-Related AE | Data not available | Data not available | Data not available | Data not available |
| Bleeding Event | Data not available | Data not available | Data not available | Data not available |
| Thrombocytopenia | Data not available | Data not available | Data not available | Data not available |
| Elevated Liver Enzymes | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols & Methodologies
Disclaimer: Detailed, step-by-step experimental protocols for the this compound clinical trial are proprietary. The following are descriptions of standard methodologies relevant to this type of study.
Pharmacodynamic (PD) Assays: Coagulation Tests
-
Purpose: To measure the anticoagulant effect of this compound on blood clotting. Given its mechanism, key PD markers would include standard coagulation assays.
-
Methodology Overview:
-
Sample Collection: Whole blood samples are collected from participants at pre-defined time points (e.g., pre-dose, and at various times during and after the infusion).
-
Plasma Preparation: Blood is centrifuged to separate plasma.
-
aPTT (Activated Partial Thromboplastin Time): This test measures the time it takes for a clot to form and is sensitive to inhibitors of the intrinsic and common coagulation pathways, including factors IIa and Xa. An increase in aPTT would be expected with this compound administration.
-
PT/INR (Prothrombin Time/International Normalized Ratio): This test assesses the extrinsic and common pathways. It is also sensitive to inhibition of factors IIa and Xa.
-
Anti-FXa and Anti-FIIa Activity Assays: Chromogenic assays can be used to specifically quantify the inhibition of Factor Xa and Factor IIa activity in plasma samples, providing a direct measure of the drug's activity.
-
Safety Monitoring
-
Purpose: To ensure the safety of study participants throughout the dose escalation process.
-
Methodology Overview:
-
Vital Signs: Regular monitoring of body temperature, blood pressure, and heart rate.[7]
-
Electrocardiogram (ECG): To monitor heart health and detect any potential cardiac-related side effects.[7]
-
Clinical Laboratory Tests: Blood and urine samples are collected to monitor hematology (e.g., platelet counts), clinical chemistry (e.g., liver and kidney function), and coagulation parameters.[7]
-
Adverse Event (AE) Monitoring: The study team documents all medical problems that occur, regardless of their perceived relationship to the study drug.[6][7] These are graded for severity and assessed for causality. The primary safety endpoint is the number of participants with AEs.[6]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Sepsis || Coagulopathy | Study 22265 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bayesian hybrid dose-finding design in phase I oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BAY 3389934 and Its Impact on Platelet Consumption
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the impact of BAY 3389934 on platelet consumption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational small-molecule dual inhibitor of coagulation Factor IIa (thrombin) and Factor Xa.[1][2] Its primary mechanism is to interrupt the coagulation cascade at two key points, thereby reducing thrombin generation and subsequent fibrin (B1330869) clot formation.[1][3] It is being developed for the acute treatment of sepsis-induced coagulopathy (SIC).[1][3]
Q2: How does Sepsis-Induced Coagulopathy (SIC) lead to platelet consumption?
A2: Sepsis-induced coagulopathy is a severe complication of sepsis characterized by the widespread activation of the coagulation system.[1][3] This leads to the formation of microthrombi in small and midsized blood vessels.[3] The massive consumption of coagulation factors and platelets in this hypercoagulable state results in thrombocytopenia (low platelet count) and can lead to excessive bleeding in later stages.[3]
Q3: What is the expected impact of this compound on platelet consumption in the context of SIC?
A3: By inhibiting the excessive activation of the coagulation cascade, this compound is expected to mitigate the underlying cause of platelet consumption in SIC.[4][5] Preclinical studies have shown that treatment with this compound mitigated fibrinogen and platelet consumption in a baboon model of Staphylococcus aureus-induced sepsis.[4][5] Therefore, the anticipated effect of this compound is a preservation of platelet count and function by controlling the systemic coagulopathy.[4][5]
Q4: Is there clinical evidence for the effect of this compound on platelet counts?
A4: this compound is currently in Phase 1 clinical trials for sepsis-induced coagulopathy (NCT06854640).[6][7] While specific results on platelet counts from this trial are not yet published, the inclusion criteria for patient enrollment include a platelet count between ≥ 30,000/mm³ and < 150,000/mm³ or a greater than 30% decrease in platelets within 24 hours, highlighting the focus on patients with existing platelet consumption.[7]
Q5: How might this compound affect in vitro platelet aggregation assays?
A5: As a direct inhibitor of thrombin and an indirect inhibitor of thrombin generation (via Factor Xa inhibition), this compound is expected to potently inhibit platelet aggregation induced by tissue factor or thrombin.[4] However, it is not expected to directly affect platelet aggregation induced by agonists that act independently of thrombin generation, such as ADP or collagen.[4]
Data Presentation
The following tables summarize the expected and observed effects of this compound based on available preclinical information. Note that specific quantitative data from dedicated studies with this compound are limited as the compound is still under investigation.
Table 1: Preclinical Efficacy of this compound in a Baboon Model of Sepsis-Induced Coagulopathy
| Parameter | Observation in Sepsis Model (Control) | Effect of this compound Treatment | Citation |
| Platelet Count | Significant Decrease (Consumption) | Mitigated Consumption | [4][5] |
| Fibrinogen Levels | Significant Decrease (Consumption) | Mitigated Consumption | [4][5] |
| Coagulation Markers | Robust Activation | Significantly Decreased Activation | [4][5] |
| Organ Dysfunction Markers | Elevated | Reduced Damage | [4][5] |
| Bleeding | Not observed as a primary outcome of SIC | No treatment-induced bleeding observed | [4][5] |
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Citation |
| Plasma IC50 for Factor IIa | 22 nM | [8] |
| Plasma IC50 for Factor Xa | 9.2 nM | [8] |
| Buffer IC50 for Factor IIa | 4.9 nM | [8] |
| Buffer IC50 for Factor Xa | 0.66 nM | [8] |
| IC50 for Thrombin Generation | 65 nM | [8] |
| IC50 for LPS-induced clotting time (human whole blood) | 130 nM | [8] |
Mandatory Visualizations
Caption: Mechanism of Action of this compound on the Coagulation Cascade.
Caption: Experimental Workflow for Assessing this compound Impact.
Caption: Troubleshooting Logic for In Vitro Platelet Aggregation Assays.
Experimental Protocols
The following are detailed methodologies for key experiments that may be conducted to evaluate the impact of this compound on platelet consumption and function. These are template protocols and may require optimization for specific experimental conditions.
1. Protocol for In Vitro Platelet Aggregation Assay
-
Objective: To assess the direct effect of this compound on platelet aggregation induced by various agonists.
-
Materials:
-
This compound hydrochloride
-
Human whole blood from healthy volunteers
-
3.2% sodium citrate (B86180) anticoagulant
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonists: Thrombin, Tissue Factor, ADP, Collagen
-
Aggregometer
-
-
Procedure:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Aggregation Measurement:
-
Place the PRP samples in the aggregometer cuvettes with a stir bar.
-
Add the agonist (e.g., Thrombin, Tissue Factor, ADP, or Collagen) to initiate aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis: Calculate the percentage of maximal aggregation for each condition relative to the vehicle control. Determine the IC50 of this compound for each agonist.
-
2. Protocol for Thrombin Generation Assay (TGA)
-
Objective: To measure the effect of this compound on the overall potential of plasma to generate thrombin.
-
Materials:
-
This compound hydrochloride
-
Platelet-poor plasma (PPP)
-
Thrombin generation reagents (e.g., tissue factor, phospholipids, fluorogenic substrate)
-
Fluorometer
-
-
Procedure:
-
Sample Preparation: Prepare PPP from citrated whole blood.
-
Incubation: Incubate PPP with various concentrations of this compound or vehicle control.
-
Assay Initiation: Add the trigger solution (e.g., low concentration of tissue factor and phospholipids) to the plasma samples.
-
Fluorogenic Substrate Addition: Add the fluorogenic substrate for thrombin.
-
Fluorescence Measurement: Measure the fluorescence intensity over time in a calibrated fluorometer at 37°C.
-
Data Analysis: Calculate the endogenous thrombin potential (ETP), peak thrombin concentration, and lag time from the thrombin generation curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of platelet aggregation observed in vitro. | Incorrect Agonist: The agonist used (e.g., ADP, collagen) acts on pathways not directly inhibited by this compound. | Use thrombin or tissue factor as the agonist to observe the inhibitory effect.[4] |
| Inadequate Drug Concentration: The concentration of this compound is too low to elicit an inhibitory effect. | Perform a dose-response curve to determine the appropriate concentration range. | |
| High variability in coagulation assay results (e.g., aPTT, PT). | Pre-analytical Variables: Improper blood collection (e.g., underfilled tubes), incorrect anticoagulant concentration, or delayed sample processing. | Ensure strict adherence to standardized procedures for blood collection and sample handling. |
| Reagent Variability: Different batches or sources of reagents can have varying sensitivities. | Use a consistent source and batch of reagents. Calibrate assays regularly. | |
| Unexpected bleeding in an animal model. | Dose Too High: The administered dose of this compound may be supratherapeutic for the specific animal model. | Perform a dose-finding study to establish the therapeutic window and identify the optimal dose that provides anticoagulation without excessive bleeding. |
| Concomitant Medications: The animal may be receiving other medications that affect hemostasis. | Review all medications and their potential interactions. | |
| Platelet count does not increase in a sepsis model despite this compound treatment. | Severity of Sepsis: The septic insult may be too severe, leading to overwhelming platelet consumption that cannot be fully reversed by anticoagulation alone. | Titrate the severity of the sepsis model. Consider combination therapies that also address the inflammatory component of sepsis. |
| Alternative Mechanisms of Thrombocytopenia: Other factors in the sepsis model (e.g., direct endothelial damage, immune-mediated platelet destruction) may be contributing to the low platelet count. | Investigate other potential causes of thrombocytopenia in the experimental model. |
References
- 1. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. ash.confex.com [ash.confex.com]
- 5. drughunter.com [drughunter.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Sepsis || Coagulopathy | Study 22265 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 8. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
Adjusting BAY 3389934 infusion rates for stable anticoagulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 3389934. The information is designed to address common challenges in establishing and maintaining stable anticoagulation during pre-clinical and clinical research.
Disclaimer: this compound is an investigational compound currently in early-phase clinical trials.[1][2][3] The information presented here is based on general principles of anticoagulant therapy and publicly available data on this compound. Specific infusion rates and protocols should be guided by study-specific guidelines and institutional review board (IRB) approved protocols.
Troubleshooting Guide
This guide addresses potential issues that may arise during the intravenous infusion of this compound.
| Issue | Potential Cause | Recommended Action |
| Failure to Achieve Target Anticoagulation | - Inadequate initial infusion rate- Sub-optimal loading dose- Errors in drug preparation or administration- Individual patient variability in drug metabolism | - Review and verify the infusion protocol.- Consider a weight-adjusted dosing regimen if not already in use.[4]- Assess for potential drug interactions that may alter metabolism.- If permitted by the protocol, consider a cautious, incremental increase in the infusion rate with frequent monitoring. |
| Supratherapeutic Anticoagulation (Over-anticoagulation) | - Infusion rate too high- Impaired drug clearance (e.g., renal or hepatic impairment)- Drug-drug interactions potentiating the anticoagulant effect | - Immediately pause or significantly reduce the infusion rate as per protocol.- Monitor the patient closely for any signs of bleeding.- Given the short half-life of this compound, anticoagulation levels should decrease relatively quickly upon cessation of infusion.[5][6]- Re-initiate infusion at a lower dose once anticoagulation parameters have returned to a safe range. |
| Fluctuating Anticoagulation Levels | - Inconsistent infusion rate- Intermittent IV line issues (e.g., occlusion, infiltration)- Changes in patient's clinical status affecting drug clearance | - Ensure the infusion pump is functioning correctly and the IV access is patent and stable.- Increase the frequency of anticoagulation monitoring to better characterize the fluctuations.- Evaluate for any concurrent changes in the patient's condition or concomitant medications. |
| Bleeding Events | - Supratherapeutic anticoagulation- Concurrent use of other antiplatelet or anticoagulant medications- Underlying patient risk factors for bleeding | - Stop the infusion immediately.- Provide supportive care and manage bleeding according to standard protocols.- There is no specific reversal agent for this compound mentioned in the provided literature; management would be supportive. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct, dual inhibitor of coagulation Factor IIa (thrombin) and Factor Xa.[1][5] By inhibiting these two key factors in the coagulation cascade, it effectively reduces thrombin generation and fibrin (B1330869) clot formation. It is designed as a "soft drug" with a metabolically labile ester group, which contributes to its short half-life and high controllability.[2][5][6]
Q2: What are the recommended monitoring parameters for this compound infusion?
A2: While specific guidelines for this compound are still being established in clinical trials, standard anticoagulation monitoring tests are relevant. These would likely include the activated partial thromboplastin (B12709170) time (aPTT) and potentially an anti-Xa activity assay.[7][8] The prothrombin time (PT) and international normalized ratio (INR) may also be affected.[7] The target therapeutic range for these parameters would be defined by the specific clinical protocol.
Q3: How should this compound be administered?
A3: this compound has high aqueous solubility and is designed for intravenous (IV) administration, typically as a continuous infusion.[2][5] Clinical trials are investigating its use as a continuous infusion for up to 96 hours.[9]
Q4: What is the pharmacokinetic profile of this compound?
A4: this compound is characterized by a short half-life, which varies across species. The in vitro plasma half-life in humans is approximately 3.2 hours.[1] This "soft drug" design allows for rapid offset of its anticoagulant effect upon discontinuation of the infusion, enhancing its safety profile in acute care settings.[2][3][6]
Q5: Are there any known drug interactions with this compound?
A5: Specific drug interaction studies for this compound are likely ongoing as part of its clinical development. As a general precaution, co-administration with other anticoagulants, antiplatelet agents, or thrombolytics should be avoided unless specified by a clinical protocol, due to the increased risk of bleeding. Caution is also advised with drugs that may affect its metabolism, which is mediated by carboxylesterases.[6]
Experimental Protocols
General Protocol for Continuous IV Infusion of this compound
This protocol provides a general framework. All procedures should be conducted in accordance with approved institutional guidelines.
-
Preparation of Infusion Solution:
-
Reconstitute this compound hydrochloride powder with a sterile, compatible diluent (e.g., 0.9% sodium chloride or 5% dextrose in water) to the concentration specified in the study protocol.
-
Visually inspect the solution for particulate matter and discoloration prior to administration.
-
-
Initiation of Infusion:
-
Administer a weight-based loading dose (if specified by the protocol) over a short period to rapidly achieve therapeutic anticoagulation.
-
Immediately following the loading dose, initiate a continuous maintenance infusion using a calibrated infusion pump. The initial infusion rate should be based on the study protocol, often on a mg/kg/hour basis.
-
-
Monitoring and Dose Adjustment:
-
Draw baseline blood samples for coagulation parameters (aPTT, PT/INR, anti-Xa) prior to initiation of the infusion.
-
Collect subsequent blood samples at predefined intervals (e.g., 2, 4, 6, 12, and 24 hours post-infusion start) to monitor anticoagulation status.
-
Adjust the infusion rate based on the results of the coagulation monitoring to maintain the levels within the target therapeutic range defined by the protocol.
-
Continue to monitor coagulation parameters regularly throughout the infusion period.
-
-
Discontinuation of Infusion:
-
Stop the infusion as per the protocol timeline or if clinically indicated (e.g., bleeding, need for urgent invasive procedure).
-
Monitor the return of coagulation parameters to baseline. Given the short half-life, the anticoagulant effect is expected to resolve relatively quickly.
-
Visualizations
Caption: Mechanism of this compound in the coagulation cascade.
Caption: Workflow for adjusting this compound infusion rates.
References
- 1. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 2. drughunter.com [drughunter.com]
- 3. youtube.com [youtube.com]
- 4. Evidence-Based Management of Anticoagulant Therapy: Antithrombotic Therapy and Prevention of Thrombosis, 9th ed: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticoagulation Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring of Antithrombotic Therapy – UW Medicine Anticoagulation Services [sites.uw.edu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Overcoming limitations of BAY 3389934 in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing BAY 3389934 in their experiments. The following information addresses potential challenges, particularly those that may arise in studies requiring continuous or extended intravenous administration.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Variable Anticoagulant Effect | Fluctuations in infusion rate. | Ensure the infusion pump is calibrated and functioning correctly. Use a dedicated intravenous line for this compound to prevent mixing with other solutions that could affect delivery. |
| Inconsistent drug concentration. | Prepare fresh solutions of this compound at regular intervals. Verify the dilution calculations and ensure complete solubilization. | |
| Unexpected Bleeding Events | Dose is too high for the subject. | Immediately reduce or pause the infusion. Re-evaluate the dosing regimen based on the subject's weight, renal function, and coagulation parameters. |
| Concurrent use of other anticoagulants or antiplatelet agents. | Review all co-administered medications. If possible, discontinue other agents that may increase bleeding risk. | |
| Thrombotic Events Despite Treatment | Sub-therapeutic dose. | Increase the infusion rate according to the study protocol. Monitor coagulation markers more frequently to ensure the target therapeutic range is achieved. |
| Rebound hypercoagulability after abrupt cessation. | Avoid sudden discontinuation of the infusion. Taper the dose gradually at the end of the study period. | |
| Difficulty in Maintaining Steady-State Plasma Concentration | Rapid metabolism and clearance of this compound.[1][2] | Utilize a programmable infusion pump to maintain a constant and precise delivery rate. Consider a loading dose at the initiation of the infusion to reach steady-state concentration more rapidly. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a direct, potent, and selective dual inhibitor of coagulation factor IIa (thrombin) and factor Xa.[1][3][4] By inhibiting both factors, it effectively prevents the formation of blood clots. Its dual-action provides a rapid and potent anticoagulant effect.[4]
Q2: Why is this compound considered a "soft drug" and what are the implications for its use?
A2: this compound is designed as a "soft drug" because it contains a metabolically labile carboxylic ester group.[1][2] This feature leads to its rapid metabolism and consequently a short pharmacokinetic and pharmacologic half-life.[1][2] The primary implication is a high degree of controllability over its anticoagulant effect, which can be quickly initiated, maintained, and reversed, making it suitable for acute care settings.[2][4]
Q3: What are the known pharmacokinetic parameters of this compound?
A3: The pharmacokinetic profile of this compound is characterized by a short half-life across different species. The following table summarizes key in vitro and in vivo pharmacokinetic data.
| Species | Plasma Half-life (in vitro, hours)[5] | Plasma Half-life (in vivo, hours)[5] | Bioavailability (F, %)[5] | Clearance (L/h·kg)[5] |
| Rat | <0.02 | <0.02 | 88 | 3.7 |
| Rabbit | 0.6 | 0.28 | 165 | 4.8 |
| Dog | 4.4 | 0.25 | 62 | 1.3 (in vitro), 2.1 (in vivo) |
| Minipig | 1.5 | 0.20 | 131 | 3.4 |
| Human | 3.2 | Not Available | 58 | 0.7 |
Q4: How should I prepare and administer this compound for continuous infusion studies?
A4: Due to its high solubility, this compound is well-suited for intravenous administration.[1][2] For continuous infusion, the compound should be diluted in a suitable vehicle as specified in your protocol. A programmable syringe or peristaltic pump is recommended to ensure a consistent and accurate flow rate.
Q5: What is the current clinical development status of this compound?
A5: As of recent reports, this compound is in Phase I clinical trials.[5] These trials are evaluating its safety, suitable dosage, and effects in healthy participants and patients with sepsis-induced coagulopathy (SIC).[5][6]
Experimental Protocols
Protocol: Continuous Intravenous Infusion in a Preclinical Model
-
Preparation of Infusion Solution:
-
Calculate the total dose of this compound required for the duration of the study based on the animal's weight and the target infusion rate.
-
Dissolve the calculated amount of this compound hydrochloride in a sterile, isotonic vehicle (e.g., 0.9% saline).
-
Ensure the final concentration is appropriate for the desired infusion volume and rate.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Animal Preparation:
-
Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
-
Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein).
-
Connect the catheter to a swivel and tether system to allow the animal to move freely.
-
-
Infusion Administration:
-
Connect the catheter line to a calibrated infusion pump.
-
Administer a loading dose, if required by the protocol, to rapidly achieve the target plasma concentration.
-
Initiate the continuous infusion at the predetermined rate.
-
Monitor the animal for any adverse effects, particularly signs of bleeding.
-
-
Sample Collection and Monitoring:
-
Collect blood samples at specified time points to measure plasma drug concentrations and coagulation parameters (e.g., aPTT, PT).
-
At the end of the study, humanely euthanize the animal and collect tissues for further analysis as required.
-
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Workflow for a continuous infusion study of this compound.
Caption: Relationship between the properties and applications of this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 6. Sepsis || Coagulopathy | Study 22265 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
Validation & Comparative
A Comparative Analysis of BAY 3389934 and Heparin in Preclinical Sepsis Models
For researchers and drug development professionals, this guide provides a detailed comparison of the novel dual Factor IIa/Xa inhibitor, BAY 3389934, and the established anticoagulant, heparin, in the context of sepsis and sepsis-induced coagulopathy (SIC). This document synthesizes available preclinical data to highlight the distinct mechanisms of action, efficacy in animal models, and potential therapeutic implications of each agent.
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A common and severe complication of sepsis is coagulopathy, which can lead to disseminated intravascular coagulation (DIC), organ failure, and increased mortality.[1][2][3] Anticoagulant therapies are therefore a key area of investigation for improving sepsis outcomes. This guide focuses on a comparative analysis of two such therapies: this compound, a novel small molecule inhibitor, and heparin, a widely used anticoagulant with pleiotropic effects.
Overview of Mechanisms of Action
This compound and heparin exhibit distinct mechanisms by which they modulate the coagulation cascade and inflammatory processes central to sepsis pathophysiology.
This compound is a potent and highly selective direct dual inhibitor of coagulation Factor IIa (thrombin) and Factor Xa.[3][4] By targeting both FIIa and FXa, it inhibits the final common pathway of the coagulation cascade, preventing the formation of fibrin (B1330869) clots.[4] This dual inhibition is hypothesized to provide a rapid and effective anticoagulant effect, which is highly controllable due to the drug's short pharmacokinetic half-life.[3][4]
Heparin , on the other hand, exerts its anticoagulant effect primarily by binding to antithrombin (AT), a natural inhibitor of coagulation proteases. This binding potentiates the activity of AT, leading to a rapid inhibition of thrombin (Factor IIa) and Factor Xa.[5][6][7] Beyond its anticoagulant properties, heparin has demonstrated a range of anti-inflammatory and immunomodulatory effects in the context of sepsis.[7][8][9][10] These include interfering with the activity of pro-inflammatory mediators and protecting endothelial cells.[5][7]
Preclinical Efficacy in Sepsis Models
Both this compound and heparin have been evaluated in various animal models of sepsis, demonstrating their potential to mitigate sepsis-associated complications.
This compound: Focus on Coagulopathy and Organ Protection
Preclinical studies with this compound have primarily focused on its efficacy in models of sepsis-induced coagulopathy (SIC). In a baboon model of Staphylococcus aureus-induced sepsis, this compound demonstrated a significant reduction in markers of coagulation activation.[1][2] Treatment with this compound, initiated either before or after the bacterial challenge, effectively mitigated the consumption of fibrinogen and platelets without causing bleeding.[1][2] Furthermore, the compound showed protective effects against organ dysfunction, as evidenced by reduced markers of liver, pancreas, and kidney damage.[1][2] Histological analysis revealed that this compound prevented fibrin deposition in the kidneys and lungs.[1][2]
In a rabbit model of arteriovenous shunt, this compound demonstrated dose-dependent antithrombotic efficacy with a shorter bleeding time compared to controls.[11]
Heparin: A Broader Spectrum of Effects
Heparin has been studied more extensively in a variety of sepsis models, with findings highlighting its anticoagulant, anti-inflammatory, and potential survival benefits. In mouse models of sepsis, unfractionated heparin (UFH) has been shown to attenuate intestinal injury by inhibiting heparanase and suppressing the activation of NF-κB and MAPK p38 signaling pathways.[8] It has also been found to rescue sepsis-associated acute lung injury and lethality by suppressing inflammatory responses.[9]
However, the efficacy of heparin in preclinical sepsis models can be variable and dependent on the specific model and dosing regimen. For instance, in an Escherichia coli-challenged mouse model, heparin administration was associated with a dose-dependent increase in the hazard ratio of death, despite its anticoagulant effects.[12][13] In contrast, a meta-regression analysis of published preclinical studies suggested that heparin improved survival in lipopolysaccharide (LPS) and surgically induced infection models.[13] In a sheep model of hyperdynamic sepsis, heparin preserved gas exchange and increased cardiac output but also lowered systemic vascular resistance and mean arterial pressure.[14]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies of this compound and heparin in sepsis models.
Table 1: In Vitro and Pharmacokinetic Properties of this compound [11]
| Parameter | Value | Species/System |
| Plasma IC50 FIIa | 22 nM | |
| Plasma IC50 FXa | 9.2 nM | |
| Plasma FIIa/FXa Ratio | 2.4 | |
| Thrombin Generation IC50 | 65 nM | |
| LPS-induced Clotting Time IC50 | 130 nM | Human Whole Blood |
| Plasma Half-life | <0.02 h | Rat |
| 0.6 h | Rabbit | |
| 4.4 h | Dog | |
| 1.5 h | Minipig | |
| 3.2 h | Human |
Table 2: Effects of this compound in a Baboon Model of Sepsis [1][2]
| Parameter | Effect of this compound Treatment |
| Coagulation Markers | Significantly decreased |
| Fibrinogen Consumption | Mitigated |
| Platelet Consumption | Mitigated |
| Bleeding Time | No increase |
| Markers of Organ Dysfunction (ALT, Amylase, BUN, Creatinine) | Reduced |
| Fibrin Deposition (Kidney, Lungs) | Prevented |
Table 3: Effects of Heparin in Various Sepsis Models
| Sepsis Model | Key Findings | Reference |
| Mouse CLP Model | Attenuated intestinal injury, inhibited heparanase, suppressed NF-κB and MAPK p38 activation. | [8] |
| Mouse LPS Model | Rescued lethality, improved lung pathology, reduced inflammatory cytokines. | [9] |
| Mouse E. coli Model | Dose-dependent increase in hazard ratio of death. | [12][13] |
| Sheep Endotoxemia Model | Preserved gas exchange, increased cardiac output, decreased systemic vascular resistance and MAP. | [14] |
Experimental Protocols
Baboon Model of Staphylococcus aureus Sepsis (for this compound)
-
Sepsis Induction: Baboons were infused with heat-inactivated S. aureus (3.3 x 10^10 bacteria/kg body weight).[1][2]
-
Drug Administration: this compound (1-2 mg/kg body weight) was administered as a continuous intravenous infusion for up to 8 hours. Treatment was initiated either at the time of bacterial challenge (T0) or 2 hours post-challenge.[1][2]
-
Key Assessments: Plasma levels of coagulation and fibrinolysis markers, organ function markers (ALT, total bilirubin, pancreatic amylase, creatinine, blood urea (B33335) nitrogen), bleeding time, and histological analysis of kidney and lung tissue were performed.[1][2]
Mouse Model of Cecal Ligation and Puncture (CLP)-Induced Sepsis (for Heparin)
-
Sepsis Induction: Sepsis was induced in mice via cecal ligation and puncture (CLP), a widely used model that mimics the polymicrobial nature of clinical sepsis.
-
Drug Administration: Unfractionated heparin (UFH) was administered to the mice. The specific dosage and timing of administration would be detailed in the primary study.[8]
-
Key Assessments: The study assessed intestinal injury, inflammatory responses, and the expression and activity of heparanase. The activation of NF-κB and MAPK p38 signaling pathways was also evaluated.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Coagulation
Caption: Mechanism of this compound as a dual inhibitor of Factor Xa and Thrombin (Factor IIa).
Signaling Pathway of Heparin in Sepsis
Caption: Multifaceted mechanism of heparin in sepsis, targeting both coagulation and inflammation.
Experimental Workflow for Preclinical Sepsis Models
Caption: General experimental workflow for evaluating therapeutics in preclinical sepsis models.
Conclusion
This compound and heparin represent two distinct approaches to managing the coagulopathic and inflammatory storm of sepsis. This compound, with its specific dual inhibition of FIIa and FXa and short half-life, offers a highly controllable and targeted anticoagulant therapy with demonstrated efficacy in reducing coagulopathy and protecting against organ damage in a primate model of sepsis. Heparin, while also an effective anticoagulant, possesses a broader spectrum of anti-inflammatory and immunomodulatory activities that may be beneficial in sepsis. However, its effects in preclinical models can be more variable.
The choice between a targeted, highly controllable anticoagulant like this compound and a broader-acting agent like heparin will likely depend on the specific clinical scenario, including the severity of coagulopathy, the degree of inflammation, and the patient's bleeding risk. Further head-to-head comparative studies in relevant sepsis models are warranted to more definitively delineate the relative merits of these two therapeutic strategies. The ongoing Phase I clinical trials for this compound will provide crucial data on its safety and efficacy in humans with sepsis-induced coagulopathy.[11][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. ash.confex.com [ash.confex.com]
- 3. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thromboinflammation in Sepsis and Heparin: A Review of Literature and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heparin in sepsis: current clinical findings and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unfractionated heparin attenuates intestinal injury in mouse model of sepsis by inhibiting heparanase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heparin rescues sepsis-associated acute lung injury and lethality through the suppression of inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 12. The effect of heparin administration in animal models of sepsis: A prospective study in Escherichia coli-challenged mice and a systematic review and metaregression analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of heparin administration in animal models of sepsis: a prospective study in Escherichia coli-challenged mice and a systematic review and metaregression analysis of published studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heparin in experimental hyperdynamic sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Sepsis || Coagulopathy | Study 22265 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
Efficacy of BAY 3389934: A Comparative Analysis Against Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel dual Factor IIa/Factor Xa inhibitor, BAY 3389934, with established Factor Xa inhibitors. The content is structured to offer an objective analysis of performance based on available preclinical data, with a focus on sepsis-induced coagulopathy (SIC).
Executive Summary
This compound is a potent, selective, and short-acting intravenous dual inhibitor of both thrombin (Factor IIa) and Factor Xa, currently in Phase I clinical trials for the treatment of sepsis-induced coagulopathy.[1][2] Its dual mechanism of action and rapid metabolic inactivation offer a potential advantage in the acute care setting where precise control of anticoagulation is critical.[2] Standard Factor Xa inhibitors, such as rivaroxaban (B1684504) and apixaban, are orally administered agents widely used for the prevention and treatment of thromboembolic events. This guide will compare the available efficacy data for this compound with these established anticoagulants.
Data Presentation
The following tables summarize the available quantitative data for this compound and the Factor Xa inhibitors, rivaroxaban and apixaban.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Species | Assay Conditions |
| This compound | Factor IIa (Thrombin) | 22 | - | Human | Plasma |
| Factor Xa | 9.2 | - | Human | Plasma | |
| Factor IIa (Thrombin) | 4.9 | - | - | Buffer | |
| Factor Xa | 0.66 | - | - | Buffer | |
| Rivaroxaban | Factor Xa | 0.7 | 0.4 | Human | Cell-free assay |
| Factor Xa | 21 | - | Human | Plasma | |
| Apixaban | Factor Xa | - | 0.08 | Human | - |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Findings |
| This compound | Baboon model of S. aureus-induced sepsis | - Significantly reduced markers of coagulation activation. - Mitigated fibrinogen and platelet consumption. - Protected against organ dysfunction (liver, pancreas, kidney). - Prevented fibrin (B1330869) deposition in kidney and lungs.[1][3] |
| Rivaroxaban | Rabbit arteriovenous shunt model | - Dose-dependent reduction in arterial thrombus formation. |
| Apixaban | Rabbit arteriovenous shunt thrombosis model | - Dose-dependent reduction in thrombus weight. |
Signaling Pathway and Mechanism of Action
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Both this compound and Factor Xa inhibitors interrupt this cascade, but at different points.
Caption: Simplified Coagulation Cascade and Inhibitor Targets.
Experimental Workflows
The following diagrams illustrate the general workflows for key preclinical models used to evaluate these anticoagulants.
Caption: Workflow for the Baboon Model of Sepsis-Induced Coagulopathy.
Caption: Workflow for the Rabbit Arteriovenous Shunt Thrombosis Model.
Experimental Protocols
In Vitro Enzyme Inhibition Assays (General Protocol)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target enzyme (e.g., Factor Xa, Thrombin) by 50% (IC50) or to determine the binding affinity (Ki).
Materials:
-
Purified human Factor Xa or Thrombin
-
Chromogenic or fluorogenic substrate specific for the enzyme
-
Test inhibitor (this compound, rivaroxaban, apixaban) at various concentrations
-
Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
The purified enzyme is pre-incubated with varying concentrations of the test inhibitor in the assay buffer in a 96-well plate for a defined period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the specific chromogenic or fluorogenic substrate.
-
The change in absorbance or fluorescence is measured over time using a microplate reader.
-
The initial reaction velocity is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Baboon Model of Staphylococcus aureus-Induced Sepsis
Objective: To evaluate the efficacy of this compound in a preclinical model that mimics human sepsis-induced coagulopathy and organ dysfunction.
Animal Model:
-
Species: Baboon (Papio ursinus)
-
Induction of Sepsis: Intravenous infusion of a lethal dose of heat-inactivated Staphylococcus aureus.
Procedure:
-
Animals are anesthetized and instrumented for continuous monitoring of vital signs.
-
Baseline blood samples are collected to measure hematological, coagulation, and organ function parameters.
-
A lethal dose of heat-inactivated S. aureus is infused intravenously over a specified period.
-
Immediately following or at a defined time point after the bacterial challenge, a continuous intravenous infusion of this compound or vehicle is initiated.
-
Blood samples are collected at multiple time points throughout the experiment to assess coagulation markers (e.g., D-dimer, prothrombin fragments), platelet counts, fibrinogen levels, and markers of organ damage (e.g., ALT, creatinine).
-
At the end of the study period, animals are euthanized, and tissues (e.g., lungs, kidneys) are collected for histopathological analysis to assess for fibrin deposition and tissue damage.[1][3]
Rabbit Arteriovenous Shunt Thrombosis Model
Objective: To assess the antithrombotic efficacy of a test compound in a model of arterial thrombosis.
Animal Model:
-
Species: New Zealand White rabbits
Procedure:
-
Rabbits are anesthetized.
-
An extracorporeal arteriovenous shunt is created by cannulating the carotid artery and the contralateral jugular vein with polyethylene (B3416737) tubing. A thrombogenic surface (e.g., a silk thread or a segment of roughened tubing) is incorporated within the shunt.
-
The test compound (e.g., rivaroxaban, apixaban) or vehicle is administered, typically as an intravenous bolus or infusion, or orally prior to the procedure.
-
Blood is allowed to flow through the shunt for a predetermined period (e.g., 15-60 minutes).
-
After the specified time, the shunt is removed, and the thrombus formed on the thrombogenic surface is carefully excised and weighed.
-
The dose of the compound that reduces the thrombus weight by 50% (ED50) compared to the vehicle-treated group is determined.
References
Validating the Dual Inhibition Mechanism of BAY 3389934: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BAY 3389934, a novel dual inhibitor of Factor IIa (thrombin) and Factor Xa, with other therapeutic alternatives for the management of sepsis-induced coagulopathy (SIC). The information presented herein is supported by experimental data to aid in the objective evaluation of its unique mechanism of action and performance.
Introduction to this compound
This compound is a potent, selective, and direct small-molecule inhibitor of both Factor IIa (FIIa) and Factor Xa (FXa), two key enzymes in the coagulation cascade.[1][2][3] Developed by Bayer AG, it is currently in Phase I clinical trials for the treatment of sepsis-induced coagulopathy (SIC), a life-threatening complication of sepsis characterized by widespread microvascular thrombosis and subsequent organ failure.[2]
The rationale behind dual inhibition is to provide a more potent and rapid anticoagulant effect compared to single-target agents. By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin; by directly inhibiting FIIa, it blocks the activity of existing thrombin. This dual action is hypothesized to offer a broader therapeutic window and potentially reduce the risk of bleeding events compared to other anticoagulants.[2]
A key feature of this compound is its design as a "soft drug." It contains a metabolically labile carboxylic ester group, leading to rapid in vivo breakdown and a short half-life. This characteristic is intended to provide high controllability of its anticoagulant effect, a critical feature in the acute care setting of sepsis.[3]
Comparative Performance Data
This section presents a summary of the available quantitative data for this compound and its main therapeutic alternatives in the context of sepsis-induced coagulopathy: recombinant human soluble thrombomodulin (rhTM) and antithrombin III (AT III). It is important to note that direct head-to-head comparative studies are limited; therefore, the data is presented for individual agents to allow for an informed, albeit indirect, comparison.
Table 1: In Vitro Potency of Anticoagulants
| Compound | Target(s) | IC50 (Buffer) | IC50 (Plasma) | Source |
| This compound | Factor IIa | 4.9 nM | 22 nM | [2] |
| Factor Xa | 0.66 nM | 9.2 nM | [2] | |
| Recombinant Human Soluble Thrombomodulin (rhTM) | Thrombin (indirect via Protein C activation), Factor Xa (direct inhibition) | Not directly comparable; acts as a cofactor and direct inhibitor. | Not directly comparable. | [4] |
| Antithrombin III (AT III) | Factor IIa, Factor Xa (and others) | Not applicable; endogenous inhibitor. | Not applicable. | [5] |
Note: The mechanism of action of rhTM and AT III makes a direct IC50 comparison with a small molecule inhibitor like this compound challenging.
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Key Findings | Source |
| This compound | Rabbit Arteriovenous Shunt Model | Dose-dependent reduction in thrombus weight and shorter bleeding time compared to control. | [2] |
| Monkey Model of Septic SIC | Improved signs of end-organ damage, positive effects on coagulation, fibrinogen consumption, and thrombocytopenia. | [2] | |
| Recombinant Human Soluble Thrombomodulin (rhTM) | Various Sepsis Models | Meta-analysis of clinical studies suggests a reduction in mortality and improved DIC resolution in patients with sepsis-induced DIC. | [6] |
| Antithrombin III (AT III) | Various Sepsis Models | Clinical studies have shown mixed results, with some indicating a benefit in resolving DIC and improving organ dysfunction in septic patients. | [7][8] |
Table 3: Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Parameters | Species | Source |
| This compound | Short half-life (<0.5h in most species), High Clearance | Rat, Rabbit, Dog, Minipig, Human | [2] |
| Recombinant Human Soluble Thrombomodulin (rhTM) | Half-life of approximately 2-3 days. | Human | |
| Antithrombin III (AT III) | Half-life of approximately 2-3 days. | Human | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 3. drughunter.com [drughunter.com]
- 4. Inhibition by human thrombomodulin of factor Xa-mediated cleavage of prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Efficacy and safety of recombinant human soluble thrombomodulin in patients with sepsis-induced disseminated intravascular coagulation - A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of antithrombin‐dependent and direct inhibitors of factor Xa or thrombin on the kinetics and qualitative characteristics of blood clots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of thrombin by antithrombin III and heparin cofactor II in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of bleeding time with BAY 3389934 and other anticoagulants
For Immediate Release
A preclinical evaluation of BAY 3389934, a novel dual inhibitor of coagulation factors IIa (thrombin) and Xa, reveals a promising safety profile with regard to bleeding time when compared to established anticoagulants. This analysis, designed for researchers, scientists, and drug development professionals, summarizes available preclinical data and provides detailed experimental context for the comparison of this compound with other agents in its class.
Executive Summary
This compound, developed by Bayer AG for the treatment of sepsis-induced coagulopathy (SIC), is engineered as a "soft drug" with a short half-life, intended for intravenous administration in acute care settings. This design principle aims for high controllability of its anticoagulant effect, thereby potentially minimizing bleeding risks. Preclinical studies in a rabbit arteriovenous shunt/ear bleeding time model have indicated that this compound demonstrates a shorter bleeding time compared to control groups, alongside its antithrombotic efficacy. While direct head-to-head quantitative comparisons in the same experimental setting are limited in publicly available literature, this guide synthesizes existing data to provide a comparative overview.
Data on Bleeding Time from Preclinical Models
The following table summarizes available quantitative data on bleeding time for this compound and other common anticoagulants from preclinical rabbit models. It is critical to note that direct comparisons should be made with caution due to variations in experimental protocols, including the specific bleeding time model (e.g., ear, cuticle, kidney), dosage, and administration route.
| Anticoagulant | Animal Model | Bleeding Time (seconds) | Dose and Administration | Source |
| Control (Vehicle) | Rabbit Cuticle | 181 ± 12 | N/A | [1] |
| This compound | Rabbit Ear | Shorter than control (quantitative data not specified) | Dose-dependent | [2] |
| Apixaban | Rabbit Cuticle | 190 ± 7 | 0.04 mg/kg/h (i.v.) | [1] |
| 225 ± 11 | 0.3 mg/kg/h (i.v.) | [1] | ||
| Rivaroxaban | Rabbit Ear | Did not prolong bleeding time | 3.0 mg/kg (oral) | [3] |
| Heparin | Rabbit Ear | Concentration-dependent increase | Various | [4] |
Note: The data for this compound is qualitative ("shorter than control") as the specific quantitative values from the primary study by Beck et al. are not publicly detailed. The data for other anticoagulants are from separate studies and may not be directly comparable due to differing methodologies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of comparative data. Below are descriptions of the typical experimental models cited.
Rabbit Ear Bleeding Time Model
This model is a common preclinical method to assess the effect of anticoagulants on primary hemostasis.
-
Procedure: A standardized incision is made on the marginal ear vein of an anesthetized rabbit. The time until bleeding stops and does not resume for a set period (e.g., 30 seconds) is recorded as the bleeding time. Blood is gently blotted away during the observation period without disturbing the forming clot.
-
Relevance: This model mimics a small vessel injury and is sensitive to the effects of anticoagulants on platelet plug formation and the initial stages of coagulation.
Rabbit Cuticle Bleeding Time Model
This is another established model for assessing bleeding risk.
-
Procedure: A standardized incision is made in the cuticle of the rabbit. The duration of bleeding is measured.
-
Relevance: Similar to the ear bleeding model, it assesses the integrity of primary hemostasis.
Signaling Pathways and Experimental Workflow
Coagulation Cascade and Mechanism of Action of Anticoagulants
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Anticoagulants exert their effects by targeting specific factors within this cascade.
Caption: Simplified coagulation cascade showing the points of inhibition for this compound, Factor Xa inhibitors, and Heparin.
Experimental Workflow for Preclinical Bleeding Time Assessment
The following diagram illustrates a typical workflow for assessing the bleeding time of a novel anticoagulant in a preclinical rabbit model.
Caption: A generalized workflow for the in vivo assessment of anticoagulant effects on bleeding time in a rabbit model.
Discussion and Future Directions
The available preclinical data suggests that this compound has a favorable bleeding profile, a critical attribute for an anticoagulant intended for critically ill patients with sepsis-induced coagulopathy who are already at a heightened risk of bleeding. The "soft drug" nature of this compound, with its rapid clearance, is a key differentiator that may offer enhanced safety and controllability.
However, a definitive comparative analysis is hampered by the lack of standardized, publicly available, head-to-head studies. Future research should aim to include direct comparisons of this compound with other anticoagulants, such as heparin and direct oral anticoagulants, within the same experimental model and under identical conditions. This will allow for a more precise quantification of the relative bleeding risks and help to fully elucidate the clinical potential of this novel therapeutic agent. As this compound progresses through clinical trials, further data on its safety and efficacy in humans will become available, providing a clearer picture of its therapeutic index.
References
- 1. First evaluation of the safety, pharmacokinetics, and pharmacodynamics of BAY 2433334, a small molecule targeting coagulation factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical development of therapeutic biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Complex Landscape of Sepsis-Induced Coagulopathy: A Head-to-Head Comparison of BAY 3389934 with Existing Anticoagulant Therapies
For Immediate Release
In the critical care setting, sepsis-induced coagulopathy (SIC) remains a formidable challenge, contributing significantly to morbidity and mortality. The quest for an effective and safe anticoagulant to manage this life-threatening condition is ongoing. This guide provides a detailed comparison of BAY 3389934, a novel dual inhibitor of Factor IIa (thrombin) and Factor Xa currently in Phase I clinical development by Bayer, with existing anticoagulant treatments for SIC. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview based on available preclinical and clinical data.
Executive Summary
This compound is a first-in-class, short-acting, intravenous anticoagulant designed for high controllability in acute settings like SIC.[1][2][3] Preclinical evidence suggests its potential to modulate the hypercoagulable state and protect against organ damage in sepsis.[4][5] While direct head-to-head clinical trials are not yet available, this guide synthesizes the current understanding of this compound's pharmacological profile and compares it with established but not universally standardized treatments for SIC, including heparins, antithrombin, and recombinant human thrombomodulin. A key takeaway is the urgent need for robust clinical data to ascertain the comparative efficacy and safety of these agents in the specific context of SIC.
Mechanism of Action and Signaling Pathways
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin (B1330869) clot. In SIC, this process is dysregulated, leading to widespread microvascular thrombosis and organ dysfunction. This compound and existing anticoagulants intervene at different points in this cascade.
Comparative Data of this compound and Existing SIC Treatments
While a direct comparative trial is absent, the following tables summarize the available data for this compound (preclinical) and existing SIC treatments (clinical). It is crucial to note that the level of evidence differs significantly.
Table 1: Pharmacological Profile
| Feature | This compound | Unfractionated Heparin (UFH) & Low-Molecular-Weight Heparin (LMWH) | Antithrombin (AT) | Recombinant Human Thrombomodulin (rhTM) |
| Mechanism of Action | Direct, dual inhibitor of Factor IIa and Factor Xa.[1][6] | Indirectly inhibits Factor IIa and Xa by potentiating Antithrombin. | Directly inhibits Factor IIa, Xa, and other serine proteases. | Binds to thrombin, activating Protein C, which in turn inactivates Factors Va and VIIIa. |
| Route of Administration | Intravenous.[1][2] | Intravenous (UFH), Subcutaneous (LMWH). | Intravenous. | Intravenous. |
| Half-life | Short (designed as a "soft drug" for high controllability).[2][3] | UFH: Short (requires continuous infusion); LMWH: Longer. | Approximately 3 days. | Not specified in search results. |
| Monitoring | To be determined in clinical trials. | UFH: aPTT; LMWH: Anti-Xa levels (in specific populations). | Antithrombin activity levels. | Not typically required. |
Table 2: Efficacy Data
| Agent | Study Population | Key Efficacy Findings | Citation |
| This compound | Baboon model of S. aureus sepsis | Reduced hypercoagulable state, protected against organ damage (liver, pancreas, kidney), prevented fibrin deposition in kidney and lungs. | [4][5] |
| Heparins | Patients with sepsis | Meta-analyses show conflicting results on mortality benefit; some studies suggest a reduction in 28-day mortality without an increased risk of bleeding. | [7][8] |
| Antithrombin | Patients with sepsis-induced DIC | Associated with higher survival benefit in some studies. | [9] |
| rhThrombomodulin | Patients with sepsis-associated coagulopathy | A phase III trial showed a non-statistically significant 2.6% improvement in 28-day mortality. In patients meeting SIC criteria, the mortality difference was approximately 5%. | [10][11] |
Table 3: Safety Profile
| Agent | Key Safety Considerations | Citation |
| This compound | Preclinical data suggests mitigation of fibrinogen and platelet consumption without causing bleeding. Clinical safety is under investigation. | [5] |
| Heparins | Bleeding is the primary concern. Heparin-induced thrombocytopenia (HIT) is a rare but serious complication. | [10] |
| Antithrombin | Generally considered safe, but bleeding risk can be a concern, especially when used with other anticoagulants. | [9] |
| rhThrombomodulin | Did not show an increased risk of bleeding in a major clinical trial. | [10] |
Experimental Protocols
This compound Preclinical Efficacy Study in a Baboon Model of Sepsis
A detailed understanding of the preclinical evaluation of this compound is critical for interpreting its potential.
Objective: To assess the efficacy and safety of this compound in reducing coagulopathy and protecting organ function in a baboon model of Staphylococcus aureus sepsis.[4][5]
Methodology:
-
Animal Model: Baboons were infused with heat-inactivated S. aureus to induce a state of sepsis-induced coagulopathy.[4][5]
-
Treatment Groups:
-
Parameters Assessed:
-
Coagulation Markers: Plasma levels of various coagulation factors and their inhibitors.
-
Organ Function Markers: Liver enzymes (ALT), pancreatic enzymes (amylase), and kidney function markers (BUN, creatinine).
-
Histology: Examination of kidney and lung tissue for fibrin deposition and necrosis.
-
Logical Relationship of Anticoagulant Action in SIC
The rationale for anticoagulant therapy in SIC is to interrupt the vicious cycle of inflammation and thrombosis that drives organ failure.
Conclusion
This compound presents a promising profile as a highly controllable, dual-action anticoagulant for the acute management of sepsis-induced coagulopathy. Its "soft drug" design could offer a significant safety advantage by minimizing bleeding risk.[2][3] However, it is imperative to underscore that the current data is preclinical.
The existing treatments for SIC, while utilized in clinical practice, lack a definitive consensus on their efficacy, with large clinical trials often yielding inconclusive results.[7] There is no established global standard of care, making the therapeutic landscape challenging to navigate.[1]
Future head-to-head clinical trials will be essential to directly compare the efficacy and safety of this compound against the current therapeutic options for SIC. Such studies will be pivotal in determining whether this novel agent can fulfill its potential and establish a new standard of care for this critical condition. Researchers and clinicians eagerly await the progression of this compound through clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Sepsis-Induced Coagulopathy: A Comprehensive Narrative Review of Pathophysiology, Clinical Presentation, Diagnosis, and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticoagulant Therapy in Sepsis. The Importance of Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pathogenesis and Anticoagulation Treatment of Sepsis-Induced Coagulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management Strategies in Septic Coagulopathy: A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Assessing the Therapeutic Window of BAY 3389934: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the therapeutic window of BAY 3389934, a novel dual Factor IIa/Xa inhibitor, against established anticoagulants including warfarin (B611796), apixaban, rivaroxaban, and dabigatran. This analysis is based on available preclinical and clinical data to inform further research and development.
This compound is a potent and selective small-molecule dual inhibitor of Factor IIa (thrombin) and Factor Xa, currently in Phase I clinical trials for the acute treatment of sepsis-induced coagulopathy (SIC).[1][2][3] Its design as a "soft drug" with a metabolically labile carboxylic ester group results in a short pharmacokinetic and pharmacological half-life, aiming for high controllability of its anticoagulant effect.[3][4] The dual inhibition mechanism is hypothesized to provide a broader therapeutic window compared to agents that inhibit either Factor IIa or Factor Xa alone.[2]
Comparative Analysis of Anticoagulant Properties
To objectively assess the therapeutic window of this compound, a comparison with other widely used anticoagulants is essential. The following tables summarize key parameters based on available data.
| Parameter | This compound | Warfarin | Apixaban | Rivaroxaban | Dabigatran |
| Mechanism of Action | Direct dual inhibitor of Factor IIa and Factor Xa[2] | Vitamin K antagonist[5] | Direct Factor Xa inhibitor[6] | Direct Factor Xa inhibitor | Direct thrombin (Factor IIa) inhibitor[7] |
| Primary Indication(s) | Sepsis-Induced Coagulopathy (investigational)[3][8] | Atrial fibrillation, venous thromboembolism, mechanical heart valves[9] | Atrial fibrillation, venous thromboembolism[10] | Atrial fibrillation, venous thromboembolism[11] | Atrial fibrillation, venous thromboembolism[7] |
| Monitoring Requirement | To be determined | Routine INR monitoring essential[9] | Not routinely required[12] | Not routinely required[11] | Not routinely required[7] |
| Therapeutic Range | To be determined | INR 2.0-3.0 for most indications[9] | Fixed-dose regimen, no specific therapeutic range monitored[12] | Fixed-dose regimen, no specific therapeutic range monitored[11] | Fixed-dose regimen, no specific therapeutic range monitored[7] |
| Half-life | Short, designed for high controllability[4] | Long and variable (36-42 hours) | ~12 hours[10] | 5-9 hours (younger), 11-13 hours (elderly)[11] | 12-17 hours |
| Reversal Agent(s) | Not established | Vitamin K, Prothrombin Complex Concentrates (PCCs) | Andexanet alfa | Andexanet alfa | Idarucizumab |
Table 1: General Characteristics of this compound and Comparator Anticoagulants. This table provides a high-level comparison of the key features of each anticoagulant.
| In Vitro Parameter | This compound | Warfarin | Apixaban | Rivaroxaban | Dabigatran |
| Effect on aPTT | Prolongation | Prolongation | Modest prolongation | Concentration-dependent prolongation | Concentration-dependent prolongation |
| Effect on PT/INR | Prolongation | Prolongation (primary monitoring parameter) | Modest prolongation | Concentration-dependent prolongation | Modest prolongation |
| Thrombin Generation Inhibition | Potent inhibitor[2] | Indirectly reduces thrombin generation | Inhibits thrombin generation[6] | Inhibits thrombin generation | Directly inhibits thrombin |
Table 2: In Vitro Effects on Coagulation Parameters. This table summarizes the expected impact of each anticoagulant on common laboratory measures of coagulation.
| In Vivo Model | This compound | Warfarin | Apixaban | Rivaroxaban | Dabigatran |
| Thrombosis Model (e.g., FeCl3-induced) | Data not available for direct comparison | Effective in preventing thrombosis | Dose-dependent antithrombotic efficacy[6] | Potent antithrombotic effects[11] | Effective in preventing thrombosis |
| Bleeding Time Model (e.g., tail transection) | Data not available for direct comparison | Increased bleeding time | Modest increase at therapeutic doses[6] | No significant increase at antithrombotic doses[11] | Increased bleeding at higher doses |
Table 3: Summary of Preclinical In Vivo Data. This table outlines the reported efficacy in thrombosis models and the associated bleeding risk in preclinical studies. Note: Direct comparative preclinical data for this compound against these specific anticoagulants is not yet publicly available.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to evaluate these anticoagulants, the following diagrams illustrate the coagulation cascade and a typical experimental workflow for assessing anticoagulant efficacy.
Caption: Coagulation cascade and targets of anticoagulants.
Caption: Preclinical workflow for anticoagulant evaluation.
Detailed Experimental Protocols
1. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: Measures the integrity of the intrinsic and common coagulation pathways.
-
Methodology:
-
Platelet-poor plasma is incubated with a contact activator (e.g., silica) and phospholipids.
-
Calcium chloride is added to initiate coagulation.
-
The time to clot formation is measured.
-
-
Relevance: Sensitive to inhibitors of factors in the intrinsic and common pathways, including Factor IIa and Xa.
2. Prothrombin Time (PT) Assay
-
Principle: Measures the integrity of the extrinsic and common coagulation pathways.
-
Methodology:
-
Platelet-poor plasma is incubated with tissue factor (thromboplastin) and calcium chloride.
-
The time to clot formation is measured.
-
-
Relevance: Sensitive to inhibitors of factors in the extrinsic and common pathways. The International Normalized Ratio (INR) is a standardized PT ratio used for monitoring warfarin therapy.
3. Thrombin Generation Assay
-
Principle: Provides a comprehensive assessment of the overall potential of plasma to generate thrombin.
-
Methodology:
-
Coagulation is initiated in platelet-poor or platelet-rich plasma.
-
Thrombin activity is continuously measured over time using a fluorogenic substrate.
-
-
Relevance: Offers a more dynamic and potentially more clinically relevant measure of anticoagulant effect than traditional clotting time assays. This compound has been shown to be a good inhibitor of thrombin generation with an IC50 value of 65 nM.[1]
4. In Vivo Thrombosis Models (e.g., Ferric Chloride-Induced Arterial Thrombosis)
-
Principle: Evaluates the antithrombotic efficacy of a compound in a living organism.
-
Methodology:
-
A blood vessel (e.g., carotid artery in a rodent) is exposed.
-
A piece of filter paper saturated with ferric chloride is applied to the vessel surface to induce endothelial injury and thrombus formation.
-
Blood flow is monitored to determine the time to vessel occlusion.
-
-
Relevance: Provides a measure of the in vivo efficacy of an anticoagulant in preventing arterial thrombosis.
5. In Vivo Bleeding Time Models (e.g., Tail Transection Assay)
-
Principle: Assesses the effect of an anticoagulant on hemostasis and bleeding risk.
-
Methodology:
-
The distal portion of a rodent's tail is transected.
-
The tail is immersed in saline, and the time until bleeding ceases is recorded.
-
-
Relevance: Provides a measure of the potential bleeding liability of an anticoagulant.
Discussion and Future Directions
This compound's dual inhibition of Factor IIa and Xa, coupled with its short half-life, presents a promising profile for the acute management of conditions like sepsis-induced coagulopathy where precise control of anticoagulation is paramount. The hypothesis that this dual mechanism may lead to a wider therapeutic window—achieving effective antithrombosis with a lower bleeding risk compared to single-target anticoagulants—is a key area for further investigation.
Direct head-to-head preclinical and clinical studies comparing this compound with established DOACs and warfarin in standardized models of thrombosis and bleeding are necessary to definitively characterize its therapeutic window. Future research should focus on generating such comparative data to elucidate the relative efficacy and safety of this novel anticoagulant. As this compound progresses through clinical development, data from patient populations will be crucial in establishing its clinical utility and defining its place in the armamentarium of anticoagulant therapies.
References
- 1. jvsmedicscorner.com [jvsmedicscorner.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Effectiveness and Safety of DOACs vs. Warfarin in Patients With Atrial Fibrillation and Frailty: A Systematic Review and Meta-Analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ccjm.org [ccjm.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of antithrombin‐dependent and direct inhibitors of factor Xa or thrombin on the kinetics and qualitative characteristics of blood clots - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Pharmacokinetic Profile of BAY 3389934: A Comparative Analysis of Plasma Half-Life
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the plasma half-life of BAY 3389934, a novel dual inhibitor of coagulation factors IIa (thrombin) and Xa, across various preclinical species and humans. The data presented herein is crucial for the extrapolation of pharmacokinetic and pharmacodynamic (PK/PD) relationships and for predicting the human dose regimen. This compound is under development for the treatment of sepsis-induced coagulopathy (SIC), a life-threatening condition characterized by widespread thrombosis and subsequent consumption of coagulation factors.[1][2] A short plasma half-life is a desirable characteristic for drugs used in acute care settings, as it allows for greater control over the anticoagulant effect.[1][3][4]
Comparative Plasma Half-Life Data
The plasma half-life of this compound has been evaluated in both in vitro and in vivo settings across multiple species. The following tables summarize the available quantitative data, highlighting the significant inter-species differences.
In Vitro Plasma Half-Life
The in vitro stability of this compound was assessed in plasma from various species to understand its intrinsic susceptibility to plasma esterases and other metabolic enzymes.
| Species | Plasma Half-Life (t½) in hours |
| Rat | <0.02 |
| Rabbit | 0.6 |
| Dog | 4.4 |
| Minipig | 1.5 |
| Human | 3.2 |
| Source: BioWorld, 2025[1] |
In Vivo Plasma Half-Life
In vivo studies provide a more physiologically relevant measure of a drug's persistence in the body, accounting for distribution, metabolism, and excretion.
| Species | Plasma Half-Life (t½) in hours |
| Rat | <0.02 |
| Rabbit | 0.28 |
| Dog | 0.25 |
| Minipig | 0.20 |
| Source: BioWorld, 2025[1] |
Experimental Protocols
While the specific, detailed protocols for the this compound studies are proprietary, this section outlines the general methodologies typically employed for determining plasma half-life in preclinical and clinical research.
In Vitro Plasma Stability Assay
The in vitro plasma half-life is determined by incubating the test compound with plasma from the species of interest and monitoring its degradation over time.
Objective: To assess the intrinsic stability of a compound in plasma, primarily due to enzymatic degradation.
General Procedure:
-
Preparation: Pooled plasma from the selected species (e.g., rat, dog, human) is thawed and warmed to 37°C.
-
Incubation: this compound is added to the plasma at a specified concentration. The mixture is then incubated at 37°C.
-
Sampling: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Termination: The enzymatic reaction in each aliquot is stopped, typically by adding a cold organic solvent like acetonitrile, which also precipitates plasma proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the concentration of the remaining this compound in the supernatant is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The natural logarithm of the compound concentration is plotted against time. The slope of the resulting line is used to calculate the half-life (t½ = 0.693 / elimination rate constant).
In Vivo Pharmacokinetic Studies
In vivo pharmacokinetic studies involve administering the drug to living animals and measuring its concentration in plasma over time.
Objective: To determine the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion, and to calculate key parameters like plasma half-life, clearance, and volume of distribution.
General Procedure:
-
Animal Models: Studies are conducted in various animal species (e.g., rats, rabbits, dogs, minipigs) to understand inter-species differences.
-
Drug Administration: this compound is administered through a specific route, often intravenously (i.v.) to determine the elimination half-life directly, or orally (p.o.) to assess bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is measured using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using specialized software to calculate pharmacokinetic parameters, including the terminal elimination half-life.
Mechanism of Action: Dual Inhibition of Factor IIa and Xa
This compound exerts its anticoagulant effect by directly inhibiting two key enzymes in the coagulation cascade: Factor Xa and Factor IIa (thrombin). This dual inhibition prevents the conversion of prothrombin to thrombin and the subsequent formation of fibrin (B1330869) from fibrinogen, which is the structural basis of a blood clot.
Caption: The Coagulation Cascade and the inhibitory action of this compound.
References
Benchmarking BAY 3389934 Efficacy Against Standard of Care in Coagulopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel dual Factor IIa/Xa inhibitor, BAY 3389934, and the current standard of care for the treatment of coagulopathy, with a specific focus on sepsis-induced coagulopathy (SIC) and disseminated intravascular coagulation (DIC). The content is based on preclinical data for this compound and established clinical evidence for standard therapies.
Introduction to this compound
This compound is a potent, selective, and short-acting intravenous dual inhibitor of coagulation factors IIa (thrombin) and Xa.[1][2] Its design as a "soft drug" with a metabolically labile carboxylic ester allows for rapid metabolism, leading to a short pharmacokinetic and pharmacodynamic half-life.[2][3] This characteristic is intended to provide high controllability of its anticoagulant effect, a desirable feature in the acute care setting of sepsis-induced coagulopathy.[1][3] The dual inhibition of both Factor IIa and Factor Xa is hypothesized to offer a broader therapeutic window and a more rapid and efficacious anticoagulant effect compared to single-factor inhibition.[1] this compound is currently in Phase I clinical trials.[4]
Current Standard of Care in Coagulopathy
The management of coagulopathy, particularly in the context of sepsis and DIC, is multifaceted and primarily focuses on treating the underlying cause.[5][6] Anticoagulant therapy is a key component, with the goal of mitigating the systemic activation of coagulation and preventing microthrombi formation that can lead to organ failure.[6]
Current standard of care anticoagulants for sepsis-induced coagulopathy and DIC include:
-
Heparin (Unfractionated and Low-Molecular-Weight): Heparin is widely used to prevent and treat thrombosis.[7] While its efficacy in improving overall survival in sepsis and DIC is still a subject of debate, some studies and meta-analyses suggest a potential mortality benefit, particularly in patients with overt DIC.[7][8]
-
Antithrombin: As a natural anticoagulant, antithrombin levels are often depleted in sepsis.[9] Antithrombin concentrate is used in some regions for the treatment of DIC.[10]
-
Recombinant Human Thrombomodulin (rhTM): Approved for the treatment of DIC in Japan, rhTM has shown potential benefits in modulating coagulation and inflammation.[10] However, a large multinational phase III trial did not show a statistically significant improvement in 28-day mortality for all septic patients with coagulopathy, though a potential benefit was observed in a subgroup of patients who met the criteria for SIC at baseline.[9][11]
Preclinical Efficacy of this compound
The efficacy of this compound has been evaluated in animal models of sepsis-induced coagulopathy. These studies provide the primary basis for its ongoing clinical development.
Baboon Model of Staphylococcus aureus-Induced Sepsis
A key study utilized a baboon model of sepsis induced by heat-inactivated Staphylococcus aureus.[12][13] This model mimics the coagulopathy and organ dysfunction seen in human sepsis.
Experimental Protocol:
-
Animal Model: Baboons were infused with heat-inactivated Staphylococcus aureus (3.3 x 10^10 bacteria/kg body weight) to induce sepsis.[12][13]
-
Treatment Groups:
-
Key Parameters Assessed: Markers of coagulation and fibrinolysis, platelet and fibrinogen consumption, markers of organ function (liver, pancreas, kidney), and bleeding time were monitored for up to 48 hours.[12][13]
Efficacy Data:
| Parameter | Effect of this compound Treatment | Citation |
| Coagulation Markers | Significantly decreased, indicating a reduction in the hypercoagulable state. | [12][13] |
| Fibrinogen and Platelet Consumption | Mitigated, suggesting preservation of clotting factors and platelets. | [12][13] |
| Organ Dysfunction Markers | Reduced markers of liver (ALT), pancreas (amylase), and kidney (BUN, creatinine) damage. | [12][13] |
| Histological Findings | Prevented fibrin (B1330869) deposition in the kidney and lungs and necrosis of the kidney's tubular epithelium. | [12] |
| Bleeding Time | No increase in bleeding was observed throughout the experiment. | [12][13] |
Rabbit Model of Arteriovenous Shunt and Bleeding Time
This model was used to assess the antithrombotic efficacy and bleeding risk of this compound.[4]
Experimental Protocol:
-
Animal Model: Rabbits were used in an arteriovenous shunt model to induce thrombus formation and an ear bleeding time model to assess bleeding risk.[4]
-
Treatment Groups:
-
This compound administered at various doses (starting from 0.1 mg/kg·h).[4]
-
A control group.
-
-
Key Parameters Assessed: Thrombus weight and bleeding time.[4]
Efficacy Data:
| Parameter | Effect of this compound Treatment | Citation |
| Thrombus Weight | Dose-dependent reduction compared to the control group. | [4] |
| Bleeding Time | Shorter bleeding time compared to the control group at effective antithrombotic doses. | [4] |
Comparative Analysis
Direct comparative clinical trials between this compound and standard of care anticoagulants are not yet available. However, the preclinical data for this compound suggests several potential advantages:
-
Targeted Mechanism: The dual inhibition of Factors IIa and Xa directly targets key amplification points in the coagulation cascade.[1]
-
Controllability: The short half-life of this compound may offer a significant safety advantage, allowing for rapid reversal of its anticoagulant effect if bleeding occurs.[2][3]
-
Organ Protection: The preclinical evidence of protection against organ damage is a promising finding, as organ failure is a major contributor to mortality in sepsis.[12][13]
In contrast, standard of care therapies have limitations:
-
Heparin: The efficacy of heparin in improving survival in sepsis is not definitively established, and it carries a risk of bleeding and heparin-induced thrombocytopenia (HIT).[6][8]
-
Antithrombin and rhTM: The clinical benefit of these agents in large, heterogeneous sepsis populations remains a subject of investigation, and they are not universally available or recommended in all guidelines.[9][10]
Visualizing the Mechanisms and Workflows
Signaling Pathway of Coagulation and Inhibition by this compound
Caption: Mechanism of this compound dual inhibition.
Experimental Workflow for the Baboon Sepsis Model
Caption: Baboon sepsis model experimental workflow.
Conclusion
This compound demonstrates a promising preclinical profile for the treatment of sepsis-induced coagulopathy. Its dual inhibitory mechanism, short half-life, and potential for organ protection position it as a novel therapeutic candidate. While direct comparative data with standard of care agents are pending the results of clinical trials, the preclinical evidence suggests that this compound could offer a more targeted and controllable anticoagulant therapy for this critically ill patient population. Further clinical investigation is essential to establish its efficacy and safety in humans and to determine its place in the management of coagulopathy.
References
- 1. Acute Disseminated Intravascular Coagulation (DIC) & Hyperfibrinolysis - EMCrit Project [emcrit.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 5. b-s-h.org.uk [b-s-h.org.uk]
- 6. ashpublications.org [ashpublications.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Heparin in sepsis: current clinical findings and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Management Strategies in Septic Coagulopathy: A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sepsis-induced coagulopathy (SIC) in the management of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ash.confex.com [ash.confex.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of BAY 3389934: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational drug BAY 3389934 is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS), a comprehensive strategy based on established best practices for hazardous waste management is crucial. This guide offers procedural, step-by-step instructions to assist researchers, scientists, and drug development professionals in making informed decisions for the safe disposal of this compound.
Understanding this compound: A Summary of Available Data
This compound is a potent and selective small molecule dual inhibitor of coagulation factors IIa and Xa.[1] It is an investigational drug currently in Phase I clinical trials for the treatment of sepsis-induced coagulopathy.[1][2] Characterized as a "soft drug," it is designed with a metabolically labile carboxylic ester, leading to rapid metabolism and a short half-life.[1][3] Its high solubility makes it suitable for intravenous administration.[1]
| Property | Data | Source |
| Molecular Formula | C₂₆H₃₀ClN₅O₇S₂ | MedChemExpress |
| Molecular Weight | 624.13 g/mol | MedChemExpress |
| Target | Factor IIa (FIIa) and Factor Xa (FXa) | [1][2] |
| Solubility | High, >500 g/L | [2] |
| Mechanism of Action | Dual inhibitor of FIIa and FXa | [1][2] |
| Plasma Half-Life (Human) | 3.2 hours | [2] |
Standard Operating Procedure for the Disposal of this compound
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to its disposal is required, treating it as a hazardous chemical waste. The following steps provide a framework for its safe handling and disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, always wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Collection
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, should be collected as hazardous waste.
-
Container Selection: Use a compatible, leak-proof container with a secure lid.[4][5] The original container is often a suitable option for the pure compound.[6] For solutions and contaminated solids, use containers designated for chemical waste.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[5][6]
Step 3: Labeling of Hazardous Waste
Properly label the hazardous waste container immediately upon starting waste accumulation.[7][8] The label must include the following information:[4][5]
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The name and contact information of the Principal Investigator (PI)
-
The laboratory building and room number
-
A clear description of the contents (e.g., "this compound in solution," "this compound contaminated labware")
-
The accumulation start date
Step 4: Storage of Hazardous Waste
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8]
-
The SAA should be at or near the point of generation.[8]
-
Ensure the container is kept closed except when adding waste.[7][8]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][8] Provide them with all the necessary information about the waste stream. The EHS office is responsible for ensuring that the waste is transported and disposed of in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[5][9][10]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps to determine the appropriate disposal procedure for a research compound like this compound.
Experimental Protocols
As specific disposal protocols for this compound are not publicly available, no detailed experimental methodologies for its disposal can be provided. The recommended "experimental protocol" is the procedural workflow outlined above, which prioritizes safety and regulatory compliance through consultation with your institution's EHS department. Any other method of disposal, such as chemical neutralization, should not be attempted without explicit instructions from a validated source like an SDS or your EHS office.[11]
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of the investigational compound this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. drughunter.com [drughunter.com]
- 2. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 3. Discovery of this compound Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling BAY 3389934
Essential Safety and Handling of BAY 3389934
For research use only. Not for medical applications.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. As a potent dual inhibitor of coagulation factors IIa and Xa, proper handling is crucial to prevent anticoagulant effects through accidental exposure.[1] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and maintain experimental integrity.
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound should be handled as a potentially hazardous substance. The following recommendations are based on general best practices for handling potent research compounds and anticoagulants.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted for each experimental protocol.[2] The following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times when handling the compound to protect against splashes.[3][4][5] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk preparation of solutions or transfers.[4] | |
| Hand Protection | Disposable Nitrile Gloves | Should be worn at all times. Double-gloving is recommended for enhanced protection.[3] Gloves must be changed immediately if contaminated.[6] |
| Body Protection | Laboratory Coat | A buttoned lab coat must be worn to protect skin and clothing from contamination.[3][6] |
| Respiratory Protection | N95 or higher Respirator | Recommended when handling the solid form of the compound to prevent inhalation of airborne particles.[7] |
Operational and Disposal Plans
Engineering Controls
-
Fume Hood: All work with the solid form of this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure adequate general laboratory ventilation.
Handling Procedures
-
Preparation: Before handling, read all available documentation and have a clear understanding of the experimental protocol.[2]
-
Weighing: Handle the solid compound in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.
-
Solution Preparation: this compound hydrochloride has a high aqueous solubility (>500 g/L).[1][8] When dissolving, add the solvent slowly and avoid splashing. Prepare solutions in a fume hood.
-
Spill Management:
-
Minor Spills: In case of a small spill, decontaminate the area with an appropriate laboratory disinfectant. Absorb the spill with inert material and place it in a sealed container for disposal.
-
Major Spills: For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous chemical spills.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[9][10]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. This includes unused compound and contaminated items like weigh boats and paper. |
| Liquid Waste | Collect in a labeled, sealed, and chemically compatible waste container.[9] Do not dispose of down the drain.[10] |
| Contaminated Sharps | Dispose of in a designated sharps container.[2] |
| Contaminated PPE | Gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container.[9] |
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety measures throughout the experimental workflow for handling this compound.
References
- 1. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
